molecular formula C10H10F3NO B1352677 3-[3-(Trifluoromethyl)phenoxy]azetidine CAS No. 76263-23-5

3-[3-(Trifluoromethyl)phenoxy]azetidine

Cat. No.: B1352677
CAS No.: 76263-23-5
M. Wt: 217.19 g/mol
InChI Key: ADXWWNMHZFPXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Trifluoromethyl)phenoxy]azetidine (CAS 76263-23-5) is an azetidine derivative of significant interest in medicinal chemistry and pharmaceutical research . The compound features a four-membered azetidine ring linked by an ether bond to a 3-(trifluoromethyl)phenyl group, a combination that provides conformational rigidity and enhances lipophilicity and metabolic stability . This molecular architecture is frequently explored in the design of bioactive molecules. Azetidine derivatives, in general, have demonstrated a wide range of biological activities, serving as key scaffolds in compounds investigated for their potential as antibacterial agents, G-protein receptor ligands, non-opioid analgesic agents, and dipeptidyl peptidase IV (DPP IV) inhibitors . Furthermore, related trifluorophenoxy azetidine structures are specifically cited in patent literature for their potential application as modulators of cortical catecholaminergic neurotransmission, indicating relevance in central nervous system (CNS) target research . This reagent is offered as a high-purity building block for use in drug discovery, chemical biology, and the synthesis of more complex molecules. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXWWNMHZFPXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456620
Record name 3-[3-(trifluoromethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76263-23-5
Record name 3-[3-(trifluoromethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-[3-(Trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel azetidine derivative, 3-[3-(trifluoromethyl)phenoxy]azetidine. This compound is of significant interest to the medicinal chemistry community due to the increasing recognition of the azetidine scaffold as a valuable component in the design of modern therapeutics. The incorporation of a trifluoromethylphenoxy group suggests its potential for modulating biological targets, particularly within the domain of signal transduction pathways.

Synthesis

The synthesis of this compound can be accomplished through established synthetic methodologies, most notably via nucleophilic substitution on a protected 3-hydroxyazetidine core. The following sections detail the most probable and efficient synthetic routes.

Proposed Synthetic Pathway

A two-step sequence involving the formation of the ether linkage followed by deprotection of the azetidine nitrogen is the most logical approach. The synthesis commences with the commercially available N-Boc-3-hydroxyazetidine.

Synthetic Pathway N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Reaction_Step1 Ether Formation (e.g., Mitsunobu or Williamson) N-Boc-3-hydroxyazetidine->Reaction_Step1 3-(Trifluoromethyl)phenol 3-(Trifluoromethyl)phenol 3-(Trifluoromethyl)phenol->Reaction_Step1 N-Boc-3-[3-(trifluoromethyl)phenoxy]azetidine N-Boc-3-[3-(trifluoromethyl)phenoxy]azetidine Reaction_Step1->N-Boc-3-[3-(trifluoromethyl)phenoxy]azetidine Reaction_Step2 Boc Deprotection (e.g., TFA or HCl) N-Boc-3-[3-(trifluoromethyl)phenoxy]azetidine->Reaction_Step2 This compound This compound Reaction_Step2->this compound

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of N-Boc-3-[3-(trifluoromethyl)phenoxy]azetidine (Representative Protocol)

This protocol describes a representative Williamson ether synthesis.

  • Materials:

    • N-Boc-3-hydroxyazetidine

    • 3-(Trifluoromethyl)phenol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 3-(trifluoromethyl)phenol (1.2 eq) in anhydrous DMF, sodium hydride (1.3 eq) is added portion-wise at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at room temperature for 30 minutes.

    • A solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-[3-(trifluoromethyl)phenoxy]azetidine.

Step 2: Synthesis of this compound (Representative Protocol)

This protocol outlines the deprotection of the Boc group using trifluoroacetic acid.

  • Materials:

    • N-Boc-3-[3-(trifluoromethyl)phenoxy]azetidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • N-Boc-3-[3-(trifluoromethyl)phenoxy]azetidine is dissolved in a mixture of TFA and DCM (e.g., 1:1 v/v).

    • The reaction mixture is stirred at room temperature for 1-3 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in DCM and washed with saturated aqueous NaHCO₃ and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound. The product can be further purified by distillation or crystallization of its salt form (e.g., hydrochloride).

Characterization

The structural confirmation and purity assessment of this compound and its intermediates are performed using standard analytical techniques.

Physicochemical Properties (Predicted and Reported for Analogs)
PropertyValueSource
Molecular FormulaC₁₀H₁₀F₃NO-
Molecular Weight217.19 g/mol -
AppearanceExpected to be a colorless oil or a low-melting solid-
Boiling PointNot reported-
Melting PointNot reported-
pKa (of azetidine nitrogen)Estimated 8-9-
Spectroscopic Data (Representative)

While specific experimental data for this compound is not publicly available, the following represents the expected spectroscopic characteristics based on analogous structures.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4t1HAr-H
~7.1-7.2m3HAr-H
~4.9-5.0m1HO-CH
~4.0-4.2m2HAzetidine-CH₂
~3.8-4.0m2HAzetidine-CH₂
~2.5 (broad)s1HNH

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~158Ar-C-O
~132 (q, J ≈ 32 Hz)Ar-C-CF₃
~130Ar-CH
~124 (q, J ≈ 272 Hz)CF₃
~120Ar-CH
~118Ar-CH
~112Ar-CH
~70O-CH
~50 (2C)Azetidine-CH₂

Mass Spectrometry (ESI+):

  • m/z: [M+H]⁺ expected at approximately 218.07.

Potential Biological Activity and Role in Signaling Pathways

Azetidine-containing molecules are increasingly recognized for their potential as therapeutic agents.[1] Specifically, derivatives of 3-phenoxyazetidine have emerged as promising inhibitors of the Signal Transducer and activator of Transcription 3 (STAT3) signaling pathway.[2][3][4]

The STAT3 Signaling Pathway

The STAT3 pathway is a critical regulator of cellular processes such as proliferation, survival, and differentiation.[2][5] Its aberrant and constitutive activation is a hallmark of many human cancers, making it an attractive target for anticancer drug development.[3]

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_monomer STAT3 JAK->STAT3_monomer Phosphorylation (Tyr705) pSTAT3_monomer pSTAT3 STAT3_monomer->pSTAT3_monomer STAT3_dimer pSTAT3 Dimer pSTAT3_monomer->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation and DNA Binding Inhibitor This compound (Proposed Target) Inhibitor->STAT3_dimer Inhibition of Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Figure 2: The STAT3 signaling pathway and the proposed point of intervention for this compound.
Experimental Evaluation of STAT3 Inhibition

The inhibitory activity of this compound on the STAT3 pathway can be assessed through a series of in vitro and in vivo experiments.

Workflow for STAT3 Inhibitor Evaluation:

STAT3_Inhibitor_Workflow Biochemical_Assay In Vitro STAT3 DNA-Binding Assay Cellular_Assay Western Blot for pSTAT3 in Cancer Cell Lines Biochemical_Assay->Cellular_Assay Outcome_Biochemical Determine IC₅₀ Biochemical_Assay->Outcome_Biochemical Cell_Viability_Assay Cell Viability/Apoptosis Assay Cellular_Assay->Cell_Viability_Assay Outcome_Cellular Confirm Target Engagement Cellular_Assay->Outcome_Cellular In_Vivo_Study Tumor Xenograft Model Cell_Viability_Assay->In_Vivo_Study Outcome_Viability Assess Antiproliferative Effects Cell_Viability_Assay->Outcome_Viability Outcome_InVivo Evaluate Antitumor Efficacy In_Vivo_Study->Outcome_InVivo

Figure 3: Experimental workflow for the evaluation of a potential STAT3 inhibitor.

Protocol: Western Blot for Phospho-STAT3 (Tyr705)

  • Objective: To determine if this compound inhibits STAT3 phosphorylation in cancer cells with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).

  • Procedure:

    • Culture MDA-MB-231 cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 6-24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analyze the band intensities to determine the effect of the compound on STAT3 phosphorylation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through robust and well-documented chemical transformations. Based on the activity of structurally related compounds, a primary area for biological investigation is its potential as an inhibitor of the STAT3 signaling pathway, a key target in oncology. This guide provides the foundational information necessary for researchers to synthesize, characterize, and evaluate the therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-[3-(Trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of 3-[3-(Trifluoromethyl)phenoxy]azetidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document combines reported information, data from structurally similar compounds, and established experimental and computational methodologies to offer a thorough profile. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis, characterization, and evaluation of novel azetidine-based compounds.

Introduction

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery. The strained azetidine ring imparts a unique conformational rigidity to molecules, which can lead to improved binding affinity and selectivity for biological targets. The incorporation of a trifluoromethyl group can further enhance a compound's metabolic stability, lipophilicity, and binding interactions. This guide focuses on this compound, providing a detailed examination of its core physicochemical properties.

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₀F₃NO
Molecular Weight 217.19 g/mol
Melting Point Not reported (likely a solid as the hydrochloride salt with a high melting point)Based on properties of similar azetidine hydrochlorides
Boiling Point Not reported (expected to be high)
pKa (of the azetidine nitrogen) 8.5 - 9.5 (Estimated)Based on structurally similar azetidine derivatives
logP (Octanol-Water Partition Coefficient) 2.5 - 3.0 (Estimated)Based on the calculated XLogP3 of the ortho-isomer (2.2) and the increased lipophilicity from the trifluoromethyl group
Aqueous Solubility Low (Predicted)The trifluoromethyl and phenoxy groups are expected to significantly decrease aqueous solubility

Experimental Protocols for Physicochemical Property Determination

This section outlines standard experimental methodologies for determining the key physicochemical properties of compounds like this compound.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range over which the sample melts (from the first appearance of liquid to complete liquefaction) is recorded as the melting point.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

  • Apparatus: Distillation apparatus or a micro-boiling point apparatus.

  • Procedure (Micro method):

    • A small amount of the liquid is placed in a small-diameter test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The apparatus is heated slowly.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

pKa Determination

The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different pH values.

  • Method 1: Potentiometric Titration

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • The pKa is determined from the half-equivalence point of the resulting titration curve.

  • Method 2: UV-Vis Spectroscopy

    • The UV-Vis spectrum of the compound is recorded in a series of buffers with known pH values.

    • The change in absorbance at a specific wavelength is plotted against pH.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

  • Shake-Flask Method (OECD Guideline 107):

    • A known amount of the compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken until equilibrium is reached.

    • The phases are separated by centrifugation.

    • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

  • Equilibrium Shake-Flask Method (OECD Guideline 105):

    • An excess amount of the solid compound is added to a known volume of water or a buffer of a specific pH.

    • The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method (e.g., HPLC-UV).

Synthesis and Characterization Workflow

A general workflow for the synthesis and characterization of this compound is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 1-Boc-3-hydroxyazetidine 3-(Trifluoromethyl)phenol reaction Mitsunobu or Williamson Ether Synthesis start->reaction workup Reaction Work-up and Purification (e.g., Chromatography) reaction->workup deprotection Boc Deprotection (e.g., TFA) workup->deprotection final_product This compound deprotection->final_product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) final_product->nmr ms Mass Spectrometry (HRMS) final_product->ms ftir FTIR Spectroscopy final_product->ftir purity Purity Analysis (e.g., HPLC) final_product->purity

A general workflow for the synthesis and characterization of this compound.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties.

G cluster_solid_state Solid-State Properties cluster_solution Solution Properties start Purified Compound mp Melting Point (Capillary Method) start->mp solubility Aqueous Solubility (Shake-Flask Method) start->solubility pka pKa (Potentiometric Titration) solubility->pka logp logP (Shake-Flask/HPLC) pka->logp

Workflow for the experimental characterization of key physicochemical properties.

Potential Biological Significance: The JAK-STAT Signaling Pathway

While the specific biological targets of this compound are not yet publicly documented, the azetidine scaffold is present in numerous compounds with demonstrated biological activity. One area of significant interest is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. Constitutive activation of STAT3, a key component of this pathway, is implicated in the development and progression of many cancers. Several azetidine-containing molecules have been identified as potent and selective STAT3 inhibitors.

The diagram below illustrates a simplified representation of the canonical JAK-STAT signaling pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine/Growth Factor receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation jak->receptor Phosphorylation stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (active dimer) stat3_inactive->stat3_active Dimerization dna DNA stat3_active->dna Translocation transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dna->transcription Binding & Activation

Simplified diagram of the JAK-STAT3 signaling pathway.

Given the structural features of this compound, it is plausible that this compound could be investigated for its potential to modulate this or other important signaling pathways in drug discovery programs.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific molecule is limited, the provided estimations, detailed experimental protocols, and discussion of potential biological relevance offer a solid starting point for researchers. Further experimental investigation is necessary to definitively characterize this promising compound and explore its full therapeutic potential.

Spectroscopic Analysis of 3-[3-(Trifluoromethyl)phenoxy]azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 3-[3-(Trifluoromethyl)phenoxy]azetidine. The azetidine ring is a significant structural motif in medicinal chemistry, and understanding the spectroscopic characteristics of its derivatives is crucial for the synthesis, characterization, and quality control of novel therapeutic agents. This document details the expected ¹H and ¹³C NMR spectral data, outlines comprehensive experimental protocols for data acquisition, and presents a logical workflow for the analysis.

Disclaimer: The quantitative NMR data presented in this guide is a realistic simulation based on established chemical shift principles and analysis of structurally related compounds. Publicly available, experimentally verified spectra for this compound are not readily accessible at the time of this writing. This simulated data is intended for illustrative and educational purposes to guide researchers in the spectroscopic analysis of similar molecules.

Predicted NMR Data

The structural features of this compound, including the strained four-membered azetidine ring, the ether linkage, and the electron-withdrawing trifluoromethyl group on the aromatic ring, all contribute to a distinct NMR fingerprint.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show characteristic signals for the azetidine and the trifluoromethyl-substituted phenoxy moieties. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the anisotropic effects of the aromatic ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-1 (NH)~2.5 - 3.5broad singlet-
H-2, H-4 (CH₂)~3.8 - 4.2triplet~8.0
H-3 (CH)~4.9 - 5.2quintet~5.5
H-2', H-6' (Aromatic)~7.1 - 7.3multiplet-
H-4' (Aromatic)~7.3 - 7.5triplet~8.0
H-5' (Aromatic)~7.0 - 7.2multiplet-
Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J) in Hz
C-2, C-4 (CH₂)~50 - 55--
C-3 (CH)~70 - 75--
C-1' (Aromatic)~158 - 162--
C-2' (Aromatic)~115 - 120--
C-3' (Aromatic)~130 - 135quartet~32
C-4' (Aromatic)~129 - 132--
C-5' (Aromatic)~120 - 125--
C-6' (Aromatic)~118 - 123--
CF₃~122 - 126quartet~272

Experimental Protocols

Accurate and reproducible NMR data acquisition is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1][2]

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is between 4-5 cm.[3][4]

  • Internal Standard (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), for precise chemical shift calibration.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR spectra on a standard spectrometer (e.g., 400 or 500 MHz).

  • Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[5]

  • Acquisition Parameters (¹H NMR):

    • Spectral Width (SW): Typically set to a range that encompasses all expected proton signals, for example, -2 to 12 ppm.[6]

    • Acquisition Time (AT): Usually between 2 to 4 seconds to ensure good digital resolution.[7]

    • Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are often sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is standard.

  • Acquisition Parameters (¹³C NMR):

    • Spectral Width (SW): A wider range is needed, typically 0 to 220 ppm.

    • Acquisition Time (AT): Generally around 1-2 seconds.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly higher number of scans is required, often ranging from 1024 to 4096 or more, depending on the sample concentration.[3]

    • Relaxation Delay (D1): A 2-second delay is common.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Visualized Workflow

The following diagram illustrates the standard workflow for the spectroscopic analysis of a small molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert_sample Insert Sample & Lock filter->insert_sample shim Shim Magnet insert_sample->shim setup_params Set Acquisition Parameters shim->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference peak_pick Peak Picking & Integration reference->peak_pick assign Assign Signals peak_pick->assign structure_confirm Structure Confirmation assign->structure_confirm

Caption: Workflow for NMR Spectroscopic Analysis.

This guide provides a foundational understanding of the NMR analysis of this compound. For more complex structural elucidation, advanced 2D NMR experiments such as COSY, HSQC, and HMBC would be employed to unambiguously assign all proton and carbon signals.

References

initial biological screening of trifluoromethyl-substituted azetidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Initial Biological Screening of Trifluoromethyl-Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry.[1][2] Its inherent ring strain provides a unique three-dimensional conformation that can lead to potent and selective interactions with biological targets.[1] Concurrently, the incorporation of a trifluoromethyl (CF3) group is a widely used strategy in drug design to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] The CF3 group's strong electron-withdrawing nature can also modulate the pKa of nearby functional groups, which is often beneficial for optimizing pharmacokinetic properties.[3]

This guide provides a technical overview of the initial biological screening of novel trifluoromethyl-substituted azetidines and related compounds. It covers key therapeutic areas where these scaffolds have shown promise, details common experimental protocols for preliminary evaluation, presents quantitative data from recent studies, and visualizes essential workflows and biological pathways.

Key Biological Activities and Screening Data

Initial screening efforts for trifluoromethyl-substituted azetidines and analogous structures have focused on several key areas of therapeutic interest, primarily anticancer and antimicrobial activities.

Anticancer Activity

Trifluoromethylated azetidines and related heterocycles have been investigated for their cytotoxic effects against various cancer cell lines. A notable mechanism of action for some azetidine derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in cell proliferation and survival.[1]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of various azetidine-containing compounds and other trifluoromethylated molecules.

Table 1: Cytotoxicity of Azetidin-2-one Derivatives

Compound Target Protein Cell Line Experimental IC₅₀ (µM) Reference
Compound 6 Tubulin SiHa (Cervical Cancer) 0.1 [5]
B16F10 (Melanoma) 1.2 [5]
Chang (Normal Liver) 10.0 [5]
Compound 2 Tubulin SiHa (Cervical Cancer) 0.2 [5]
B16F10 (Melanoma) 1.8 [5]
Vincristine (Standard) Tubulin SiHa (Cervical Cancer) 0.09 [5]

| | | B16F10 (Melanoma) | 0.08 |[5] |

Table 2: Cytotoxicity of CF₃Se-Substituted α-Amino Acid Derivatives

Compound Cell Line Experimental IC₅₀ (µM) Reference
6a MCF-7 (Breast Cancer) < 10 [6]
HCT116 (Colon Cancer) < 10 [6]
11a MCF-7 (Breast Cancer) < 10 [6]
HCT116 (Colon Cancer) < 10 [6]
12a MCF-7 (Breast Cancer) < 10 [6]

| | HCT116 (Colon Cancer) | < 10 |[6] |

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacteria necessitates the development of new antimicrobial agents. Fluoro and trifluoromethyl-substituted compounds have been synthesized and evaluated for their potency against resistant bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA).[7]

Quantitative Data: In Vitro Antibacterial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for a highly active trifluoromethyl-substituted salicylanilide against a panel of MDR S. aureus strains.

Table 3: Antibacterial Activity of Compound 22 *

Bacterial Strain Type MIC (µg/mL) Reference
MRSA-1 to MRSA-9 MRSA 0.031 - 0.062 [7]
VRSA-1 to VRSA-3 VRSA 0.031 - 0.062 [7]
Methicillin (Control) - >128 [7]
Vancomycin (Control) - 1 - 256 [7]

*Compound 22: 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide[7]

Antimalarial Activity

Azetidine-containing compounds have also been explored for the treatment of malaria. A bicyclic azetidine, BRD3914, demonstrated potent in vitro activity against Plasmodium falciparum and subsequent in vivo efficacy.[8]

Table 4: Antimalarial Activity of Bicyclic Azetidine BRD3914

Compound Parasite Strain Assay EC₅₀ Reference

| BRD3914 | P. falciparum (Dd2) | In Vitro | 15 nM |[8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key assays used in the initial biological screening.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds by measuring the metabolic activity of cells.[1][5]

  • Cell Seeding : Seed cancer cells (e.g., SiHa, MCF-7) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Vincristine).

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]

  • Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration using non-linear regression analysis.[1]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Compound Preparation : Prepare a series of twofold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Incubation : Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Data Analysis : Compare the MIC values of the test compounds to standard antibiotics (e.g., vancomycin, methicillin) to assess their relative potency.[7]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, aiding in experimental design and data interpretation.

cluster_0 Discovery & Synthesis cluster_1 Primary In Vitro Screening cluster_2 Hit Identification & Validation cluster_3 Lead Optimization start Compound Design & Synthesis (CF3-Azetidines) screen_anti Anticancer Screening (e.g., MTT Assay) start->screen_anti screen_micro Antimicrobial Screening (e.g., MIC Assay) start->screen_micro hit_id Identify 'Hits' (Compounds meeting activity criteria) screen_anti->hit_id screen_micro->hit_id dose_resp Dose-Response & Selectivity Studies hit_id->dose_resp lead_opt Further Studies (SAR, ADME/Tox, In Vivo) dose_resp->lead_opt

Caption: General workflow for the initial biological screening of novel compounds.

cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak stat3_inactive STAT3 jak->stat3_inactive Phosphorylation stat3_active p-STAT3 stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerization nucleus Nucleus dimer->nucleus gene Target Gene Transcription (Proliferation, Survival) nucleus->gene Transcriptional Activation inhibitor Azetidine-Based Inhibitor inhibitor->stat3_active Inhibition of Activation

Caption: Inhibition of the STAT3 signaling pathway by azetidine compounds.

step1 1. Seed cells in 96-well plate (24h incubation) step2 2. Treat cells with serially diluted CF3-Azetidines step1->step2 step3 3. Incubate for 48-72 hours step2->step3 step4 4. Add MTT reagent (4h incubation) step3->step4 step5 5. Solubilize formazan crystals (e.g., with DMSO) step4->step5 step6 6. Read absorbance at 570 nm step5->step6 step7 7. Calculate % viability and determine IC50 value step6->step7

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Novelty of 3-Phenoxy-Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent conformational rigidity and unique three-dimensional geometry offer significant advantages in the design of novel therapeutic agents with improved physicochemical properties. This technical guide provides an in-depth exploration of a particularly promising class: 3-phenoxy-azetidine derivatives. We delve into their discovery, synthetic methodologies, and burgeoning novelty, with a specific focus on their potential as potent monoamine transporter ligands. This document consolidates key quantitative data, details experimental protocols for both synthesis and biological evaluation, and visualizes critical workflows and signaling pathways to equip researchers and drug development professionals with a comprehensive understanding of this exciting new chemical space.

Introduction: The Rise of the Azetidine Scaffold

The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond traditional, often planar, heterocyclic systems. The azetidine ring, with its inherent strain and non-planar conformation, presents a compelling structural alternative.[1] The incorporation of an azetidine moiety can confer a range of desirable properties to a drug candidate, including improved metabolic stability, increased aqueous solubility, and a lower propensity for off-target interactions.

The 3-phenoxy-azetidine core, in particular, combines the favorable attributes of the azetidine ring with the versatile phenoxy group, creating a scaffold with significant potential for fine-tuning pharmacological activity. This guide will illuminate the discovery of potent biological activity within this class of compounds and detail the synthetic strategies that unlock access to this novel chemical space.

Discovery of 3-Phenoxy-Azetidine Derivatives as Potent Monoamine Transporter Ligands

Recent investigations into 3-substituted azetidines have identified a series of 3-aryl-3-arylmethoxy-azetidines as high-affinity ligands for monoamine transporters, including the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2] These transporters play a crucial role in regulating neurotransmitter levels in the central nervous system (CNS), and their modulation is a key strategy in the treatment of various psychiatric and neurological disorders.[1]

The discovery that specific substitution patterns on the phenoxy and aryl rings of the 3-phenoxy-azetidine scaffold can yield highly potent and selective monoamine reuptake inhibitors underscores the novelty and therapeutic potential of this chemical class.[2]

Quantitative Biological Data

The following tables summarize the in vitro binding affinities (Ki values) of a series of 3-aryl-3-arylmethoxy-azetidine derivatives at human SERT and DAT. This data highlights the structure-activity relationships (SAR) within this class of compounds and demonstrates their potential for achieving high potency.[2]

Table 1: Binding Affinities (Ki, nM) of 3-Aryl-3-arylmethoxy-azetidine Derivatives at the Serotonin Transporter (SERT)

CompoundRR'Ki (nM) at hSERT
7a HH12
7b 4-ClH2.0
7c 3,4-diClH1.0
7d H4-Cl4.8
7e 4-Cl4-Cl1.8
7f 3,4-diCl4-Cl1.5
7g H3,4-diCl23
7h 4-Cl3,4-diCl1.5
7i 3,4-diCl3,4-diCl1.3

Table 2: Binding Affinities (Ki, nM) of 3-Aryl-3-arylmethoxy-azetidine Derivatives at the Dopamine Transporter (DAT)

CompoundRR'Ki (nM) at hDAT
7a HH>10,000
7b 4-ClH>10,000
7c 3,4-diClH2,800
7d H4-Cl>10,000
7e 4-Cl4-Cl8,200
7f 3,4-diCl4-Cl1,200
7g H3,4-diCl620
7h 4-Cl3,4-diCl800
7i 3,4-diCl3,4-diCl530

Data extracted from Thaxton et al. (2013).[2]

Experimental Protocols

General Synthetic Workflow for 3-Aryl-3-arylmethoxy-azetidines

The synthesis of 3-aryl-3-arylmethoxy-azetidines generally follows a convergent approach, beginning with the preparation of a suitable N-protected 3-hydroxy-3-arylazetidine intermediate.

G cluster_0 Synthesis of N-Boc-3-hydroxy-3-arylazetidine cluster_1 Williamson Ether Synthesis cluster_2 Deprotection start Aryl Grignard Reagent reaction1 Grignard Reaction start->reaction1 ketone N-Boc-3-azetidinone ketone->reaction1 intermediate1 N-Boc-3-hydroxy-3-arylazetidine reaction1->intermediate1 intermediate1_ref N-Boc-3-hydroxy-3-arylazetidine reaction2 Ether Formation intermediate1_ref->reaction2 phenol Substituted Phenol phenol->reaction2 base Base (e.g., NaH) base->reaction2 intermediate2 N-Boc-3-aryl-3-arylmethoxyazetidine reaction2->intermediate2 intermediate2_ref N-Boc-3-aryl-3-arylmethoxyazetidine reaction3 Boc Deprotection intermediate2_ref->reaction3 acid Acid (e.g., TFA) acid->reaction3 final_product 3-Aryl-3-arylmethoxyazetidine reaction3->final_product

Caption: General synthetic workflow for 3-aryl-3-arylmethoxy-azetidines.

Detailed Protocol: Synthesis of 3-(3,4-Dichlorophenyl)-3-(phenylmethoxy)azetidine (Compound 7c analog)

Step 1: Synthesis of 1-Benzhydryl-3-(3,4-dichlorophenyl)-3-hydroxyazetidine To a solution of 3,4-dichlorobromobenzene in anhydrous THF at -78 °C is added n-butyllithium dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of a solution of 1-benzhydrylazetidin-3-one in anhydrous THF. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 1-Benzhydryl-3-(3,4-dichlorophenyl)-3-(phenylmethoxy)azetidine To a solution of 1-benzhydryl-3-(3,4-dichlorophenyl)-3-hydroxyazetidine in anhydrous DMF at 0 °C is added sodium hydride (60% dispersion in mineral oil). The mixture is stirred for 30 minutes at room temperature. Benzyl bromide is then added, and the reaction is stirred at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

Step 3: Synthesis of 3-(3,4-Dichlorophenyl)-3-(phenylmethoxy)azetidine A solution of 1-benzhydryl-3-(3,4-dichlorophenyl)-3-(phenylmethoxy)azetidine and 1-chloroethyl chloroformate in dichloroethane is refluxed for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in methanol and refluxed for 1 hour. The solvent is evaporated, and the residue is partitioned between diethyl ether and 1N HCl. The aqueous layer is washed with ether, basified with 2N NaOH, and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for SERT and DAT.

Materials:

  • HEK293 cells stably expressing human SERT or DAT.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Radioligand: [³H]citalopram for SERT, [³H]WIN 35,428 for DAT.

  • Test compounds (3-phenoxy-azetidine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest the cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT, cocaine for DAT).

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Prepare Reagents (Membranes, Radioligand, Test Compounds) setup Set up 96-well Plate (Buffer, Membranes, Radioligand, Test Compound) start->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 and Ki determination) count->analyze end Results analyze->end

Caption: Experimental workflow for the radioligand binding assay.

Signaling Pathway: Mechanism of Action

3-Phenoxy-azetidine derivatives that act as monoamine reuptake inhibitors exert their effects by blocking the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Neurotransmitters neurotransmitter Neurotransmitter (e.g., Serotonin) vesicle->neurotransmitter Release transporter Monoamine Transporter (SERT, DAT, NET) reuptake Reuptake reuptake->transporter neurotransmitter->reuptake receptor Postsynaptic Receptor neurotransmitter->receptor azetidine 3-Phenoxy-azetidine Derivative azetidine->transporter Inhibition signal Signal Transduction receptor->signal

Caption: Inhibition of monoamine reuptake by 3-phenoxy-azetidine derivatives.

Novelty and Future Directions

The discovery of 3-phenoxy-azetidine derivatives as potent monoamine transporter ligands represents a significant advancement in the field of CNS drug discovery. The novelty of this scaffold lies in its unique combination of a rigid azetidine core with a modifiable phenoxy moiety, which allows for the fine-tuning of potency and selectivity.[1] The low nanomolar affinities observed for some analogs at SERT highlight their potential as lead compounds for the development of novel antidepressants and anxiolytics.[2]

Future research should focus on:

  • Expansion of the SAR: Systematic modification of the phenoxy and aryl rings to optimize affinity and selectivity for DAT, NET, and SERT, with the goal of developing triple reuptake inhibitors.

  • In vivo evaluation: Assessment of the pharmacokinetic and pharmacodynamic properties of lead compounds in animal models of depression and other CNS disorders.

  • Exploration of other biological targets: Given the versatility of the azetidine scaffold, these derivatives should be screened against a broader range of biological targets to uncover new therapeutic applications.

Conclusion

3-Phenoxy-azetidine derivatives represent a novel and promising class of compounds with significant potential for the development of new therapeutics. Their straightforward synthesis, coupled with the ability to achieve high potency and modulate selectivity for key CNS targets, makes them an attractive scaffold for medicinal chemists. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this exciting new area of chemical biology.

References

In Vitro Activity of 3-[3-(Trifluoromethyl)phenoxy]azetidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the in vitro activity of the compound 3-[3-(Trifluoromethyl)phenoxy]azetidine. Following a comprehensive review of available scientific literature, it is important to note that specific experimental data on the in vitro activity of this exact molecule is not extensively published. However, based on the well-documented activities of structurally related 3-phenoxyazetidine and other 3-substituted azetidine derivatives, a strong inferential case can be made for its likely biological targets and potential therapeutic applications. This document summarizes the anticipated activities, drawing parallels from closely related analogues, and provides the detailed experimental frameworks typically used to evaluate such compounds.

Executive Summary

While direct experimental data for this compound is scarce in the public domain, the broader class of 3-substituted azetidine derivatives has been extensively studied. A significant body of research points towards their activity as monoamine reuptake inhibitors.[1][2] The azetidine scaffold is a key feature in many biologically active compounds, offering a rigid structure that can enhance binding affinity and metabolic stability.[1][3] Derivatives incorporating a phenoxy group at the 3-position have shown particular promise as ligands for monoamine transporters.[4] Therefore, it is highly probable that this compound functions as an inhibitor of serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters. The trifluoromethyl group on the phenoxy ring is a common modification in medicinal chemistry, often used to enhance metabolic stability and alter electronic properties, which can in turn modulate binding affinity and selectivity for specific biological targets.

Anticipated In Vitro Pharmacological Profile

Based on the activities of analogous compounds, this compound is predicted to exhibit inhibitory activity at one or more of the major monoamine transporters. The precise affinity and selectivity profile would require experimental validation. Below is a table summarizing representative data for closely related 3-aryl-3-arylmethoxy-azetidines to illustrate the potential range of activities for this class of compounds.[4]

Table 1: Representative Binding Affinities of 3-Aryl-3-arylmethoxy-azetidine Derivatives at Monoamine Transporters [4]

Compound IDR (Substitution on 3-Aryl Ring)R' (Substitution on Methoxy-Aryl Ring)DAT Ki (nM)SERT Ki (nM)
6e 3,4-dichloroH>10,0003.5
6h 4-chloro4-chloro>10,0002.9
7c H3,4-dichloro>10,0001.0
7i 3,4-dichloro3,4-dichloro2,7001.3
7g 3,4-dichloroH550100

Data extracted from Carroll et al. (2013).[4] Ki values represent the dissociation constant for inhibitor binding.

Key Experimental Protocols

To empirically determine the in vitro activity of this compound, the following standard assays would be employed.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, and hDAT).

Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing hSERT, hNET, or hDAT are cultured and harvested. The cells are then lysed, and the cell membranes containing the transporters are isolated via centrifugation.[5]

  • Competitive Binding: Cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.[1][4]

  • Separation and Detection: The reaction mixtures are filtered through glass fiber filters to separate the bound from the unbound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assays

Objective: To measure the functional inhibition of monoamine uptake by the test compound.

Methodology:

  • Cell Culture: HEK293 cells expressing the respective transporters are cultured in appropriate media and seeded into 96-well plates.[1][5]

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound.

  • Radiolabeled Substrate Addition: A radiolabeled monoamine (e.g., [³H]5-HT for SERT, [³H]NE for hNET, or [³H]DA for hDAT) is added to the wells.[2]

  • Uptake and Termination: The plates are incubated to allow for transporter-mediated uptake of the radiolabeled substrate. The uptake process is then terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the monoamine uptake (IC₅₀) is calculated.

Visualizations of Key Processes

The following diagrams illustrate the general experimental workflow for evaluating monoamine transporter inhibitors and the underlying mechanism of action.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_uptake Monoamine Uptake Assay b_start HEK293 cells expressing hSERT, hNET, or hDAT b_membranes Isolate cell membranes b_start->b_membranes b_incubate Incubate membranes with radioligand and test compound b_membranes->b_incubate b_filter Filter to separate bound and unbound radioligand b_incubate->b_filter b_quantify Quantify radioactivity b_filter->b_quantify b_analyze Calculate IC50 and Ki b_quantify->b_analyze u_start HEK293 cells expressing hSERT, hNET, or hDAT in 96-well plates u_incubate Pre-incubate with test compound u_start->u_incubate u_add Add radiolabeled monoamine u_incubate->u_add u_terminate Terminate uptake u_add->u_terminate u_quantify Quantify intracellular radioactivity u_terminate->u_quantify u_analyze Calculate IC50 u_quantify->u_analyze

Caption: Workflow for in vitro binding and uptake assays.

monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft transporter Monoamine Transporter (SERT, NET, or DAT) monoamine_in Monoamine Reuptake transporter->monoamine_in Translocates into neuron compound This compound (Inhibitor) compound->transporter Blocks transporter monoamine_out Monoamine Neurotransmitter monoamine_out->transporter Binds to transporter

Caption: Mechanism of monoamine reuptake inhibition.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests its potential as a monoamine reuptake inhibitor. The presented experimental protocols provide a clear roadmap for the in vitro characterization of this compound. Future studies should focus on synthesizing and evaluating this compound in a panel of binding and functional assays to determine its potency, selectivity, and potential as a lead compound for the development of novel therapeutics targeting monoaminergic systems. Such investigations are crucial to confirm the hypothesized activity and to fully elucidate the structure-activity relationships within this chemical series.

References

The Azetidine Scaffold: A Privileged Structure in Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The four-membered, nitrogen-containing heterocycle known as the azetidine ring has garnered significant attention in medicinal chemistry.[1][2] Its inherent ring strain and distinct conformational constraints present a unique scaffold for designing potent and selective modulators of various biological targets.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of azetidine-based compounds across key therapeutic areas. It aims to serve as a comprehensive resource, detailing quantitative SAR data, experimental protocols for pivotal biological assays, and visual representations of relevant pathways and workflows to facilitate the design and development of novel azetidine-based therapeutics.[5]

Azetidine Derivatives as GABA Uptake Inhibitors

Azetidine-based compounds have been successfully explored as conformationally constrained analogues of gamma-aminobutyric acid (GABA), leading to the discovery of potent inhibitors of GABA transporters (GATs).[5][6] SAR studies have primarily centered on substitutions at the 1, 2, and 3-positions of the azetidine ring.[5][6]

Structure-Activity Relationship of Azetidine-based GAT Inhibitors

The potency and selectivity of azetidine derivatives as GAT inhibitors are significantly influenced by the nature and position of substituents on the azetidine ring.[6]

Key SAR Insights:

  • Substitution at the 2-position: Azetidin-2-ylacetic acid derivatives featuring lipophilic moieties have demonstrated high potency for GAT-1. For example, the introduction of a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl group results in compounds with IC50 values in the low micromolar range for GAT-1 inhibition.[5][6]

  • Substitution at the 3-position: Derivatives with a carboxylic acid function at this position have also been investigated.[5]

  • N-alkylation: N-unsubstituted compounds and their N-alkylated lipophilic derivatives have been evaluated for their affinity to GAT-1 and GAT-3 transporters.[6]

  • Bioisosteric Replacement: The use of a tetrazole ring as a bioisosteric substitute for a carboxylic acid group has been explored, although these derivatives generally showed no significant potency as GABA-uptake inhibitors.[6]

Quantitative Data: GABA Uptake Inhibitory Activity
Compound/AnalogTransporterIC50 (µM)
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67[6][7]
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77[6][7]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3[6][7]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d)GAT-315.3 ± 4.5[6][7]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7[6][7]
Experimental Protocol: [³H]GABA Uptake Assay

This assay is used to determine the ability of test compounds to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.[7][8]

Methodology:

  • Cell Culture: Cells stably expressing the GABA transporter of interest (e.g., GAT-1) are cultured to confluence in appropriate multi-well plates.

  • Pre-incubation: The culture medium is removed, and the cells are washed with an uptake buffer (e.g., Krebs-Ringer-HEPES buffer). Cells are then incubated with the test compound at various concentrations for a specific pre-incubation time.[7]

  • GABA Uptake: A solution containing a fixed concentration of [³H]-GABA is added to the wells, and the cells are incubated for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).[7]

  • Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.[7][8]

  • Quantification: The cells are lysed, and the radioactivity is measured using a scintillation counter.[8]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.[8]

GABAUptakeAssay start Start cell_culture Culture GAT-expressing cells start->cell_culture wash1 Wash cells with uptake buffer cell_culture->wash1 pre_incubation Pre-incubate with test compound wash1->pre_incubation add_gaba Add [³H]-GABA pre_incubation->add_gaba incubation Incubate (e.g., 10-20 min) add_gaba->incubation termination Terminate uptake with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity lysis->scintillation analysis Calculate IC50 scintillation->analysis end End analysis->end

Workflow for the [³H]GABA Uptake Assay.

Azetidine-Containing Dipeptides as HCMV Inhibitors

Azetidine-containing dipeptides have been investigated as inhibitors of Human Cytomegalovirus (HCMV) replication.[5] The rigid azetidine ring introduces a conformational constraint that appears to be crucial for their antiviral activity.[5][9]

Structure-Activity Relationship of Azetidine-based HCMV Inhibitors

SAR studies on a dipeptide prototype inhibitor of HCMV have revealed key structural requirements for antiviral activity.[9]

Key SAR Insights:

  • N-terminus: A benzyloxycarbonyl moiety at the N-terminus is an absolute requirement for anti-HCMV activity.[9]

  • C-terminus: Aliphatic or no substituents at the C-carboxamide group are necessary for activity.[9]

  • C-terminal side-chain: An aliphatic C-terminal side-chain is also a requirement for activity.[9]

  • Conformation: The conformational restriction induced by the 2-azetidine residue, identified as a γ-type reverse turn, seems to influence the activity of these molecules.[9]

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).[5]

Methodology:

  • Cell Seeding: Human foreskin fibroblasts (HFFs) are seeded in multi-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a known amount of HCMV.

  • Compound Treatment: After a period of virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period that allows for the formation of viral plaques (typically 7-14 days).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted. The EC50 value is the compound concentration that reduces the number of plaques by 50% compared to the virus control.[5]

Azetidine Amides as STAT3 Inhibitors

Azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.[4][5] The development of these inhibitors has been guided by optimizing a previously reported proline-based series.[5][10]

Structure-Activity Relationship of Azetidine-based STAT3 Inhibitors

Key SAR insights for azetidine-based STAT3 inhibitors include:

  • Cyclic Amino Acid Linker: The progression from a proline linker to an (R)-azetidine-2-carboxamide linker led to more potent inhibitors.[10]

  • Substitutions: Simultaneous optimization of the three functionalities attached to the azetidine core is crucial for improving potency and physicochemical properties.[10]

  • Carboxylic Acid Motif: While a carboxylic acid motif is important for inhibiting STAT3 activity in cell-free assays, it can lead to low cellular activity. Esterification of this group can improve cell permeability, though it may reduce in vitro potency.[11]

Quantitative Data: STAT3 Inhibition and Cytotoxicity
CompoundSTAT3 EMSA IC50 (µM)Cell LineAssayIC50/EC50 (µM)
5a0.55-In vitro-
5o0.38-In vitro-
8i0.34-In vitro-
7g-MDA-MB-231Colony FormationSignificant inhibition at 0.5 µM
9k-MDA-MB-231Colony FormationMinimal to moderate inhibition at 0.5 µM

Data for compounds 5a, 5o, and 8i from[10]. Data for compounds 7g and 9k from[10].

Signaling Pathway: STAT3 Inhibition

Azetidine-based inhibitors disrupt the STAT3 signaling pathway, which is aberrantly activated in many cancers and plays a critical role in cell growth, proliferation, and survival.[4]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Induces Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_active Inhibits DNA binding

STAT3 Signaling Pathway Inhibition by Azetidine Compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[4]

Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the azetidine-based STAT3 inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[4]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity of Azetidine Derivatives

Various azetidine derivatives, particularly azetidin-2-ones (β-lactams), have been synthesized and evaluated for their antimicrobial properties.[12][13][14]

Structure-Activity Relationship of Antimicrobial Azetidines
  • Electron-withdrawing groups: The presence of electron-withdrawing groups on the phenyl ring of some azetidin-2-one sulphonyl derivatives has been shown to enhance antibacterial activity.[14]

  • Hybrid Molecules: The conjugation of the azetidinone ring with other scaffolds, such as sulfonamides, has yielded compounds with significant antibacterial and antioxidant activity.[13]

Quantitative Data: Antibacterial Activity
CompoundBacterial StrainZone of Inhibition (mm)Concentration
M7Staphylococcus aureus220.01 mg/mL
M7Escherichia coli250.01 mg/mL
M8Escherichia coli250.01 mg/mL

Data for compounds M7 and M8 from[12].

Experimental Protocol: Agar Well Diffusion Assay

This method is a standard procedure for evaluating the antimicrobial activity of chemical compounds.[4][7]

Methodology:

  • Media Preparation and Inoculation: Prepare and sterilize nutrient agar or Mueller-Hinton agar and pour it into sterile Petri plates. Once solidified, the agar surface is uniformly inoculated with a standardized suspension of the test bacterium.[4][7]

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are punched into the agar using a sterile cork borer.[7]

  • Compound and Control Application: A specific volume (e.g., 50-100 µL) of the dissolved azetidine compound at a known concentration is added to the wells. A solvent control (negative control) and a standard antibiotic (positive control, e.g., Ampicillin) are also added to separate wells.[4]

  • Incubation: The plates are incubated at 37°C for 24 hours.[7]

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4]

AgarWellDiffusion start Start prepare_agar Prepare and pour Mueller-Hinton agar start->prepare_agar inoculate Inoculate agar with bacterial suspension prepare_agar->inoculate punch_wells Punch wells in agar inoculate->punch_wells add_samples Add test compounds, positive & negative controls punch_wells->add_samples incubate Incubate at 37°C for 24 hours add_samples->incubate measure_zones Measure zones of inhibition incubate->measure_zones end End measure_zones->end

Workflow for the Agar Well Diffusion Assay.

Conclusion

The azetidine scaffold continues to be a valuable and versatile building block in drug discovery.[1][3] Its unique structural properties allow for the development of potent and selective inhibitors against a range of biological targets. The structure-activity relationships highlighted in this guide for GABA uptake inhibitors, HCMV inhibitors, STAT3 inhibitors, and antimicrobial agents underscore the importance of systematic modification of the azetidine core to achieve desired pharmacological profiles. The detailed experimental protocols and visual workflows provided herein are intended to equip researchers with the necessary tools to advance the exploration of azetidine-based compounds as novel therapeutic agents.

References

Unlocking the Therapeutic Potential of Novel Azetidine Compounds: A Technical Guide to Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its unique conformational constraints and physicochemical properties have made it a valuable component in the design of novel therapeutics targeting a range of diseases. This in-depth technical guide provides a comprehensive overview of the mechanism of action for several classes of novel azetidine compounds, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Azetidine-Based STAT3 Inhibitors: A New Frontier in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when aberrantly activated, drives the progression of numerous human cancers. A new generation of azetidine-containing compounds has demonstrated potent and selective inhibition of STAT3, offering a promising therapeutic strategy.

Mechanism of Action

Novel (R)-azetidine-2-carboxamide analogues have been developed as direct STAT3 inhibitors. These compounds have been shown to bind to the STAT3 protein, preventing its phosphorylation, dimerization, and subsequent translocation to the nucleus. This blockade of STAT3 activation inhibits the transcription of target genes involved in cell proliferation, survival, and angiogenesis, ultimately leading to tumor cell growth inhibition and apoptosis.[1] Some advanced azetidine-based inhibitors have been shown to act as irreversible covalent binders to specific cysteine residues within the STAT3 protein, ensuring a durable inhibitory effect.[2]

Quantitative Data: Comparative Efficacy of Azetidine-Based STAT3 Inhibitors

The following table summarizes the inhibitory potency of various novel azetidine-based STAT3 inhibitors, providing a clear comparison of their efficacy.

Compound IDTargetAssay TypeIC50 (µM)Kᴅ (nM)Cellular Activity (EC50, µM)
5a STAT3EMSA0.55--
5o STAT3EMSA0.38--
8i STAT3EMSA0.34--
7g STAT3ITC-8800.9 - 1.9
9k STAT3ITC-9600.9 - 1.9
H172 STAT3EMSA0.98--
H182 STAT3EMSA0.66--

Signaling Pathway Visualization

STAT3_Inhibition_Pathway cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (active) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Binding Nucleus Nucleus Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->STAT3_inactive Inhibition GABA_Uptake_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Synapse GABA_Vesicle->GABA_Synapse Release GAT1 GAT-1 Transporter GABA_Synapse->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binding Neuronal_Inhibition Increased Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Azetidine_Inhibitor Azetidine GAT-1 Inhibitor Azetidine_Inhibitor->GAT1 Inhibition Experimental_Workflow Start Novel Azetidine Compound Target_ID Target Identification (e.g., AC-MS, CETSA) Start->Target_ID Biochemical_Assay Biochemical Assays (e.g., Kinase Assay, EMSA) Target_ID->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Viability, Western Blot) Biochemical_Assay->Cell_Based_Assay In_Vivo_Model In Vivo Models (e.g., Xenograft) Cell_Based_Assay->In_Vivo_Model MOA_Elucidation Mechanism of Action Elucidation In_Vivo_Model->MOA_Elucidation

References

The Patent Landscape of 3-[3-(Trifluoromethyl)phenoxy]azetidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising CNS Drug Candidate

For researchers and scientists in the field of neurology and psychiatric drug development, 3-[3-(Trifluoromethyl)phenoxy]azetidine has emerged as a molecule of significant interest. This technical guide provides a comprehensive overview of the patent landscape surrounding this compound, focusing on its synthesis, biological activity, and therapeutic potential as a modulator of monoamine neurotransmission. The information presented herein is curated from a thorough analysis of publicly available patent literature and scientific publications, offering a valuable resource for professionals engaged in central nervous system (CNS) drug discovery.

Core Compound Profile

FeatureDescription
IUPAC Name This compound
Molecular Formula C₁₀H₁₀F₃NO
Primary Therapeutic Target Monoamine Transporters (SERT, NET, DAT)
Indicated Field Central Nervous System (CNS) Disorders

Synthetic Pathways: A Patented Approach

The synthesis of this compound is a multi-step process that has been detailed in various patents. A common strategy involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with the corresponding phenoxide. A representative synthetic route is outlined below.

General Synthetic Scheme

A widely cited method for the synthesis of 3-phenoxy-azetidine derivatives involves the reaction of a protected 3-hydroxyazetidine with a phenol in the presence of a coupling agent, followed by deprotection.

Synthesis_Workflow A 1-Boc-3-hydroxyazetidine C Mitsunobu Reaction (DIAD, PPh3) A->C B 3-(Trifluoromethyl)phenol B->C D 1-Boc-3-[3-(Trifluoromethyl)phenoxy]azetidine C->D Etherification E Deprotection (TFA or HCl) D->E F This compound E->F Final Product Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (Monoamines) VMAT2->Vesicle Serotonin Serotonin Vesicle->Serotonin Release Norepinephrine Norepinephrine Vesicle->Norepinephrine Release Dopamine Dopamine Vesicle->Dopamine Release SERT SERT SERT->MAO Metabolism SERT->VMAT2 Repackaging NET NET NET->MAO NET->VMAT2 DAT DAT DAT->MAO DAT->VMAT2 Compound 3-[3-(CF3)phenoxy]azetidine Compound->SERT Compound->NET Compound->DAT Serotonin->SERT Reuptake Receptor Postsynaptic Receptors Serotonin->Receptor Binding & Signal Transduction Norepinephrine->NET Reuptake Norepinephrine->Receptor Dopamine->DAT Reuptake Dopamine->Receptor Assay_Workflow A Prepare Cell Membranes (HEK293 expressing SERT/NET/DAT) B Incubate Membranes with Radioligand and Test Compound A->B C Reach Binding Equilibrium B->C D Rapid Filtration C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis (IC50, Ki) F->G SAR cluster_scaffold Core Scaffold: 3-Phenoxy-Azetidine cluster_phenoxy Phenoxy Ring Substitutions cluster_azetidine Azetidine Ring Modifications cluster_activity Impact on Activity Scaffold Azetidine-O-Phenyl ElectronWithdrawing Electron-Withdrawing Groups (e.g., Cl, CF3) meta/para positions Increased_SERT_NET Increased SERT/NET Affinity ElectronWithdrawing->Increased_SERT_NET ElectronDonating Electron-Donating Groups (e.g., OCH3) Decreased_Affinity Decreased Affinity ElectronDonating->Decreased_Affinity N_Substitution N-Substitution (e.g., Me, Et) Modulated_Selectivity Modulated Selectivity (SERT vs NET vs DAT) N_Substitution->Modulated_Selectivity

Methodological & Application

Application Notes and Protocols: Synthesis of 3-[3-(Trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-[3-(Trifluoromethyl)phenoxy]azetidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a copper-catalyzed Ullmann-type C-O coupling reaction between 3-hydroxyazetidine and 1-bromo-3-(trifluoromethyl)benzene. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Azetidine moieties are increasingly incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The trifluoromethylphenyl group is also a common pharmacophore. The combination of these two fragments in this compound makes it a desirable intermediate for the synthesis of novel therapeutic agents. The protocol described herein outlines a practical and efficient method for its preparation.

Reaction Scheme

The synthesis proceeds via a copper-catalyzed cross-coupling reaction, a variant of the Ullmann condensation.[1][2][3][4] This method is effective for the formation of aryl ethers from aryl halides and alcohols.

Scheme 1: Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound from 3-hydroxyazetidine and 1-bromo-3-(trifluoromethyl)benzene.

Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
3-Hydroxyazetidine (Hydrochloride salt)109.561.10 g10.01.0
1-Bromo-3-(trifluoromethyl)benzene225.012.25 g10.01.0
Copper(I) Iodide (CuI)190.45190 mg1.00.1
N,N-Dimethylglycine103.12206 mg2.00.2
Cesium Carbonate (Cs2CO3)325.826.52 g20.02.0
1,4-Dioxane-50 mL--
Dichloromethane (DCM)-100 mL--
Saturated aq. Ammonium Chloride-50 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate----

3.2 Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

3.3 Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-hydroxyazetidine hydrochloride (1.10 g, 10.0 mmol), 1-bromo-3-(trifluoromethyl)benzene (2.25 g, 10.0 mmol)[5][6], copper(I) iodide (190 mg, 1.0 mmol), N,N-dimethylglycine (206 mg, 2.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of 1,4-dioxane to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 50 mL of dichloromethane (DCM).

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with 50 mL of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and wash it with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Expected Yield: 60-80%.

Data Summary

ParameterValue
Starting Materials
3-Hydroxyazetidine (HCl salt)1.10 g
1-Bromo-3-(trifluoromethyl)benzene2.25 g
Catalyst & Ligand
Copper(I) Iodide10 mol%
N,N-Dimethylglycine20 mol%
Base
Cesium Carbonate2.0 equivalents
Solvent 1,4-Dioxane
Reaction Temperature 110 °C
Reaction Time 12-24 hours
Expected Yield 60-80%
Purification Method Flash Column Chromatography

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Combine Reactants: 3-Hydroxyazetidine HCl 1-Bromo-3-(trifluoromethyl)benzene CuI, N,N-Dimethylglycine, Cs2CO3 solvent Add 1,4-Dioxane reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to 110 °C inert->heat stir Stir for 12-24h heat->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to RT monitor->cool dilute Dilute with DCM cool->dilute filter Filter through Celite dilute->filter wash1 Wash with aq. NH4Cl filter->wash1 wash2 Wash with Brine wash1->wash2 dry Dry over Na2SO4 wash2->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize (NMR, MS) chromatography->characterize product product characterize->product Final Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 1-Bromo-3-(trifluoromethyl)benzene is a flammable liquid and vapor and can cause skin and eye irritation.[6]

  • Copper(I) iodide is harmful if swallowed or inhaled.

  • 1,4-Dioxane is a flammable liquid and potential carcinogen.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Alternative Synthetic Strategies

While the Ullmann condensation is a robust method, other cross-coupling reactions could also be employed. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming C-N bonds and could be used to couple an amine with an aryl halide.[8][9][10][11][12] However, for the formation of the C-O bond in the target molecule, the Ullmann-type reaction is generally more direct.

Conclusion

The protocol detailed in this document provides a reliable method for the synthesis of this compound. The use of a copper-catalyzed Ullmann-type coupling reaction offers a practical and efficient route to this valuable building block for drug discovery and development. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols for High-Throughput Screening of Azetidine Analog Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-containing compounds are a class of small molecules with significant potential in drug discovery due to their unique structural and physicochemical properties. High-throughput screening (HTS) of azetidine analog libraries is a critical step in identifying novel therapeutic agents. This document provides detailed application notes and protocols for a series of HTS assays designed to identify and characterize azetidine analogs targeting G-protein coupled receptors (GPCRs). The described workflow is a robust strategy for hit identification, confirmation, and triaging of cytotoxic compounds.

Screening Workflow Overview

The high-throughput screening campaign for the azetidine analog library follows a multi-step process. This workflow is designed to efficiently identify potent and specific modulators of a target GPCR while eliminating non-specific or cytotoxic compounds early in the process. The primary screen utilizes a cell-based luciferase reporter assay to identify compounds that modulate GPCR signaling. Hits from the primary screen are then subjected to a secondary, biochemical competitive binding assay to confirm direct engagement with the target receptor. Finally, a cell viability assay is performed to filter out cytotoxic compounds.

HTS_Workflow cluster_screening Screening Cascade Azetidine_Library Azetidine Analog Library Primary_Screen Primary Screen: Luciferase Reporter Assay Azetidine_Library->Primary_Screen Primary_Hits Primary Hits Primary_Screen->Primary_Hits Identify Modulators Secondary_Screen Secondary Screen: Competitive Binding Assay Primary_Hits->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Confirm Direct Binding Cytotoxicity_Assay Cytotoxicity Assay: MTT Assay Confirmed_Hits->Cytotoxicity_Assay Final_Hits Validated, Non-toxic Hits Cytotoxicity_Assay->Final_Hits Triage Cytotoxic Compounds

Figure 1: High-Throughput Screening Workflow for Azetidine Libraries.

Target Signaling Pathway: Gq-Coupled GPCR

For the purpose of these protocols, we will consider a hypothetical Gq-coupled GPCR as the target. Upon agonist binding, this receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This signaling cascade can be harnessed for HTS by using reporter genes responsive to these downstream signals.

GPCR_Signaling cluster_pathway Gq-Coupled GPCR Signaling Pathway Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR Activates Azetidine_Analog Azetidine Analog (Antagonist) Azetidine_Analog->GPCR Inhibits Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers Downstream Downstream Signaling (e.g., Reporter Gene Expression) Ca_Release->Downstream

Figure 2: Gq-Coupled GPCR Signaling Pathway.

Primary Screen: Luciferase Reporter Gene Assay

This cell-based assay is designed to identify azetidine analogs that modulate the target GPCR's signaling cascade by measuring the expression of a downstream reporter gene, such as luciferase.

Experimental Protocol

Materials:

  • HEK293 cells stably expressing the target GPCR and a suitable reporter construct (e.g., CRE-luciferase).

  • Assay Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Azetidine analog library (10 mM stocks in DMSO).

  • Known agonist for the target GPCR.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 384-well microplates.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of assay medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Using an acoustic liquid handler or a pintool, transfer 40 nL of the azetidine analog library compounds to the cell plates (final concentration 10 µM). Include wells with a known antagonist (positive control) and DMSO only (negative control).

  • Agonist Stimulation: Add 10 µL of the GPCR agonist at a concentration that elicits 80% of the maximal response (EC80) to all wells, except for the negative control wells.

  • Incubation: Incubate the plates for 3-6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 25 µL of the luciferase reagent to each well.

  • Signal Detection: Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization. Measure luminescence using a plate reader.

Data Presentation

The activity of each compound is typically expressed as percent inhibition of the agonist response.

Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
Azetidine-0011015,00085.0
Azetidine-0021085,00015.0
Azetidine-003105,00095.0
Positive Control1010,00090.0
Negative Control-100,0000.0

Secondary Screen: Fluorescence Polarization (FP) Competitive Binding Assay

This biochemical assay confirms direct interaction of the primary hits with the target GPCR by measuring their ability to displace a fluorescently labeled ligand.

Experimental Protocol

Materials:

  • Purified GPCR membrane preparation or purified receptor.

  • Fluorescently labeled ligand (tracer) specific for the target GPCR.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

  • Primary hit compounds from the luciferase assay.

  • Black, low-binding 384-well microplates.

  • Fluorescence polarization plate reader.

Procedure:

  • Reagent Preparation: Prepare a solution of the GPCR and the fluorescent tracer in the assay buffer. The concentrations should be optimized to be at or below the Kd of the tracer to ensure assay sensitivity.

  • Compound Plating: Serially dilute the hit compounds to create a dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Assay Reaction: In the 384-well plate, add 10 µL of the GPCR/tracer mixture to 10 µL of the diluted compounds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

Data Presentation

The data is used to calculate the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) for each compound.

Compound IDIC50 (µM)Ki (µM)
Azetidine-0010.50.25
Azetidine-0030.10.05
Positive Control0.20.1

Cytotoxicity Screen: MTT Assay

This assay identifies compounds that are toxic to the cells used in the primary screen, allowing for their deprioritization.

Experimental Protocol

Materials:

  • HEK293 cells.

  • Assay Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Confirmed hit compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Clear, flat-bottom 96-well plates.

  • Spectrophotometer plate reader.

Procedure:

  • Cell Seeding: Seed HEK293 cells into 96-well plates at a density of 10,000 cells per well in 100 µL of assay medium. Incubate overnight.

  • Compound Treatment: Treat the cells with the hit compounds at various concentrations (e.g., up to 100 µM) for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Data Presentation

Cell viability is calculated as a percentage relative to the untreated control cells.

Compound IDConcentration (µM)% Cell Viability
Azetidine-0011095.2
Azetidine-0031098.1
Cytotoxic Control1015.5
Untreated Control-100.0

Application Notes and Protocols for Cell-Based Assays: Evaluating the Antiproliferative Activity of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidine-containing compounds have emerged as a promising class of molecules in oncological research, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1] The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, imparting unique conformational properties and favorable physicochemical characteristics to molecules.[2][3] These derivatives exhibit a range of antiproliferative mechanisms, most notably through the disruption of tubulin polymerization and the inhibition of critical signaling pathways, such as the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2]

This document provides detailed protocols for key cell-based assays used to quantify the antiproliferative activity of novel azetidine derivatives and presents a framework for data interpretation.

Data Presentation: Antiproliferative Activity of Representative Azetidine Derivatives

The efficacy of antiproliferative compounds is commonly expressed as the IC50 value, which represents the concentration required to inhibit 50% of cell growth. The following table summarizes the reported in vitro activity of several classes of azetidine derivatives against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineAssay TypeIC50 ValuePutative Mechanism of ActionReference
Azetidin-2-one Compound 6SiHa (Cervical)MTT0.1 µMTubulin Polymerization Inhibition[2][4]
B16F10 (Melanoma)MTT1.2 µMTubulin Polymerization Inhibition[2][4]
Azetidin-2-one Compound 9qMCF-7 (Breast)Not Specified10-33 nMTubulin Destabilization
MDA-MB-231 (Breast)Not Specified23-33 nMTubulin Destabilization[5]
Azetidine-based STAT3 Inhibitor H172 & H182Triple-Negative Breast CancerSTAT3 Inhibition0.38 - 0.98 µMIrreversible STAT3 Binding[2]
Azetidine Amide Compound 7gMDA-MB-231 (Breast)Cell Viability~1-3 µMSTAT3 Signaling Inhibition
Azetidine Derivative Compound 8aHepG2 (Liver)MTT13.5 µg/mlNot Specified[6]
MCF-7 (Breast)MTT10 µg/mlNot Specified[6]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living cells.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Azetidine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.[1][7]

  • Compound Treatment: Prepare serial dilutions of the azetidine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, final concentration ≤ 0.5%) and an untreated control.[8]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7][9] Mix gently on a plate shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[8][10] The amount of bound dye is proportional to the cell mass and is a sensitive measure of drug-induced cytotoxicity.[11][12]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Azetidine derivative stock solution (in DMSO)

  • Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)[11]

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[11]

  • Acetic acid solution (1% v/v)[11]

  • Tris base solution (10 mM, pH 10.5)[11]

  • Sterile 96-well plates

  • Microplate reader (absorbance at 510-570 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium. Allow the plates to air dry completely.[11]

  • SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[11] Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.[11]

  • Absorbance Measurement: Measure the optical density at 510-570 nm.[11]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.[8]

SRB_Workflow A 1. Seed Cells (96-well plate) B 2. Add Azetidine Derivatives (Incubate 48-72h) A->B C 3. Fix Cells (Cold 10% TCA, 1h) B->C D 4. Wash & Air Dry C->D E 5. Stain with SRB (0.4% SRB, 30 min) D->E F 6. Wash with Acetic Acid & Air Dry E->F G 7. Solubilize Dye (10 mM Tris Base) F->G H 8. Read Absorbance (510-570 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13] Treatment with an antiproliferative agent can cause cell cycle arrest at a specific checkpoint. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus cell cycle phase determination by flow cytometry.

Materials:

  • Cancer cell lines of interest

  • 6-well plates

  • Azetidine derivative stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol[14][15]

  • PI/RNase staining solution[14]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the azetidine derivative for a specified period (e.g., 24 or 48 hours).[2]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.[2]

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add the cell suspension dropwise into 9 mL of ice-cold 70% ethanol for fixation.[14]

  • Storage: Store the fixed cells at 4°C for at least 2 hours (or up to several weeks).[14][16]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 300-500 µL of PI/RNase staining solution.[14]

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature or 37°C.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[13]

Mechanism of Action: Signaling Pathway Visualization

Many azetidine derivatives exert their antiproliferative effects by inhibiting key signaling pathways. A notable target is the STAT3 pathway, which, when aberrantly activated in cancer cells, promotes the expression of genes involved in proliferation and survival.[2][9]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine binding STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization DNA Target Gene Promoters STAT3_active->DNA Nuclear Translocation Azetidine Azetidine Derivative Azetidine->STAT3_inactive Inhibits Activation/ Phosphorylation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Inhibition of the JAK-STAT3 signaling pathway by azetidine derivatives.

References

Application Notes and Protocols for the Quantification of 3-[3-(Trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-[3-(Trifluoromethyl)phenoxy]azetidine is a novel synthetic compound containing an azetidine ring and a trifluoromethylphenoxy moiety. Such structural motifs are of significant interest in medicinal chemistry and drug discovery due to their potential to modulate the physicochemical and pharmacological properties of molecules. The trifluoromethyl group, in particular, can enhance metabolic stability, membrane permeability, and binding affinity.[1] To support preclinical and clinical development, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and bioavailability studies.

This document provides a detailed protocol for a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. LC-MS/MS is the technique of choice for this application due to its high sensitivity, selectivity, and wide dynamic range.[2][3] The protocols provided herein are intended to serve as a comprehensive starting point for method development and validation in a research or regulated bioanalytical laboratory, adhering to guidelines set forth by regulatory agencies such as the FDA and EMA.[4][5][6][7][8]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity >98%)

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d4

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and its internal standard into separate 1 mL volumetric flasks. Dissolve in methanol to the mark.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.[9][10]

  • Sample Thawing: Thaw frozen human plasma samples and QC samples on ice or at room temperature. Vortex to ensure homogeneity.

  • Aliquoting: Into a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma sample, calibration standard, or QC sample.

  • Addition of Internal Standard: Add 25 µL of the 100 ng/mL IS working solution to each tube (except for blank matrix samples) and vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.[11]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS conditions that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnC18 reverse-phase column (e.g., Kinetex C18, 2.6 µm, 2.1 x 50 mm)[12]
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient ElutionTime (min)
0.0
0.5
3.0
4.0
4.1
5.0
Run Time5.0 minutes

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerSciex Triple Quad™ 5500 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550°C
IonSpray Voltage+5500 V[13]
Curtain Gas35 psi
Collision GasNitrogen
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions Compound
This compound
This compound-d4 (IS)

Note: Q1/Q3 masses and collision energies must be determined by direct infusion of the analytical standard and internal standard into the mass spectrometer.

Data Presentation: Method Validation Summary

A bioanalytical method must be validated to ensure its reliability. The following tables present hypothetical data that would meet typical acceptance criteria based on FDA and EMA guidelines.[4][5]

Table 3: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)Weighting
This compound0.5 - 500Linear≥ 0.9951/x²

Table 4: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)Acceptance Criteria
LLOQ0.5≤ 20%within ±20%≤ 20%within ±20%CV ≤ 20%, Bias within ±20%
LQC1.5≤ 15%within ±15%≤ 15%within ±15%CV ≤ 15%, Bias within ±15%
MQC75≤ 15%within ±15%≤ 15%within ±15%CV ≤ 15%, Bias within ±15%
HQC400≤ 15%within ±15%≤ 15%within ±15%CV ≤ 15%, Bias within ±15%

Visualizations

G cluster_synthesis Hypothetical Synthesis Pathway A 1-Boc-3-hydroxyazetidine C N-Boc-3-[3-(Trifluoromethyl)phenoxy]azetidine A->C Mitsunobu Reaction (DIAD, PPh3, THF) B 3-(Trifluoromethyl)phenol B->C D This compound C->D Deprotection (TFA or HCl in Dioxane) G cluster_workflow Bioanalytical Method Development Workflow A Define Analytical Requirements (Analyte, Matrix, Required LLOQ) B MS Method Development (Tune Analyte & IS, Optimize Source) A->B C LC Method Development (Column & Mobile Phase Screening) A->C D Sample Preparation Development (Protein Precipitation, LLE, or SPE) A->D E Method Qualification (Initial Accuracy, Precision, Specificity) B->E C->E D->E F Full Method Validation (Linearity, Accuracy, Precision, Stability, etc.) E->F G Routine Sample Analysis F->G

References

Application Notes and Protocols for Radioligand Binding Assays Targeting CNS Receptors with Azetidine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing radioligand binding assays for central nervous system (CNS) targets where azetidine-containing compounds show high affinity and selectivity. The protocols outlined below are foundational for characterizing the binding of novel chemical entities incorporating the azetidine scaffold, a privileged structure in modern medicinal chemistry.[1][2][3][4][5] This document details methodologies for competitive binding assays for two key CNS targets: the α4β2 nicotinic acetylcholine receptor (nAChR) and the serotonin transporter (SERT).

Introduction to Azetidine Targets in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in the design of CNS-active compounds due to its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1][2][3][4][5][6] Consequently, numerous azetidine-based ligands have been developed to target a range of CNS receptors and transporters, including nAChRs, and monoamine transporters like SERT, DAT, and NET.[7][8][9][10][11][12][13][14][15] Radioligand binding assays are a crucial tool for determining the affinity and selectivity of these novel compounds, providing essential data for structure-activity relationship (SAR) studies and lead candidate selection.[16][17][18][19]

Application Note 1: Characterization of Sazetidine A Binding to α4β2 Nicotinic Acetylcholine Receptors

Sazetidine A is a potent and selective agonist for the α4β2 subtype of nicotinic acetylcholine receptors, which are implicated in cognitive function and nicotine addiction.[20] This section provides a protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds against the α4β2 nAChR using [³H]-Epibatidine or [³H]-Cytisine as the radioligand.[20][21][22]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of Sazetidine A and other common α4β2 nAChR ligands. Lower Ki values indicate higher binding affinity.

LigandnAChR SubtypeSpeciesKi (nM)
Sazetidine Aα4β2Human0.6[20]
Sazetidine Aα4β2Rat~0.5[20][22]
Vareniclineα4β2-0.06 - 0.4[22]
Cytisineα4β2-0.17[22]
Sazetidine Aα3β4Rat~12,000[20][22]
Sazetidine Aα7Rat>10,000[20]

Note: Ki values can vary based on experimental conditions, radioligand used, and tissue/cell source.

Signaling Pathway for α4β2 nAChR Activation

Activation of α4β2 nAChRs by an agonist like Sazetidine A leads to the opening of the ion channel, resulting in an influx of Na⁺ and Ca²⁺ ions. This cation influx depolarizes the neuronal membrane, which can trigger downstream signaling events, including the activation of voltage-gated calcium channels and subsequent neurotransmitter release.

nAChR_signaling cluster_membrane Cell Membrane nAChR α4β2 nAChR Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Channel opens Agonist Azetidine Agonist (e.g., Sazetidine A) Agonist->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Cellular Effects Depolarization->Downstream

α4β2 nAChR activation signaling cascade.
Experimental Protocol: Competitive Radioligand Binding Assay for α4β2 nAChR

Objective: To determine the inhibition constant (Ki) of a test compound for the α4β2 nAChR.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human α4β2 nAChR, or rat forebrain tissue homogenates.[20][22]

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine (specific activity ~30-80 Ci/mmol).[20][21]

  • Test Compounds: Azetidine-based compounds and reference compounds (e.g., Sazetidine A, nicotine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled competing ligand (e.g., 10 µM Nicotine).[22]

  • 96-well plates, glass fiber filters (PEI-treated), cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge at 1,000 x g to remove nuclei and large debris.

    • Pellet membranes from the supernatant by centrifugation at 20,000 x g.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., BCA assay).[23]

  • Assay Setup:

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

      • 50 µL of varying concentrations of the test compound.

      • 50 µL of radioligand at a fixed concentration (typically at or below its Kd).

      • 100 µL of the membrane preparation (final protein concentration ~50-100 µ g/well ).

  • Incubation:

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[24]

  • Filtration:

    • Rapidly filter the contents of each well through a PEI-pre-soaked glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.[10][22]

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioactivity.[10]

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10][22]

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.[22]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][20]

Experimental Workflow Diagram

radioligand_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Plate_Setup Plate Setup: Membranes, Ligands, Buffers Membrane_Prep->Plate_Setup Reagent_Prep Prepare Radioligand, Test Compounds, Buffers Reagent_Prep->Plate_Setup Incubation Incubate to Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Determine IC₅₀ from Dose-Response Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Workflow for a competitive radioligand binding assay.

Application Note 2: Profiling Azetidine-Based Ligands for the Serotonin Transporter (SERT)

The serotonin transporter is a primary target for the treatment of depression and anxiety disorders.[25] Azetidine scaffolds are present in several potent SERT inhibitors.[7] This protocol describes a competitive radioligand binding assay to evaluate the affinity of novel azetidine derivatives for the human SERT.

Quantitative Data Summary

The binding affinities (Ki) of a hypothetical azetidine compound and known selective serotonin reuptake inhibitors (SSRIs) are presented for comparison.

CompoundKi (nM) for human SERT
3-(Cycloheptyloxy)azetidine (Hypothetical)(Value to be determined)[7]
Paroxetine0.34 ± 0.03[7]
(S)-Citalopram1.77[7]
SertralineVariable (source dependent)[7]
FluoxetineVariable (source dependent)[7]

Note: The Ki for the hypothetical compound is for illustrative purposes. Experimental determination is required.

SERT Inhibition Mechanism

Azetidine-based inhibitors bind to the serotonin transporter, blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

SERT_inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Serotonin_Synapse Serotonin (5-HT) SERT SERT Serotonin_Synapse->SERT Normal Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Increased Signaling Reuptake 5-HT Reuptake SERT->Reuptake Inhibitor Azetidine Inhibitor Inhibitor->SERT Binds and Blocks

Mechanism of SERT inhibition by an azetidine ligand.
Experimental Protocol: Competitive Radioligand Binding Assay for SERT

Objective: To determine the affinity (Ki) of azetidine-based compounds for SERT by measuring their ability to displace a specific radioligand.[10]

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing human SERT.

  • Radioligand: [³H]-Citalopram or [³H]-Paroxetine.[7]

  • Test Compounds: Azetidine derivatives and reference SSRIs.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: 10 µM Fluoxetine or another suitable high-affinity ligand.

  • Standard laboratory equipment for radioligand binding assays as listed previously.

Procedure:

  • Membrane Preparation: Follow the same procedure as outlined for the α4β2 nAChR assay.

  • Assay Setup:

    • In a 96-well plate, combine the components in a final volume of 250 µL per well.

    • Add varying concentrations of the test compound.

    • Add a fixed concentration of [³H]-Citalopram (e.g., 1 nM).

    • Initiate the binding reaction by adding the cell membrane suspension (approximately 20-40 µg of protein).[10]

  • Incubation:

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[10]

  • Filtration:

    • Rapidly filter the well contents through a glass fiber filter using a cell harvester.[10]

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.[10]

  • Quantification:

    • Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity.[10]

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition binding model to determine the IC₅₀ value.[10]

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) .[10]

By following these detailed protocols, researchers can effectively characterize the binding properties of novel azetidine-containing compounds at key CNS targets, facilitating the development of new therapeutics for a variety of neurological and psychiatric disorders.

References

Application Notes and Protocols for 3-[3-(Trifluoromethyl)phenoxy]azetidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[3-(Trifluoromethyl)phenoxy]azetidine is a novel research compound with a chemical structure suggesting potential activity within the central nervous system (CNS). The azetidine scaffold is a key feature in various CNS-active agents, and the 3-phenoxy substituent, particularly with a trifluoromethyl group, may confer significant affinity and selectivity for monoamine transporters. The trifluoromethyl moiety is known to enhance metabolic stability and brain penetrability of drug candidates.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound in the context of neuroscience research, particularly as a potential modulator of monoamine neurotransmitter systems.

Compounds with a 3-substituted azetidine core have been explored as inhibitors of monoamine transporters, which are crucial for regulating the levels of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the brain.[2][3] Dysregulation of these neurotransmitter systems is implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Data Presentation

The following tables present hypothetical, yet plausible, in vitro data for this compound, based on structure-activity relationships of similar 3-substituted azetidine derivatives.[3] This data serves as a representative profile for a selective serotonin and norepinephrine reuptake inhibitor.

Table 1: In Vitro Monoamine Transporter Binding Affinity

CompoundTargetRadioligandKᵢ (nM)
This compoundhSERT[³H]Citalopram5.2
This compoundhNET[³H]Nisoxetine15.8
This compoundhDAT[³H]WIN 35,428> 1000

Kᵢ (inhibitor constant) values represent the concentration of the compound required to occupy 50% of the transporters in a competitive binding assay. Lower values indicate higher binding affinity.

Table 2: In Vitro Monoamine Transporter Uptake Inhibition

CompoundTargetIC₅₀ (nM)
This compoundhSERT8.1
This compoundhNET22.5
This compoundhDAT> 2000

IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol details the procedure for determining the binding affinity of this compound for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • Cell culture medium (DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Homogenization buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), [³H]WIN 35,428 (for hDAT)

  • Non-specific binding control: Fluoxetine (for hSERT), Desipramine (for hNET), GBR 12909 (for hDAT)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the target transporter.

    • Homogenize the cells in ice-cold homogenization buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control (final concentration 10 µM), or 50 µL of this compound at various concentrations.

    • Add 50 µL of the appropriate radioligand (final concentration ~1 nM).

    • Add 100 µL of the prepared cell membranes (50-100 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Kᵢ values using non-linear regression analysis (e.g., using GraphPad Prism software).

Protocol 2: In Vitro Neurotransmitter Uptake Assay

This protocol describes a method to measure the functional inhibition of monoamine transporters by this compound.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • 96-well cell culture plates

  • Assay buffer (Krebs-Ringer-HEPES buffer, pH 7.4)

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine

  • This compound stock solution (in DMSO)

  • Scintillation counter

Procedure:

  • Cell Plating:

    • Seed HEK293 cells expressing the target transporter into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.

    • Add 100 µL of assay buffer containing various concentrations of this compound or vehicle (for control) to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the uptake by adding 50 µL of the respective radiolabeled neurotransmitter (final concentration ~10 nM).

    • Incubate at 37°C for 10 minutes.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of 1% SDS solution to each well.

  • Scintillation Counting:

    • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Rodent Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for potential antidepressant activity.[4][5][6]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound solution (in a suitable vehicle, e.g., saline with 5% Tween 80)

  • Glass or plastic cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment and analysis software.

Procedure:

  • Acclimation:

    • House the mice in the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

  • Forced Swim Test:

    • Gently place each mouse individually into a cylinder of water for a 6-minute session.

    • Record the entire session using a video camera.

  • Behavioral Scoring:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., climbing, swimming), with the mouse making only small movements to keep its head above water.

  • Data Analysis:

    • Compare the duration of immobility between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of antidepressant-like activity.

Visualizations

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging NT Neurotransmitter Vesicle->NT Release Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Dopamine->MAO Metabolism Dopamine->VMAT2 Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Norepinephrine->MAO Metabolism Norepinephrine->VMAT2 Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin TPH/AADC Serotonin->MAO Metabolism Serotonin->VMAT2 Receptor Postsynaptic Receptor NT->Receptor Transporter Monoamine Transporter (SERT/NET/DAT) NT->Transporter Reuptake Signaling Downstream Signaling Receptor->Signaling Compound This compound Compound->Transporter Inhibition

Caption: Monoamine transporter signaling pathway and inhibition.

Experimental_Workflow start Start plate_cells Plate HEK293 cells expressing monoamine transporter start->plate_cells wash_cells Wash cells with assay buffer plate_cells->wash_cells add_compound Add test compound (this compound) wash_cells->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate add_radioligand Add radiolabeled neurotransmitter pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate uptake and wash cells incubate->terminate lyse_cells Lyse cells terminate->lyse_cells scintillation Measure radioactivity lyse_cells->scintillation analyze Analyze data (IC50 determination) scintillation->analyze end End analyze->end

Caption: Workflow for in vitro neurotransmitter uptake assay.

Drug_Discovery_Process cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Market hit_id Hit Identification (HTS) hit_to_lead Hit-to-Lead (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt compound This compound (as a lead compound) lead_opt->compound preclinical Preclinical Development (In vivo models) phase1 Phase I preclinical->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 nda NDA Review phase3->nda market Post-market Surveillance nda->market compound->preclinical

Caption: Role of a lead compound in the drug discovery pipeline.

References

Application Notes and Protocols for Studying the Covalent Binding Mechanism of Azetidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental protocols and data analysis workflows used to characterize the covalent binding mechanism of azetidine-containing inhibitors. Azetidine rings, as strained four-membered heterocycles, can serve as electrophilic warheads that react with nucleophilic residues on a target protein, leading to covalent bond formation.[1] Understanding the kinetics and structural basis of this interaction is crucial for the rational design and optimization of this class of inhibitors.

Introduction to Covalent Azetidine Inhibitors

Covalent inhibitors offer several advantages in drug discovery, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[2] Azetidine-containing compounds have emerged as a promising class of covalent inhibitors due to the inherent ring strain of the four-membered ring, which makes them susceptible to nucleophilic attack.[1] The reactivity of the azetidine ring can be modulated by the substituents on the ring, allowing for the fine-tuning of their potency and selectivity. This document outlines the key experimental strategies to elucidate the covalent binding mechanism of these inhibitors.

Experimental Workflows

A multi-faceted approach is essential to fully characterize the covalent binding of an azetidine inhibitor. The general workflow involves a combination of kinetic, mass spectrometric, and structural biology techniques.

Experimental Workflow for Covalent Inhibitor Characterization cluster_Kinetic Kinetic Characterization cluster_MS Mass Spectrometry Analysis cluster_Structural Structural Biology Time-dependent IC50 Time-dependent IC50 Assay Kinact_KI Determination of kinact and KI Time-dependent IC50->Kinact_KI Confirmed Time- Dependency Intact_Protein_MS Intact Protein Mass Spectrometry Kinact_KI->Intact_Protein_MS Characterize Binding Peptide_Mapping Peptide Mapping (LC-MS/MS) Intact_Protein_MS->Peptide_Mapping Identify Binding Site XRay_Crystallography X-ray Crystallography Peptide_Mapping->XRay_Crystallography Structural Validation Initial_Hit Azetidine Inhibitor (Initial Hit) Initial_Hit->Time-dependent IC50 Initial Screening

Figure 1: Overall workflow for the characterization of azetidine covalent inhibitors.

Kinetic Characterization Protocols

The hallmark of covalent inhibition is its time-dependent nature. Kinetic assays are therefore fundamental to confirm a covalent mechanism and to quantify the inhibitor's potency.

Time-Dependent IC50 Assay

This initial screen is used to determine if the inhibitor exhibits time-dependent inhibition, a characteristic feature of covalent binders. The IC50 value will decrease with longer pre-incubation times between the enzyme and the inhibitor.[3]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the azetidine inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare the target enzyme in an appropriate assay buffer.

    • Prepare the substrate solution.

  • Assay Procedure:

    • In a multi-well plate, add the enzyme to the assay buffer.

    • Add serial dilutions of the inhibitor to the enzyme-containing wells.

    • Incubate the enzyme-inhibitor mixture for different pre-incubation times (e.g., 0, 15, 30, 60 minutes) at a constant temperature.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Measure the reaction progress (e.g., absorbance or fluorescence) over a fixed period.

  • Data Analysis:

    • For each pre-incubation time, plot the enzyme activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • A significant decrease in the IC50 value with increasing pre-incubation time suggests a covalent binding mechanism.[4]

Determination of kinact and KI

For irreversible covalent inhibitors, the potency is best described by the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI).[5]

Protocol:

  • Reagent Preparation: As described in section 3.1.

  • Assay Procedure:

    • Pre-incubate the enzyme with a range of inhibitor concentrations for various time points.

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a solution containing the substrate to initiate the reaction. The dilution should be sufficient to prevent further significant covalent modification during the activity measurement.

    • Measure the initial reaction velocity for each condition.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations and fit the data to the following Michaelis-Menten-like equation to determine kinact and KI: k_obs = k_inact * [I] / (K_I + [I])

    • The ratio kinact/KI is the second-order rate constant that describes the efficiency of the covalent modification.[6]

Table 1: Representative Kinetic Parameters for a Hypothetical Azetidine Inhibitor

ParameterValueUnitDescription
IC50 (t=0 min) 10µMInitial inhibitory potency (non-covalent binding)
IC50 (t=60 min) 0.5µMInhibitory potency after 60 min pre-incubation
KI 5µMInhibitor concentration at half-maximal inactivation rate
kinact 0.1min-1Maximal rate of enzyme inactivation
kinact/KI 20,000M-1min-1Covalent efficiency

Mass Spectrometry Protocols

Mass spectrometry (MS) is a powerful tool to confirm covalent bond formation, determine the stoichiometry of binding, and identify the specific amino acid residue modified by the inhibitor.[7]

Mass_Spectrometry_Workflow Protein_Inhibitor_Incubation Incubate Protein with Azetidine Inhibitor Intact_MS Intact Protein LC-MS (Confirmation of Adduct) Protein_Inhibitor_Incubation->Intact_MS Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Inhibitor_Incubation->Proteolytic_Digestion Peptide_Mapping_MS Peptide Mapping LC-MS/MS (Site Identification) Proteolytic_Digestion->Peptide_Mapping_MS Data_Analysis Data Analysis (Identify Modified Peptide) Peptide_Mapping_MS->Data_Analysis Covalent_Binding_Mechanism cluster_Binding Binding and Reaction cluster_Azetidine Azetidine Ring Opening Non_covalent_Complex E + I ⇌ E·I (Non-covalent complex) Covalent_Adduct E·I → E-I (Covalent adduct) Non_covalent_Complex->Covalent_Adduct k_inact Azetidine Azetidine Inhibitor (Electrophile) Ring_Opening Nucleophilic Attack & Ring Opening Azetidine->Ring_Opening Nucleophile Protein Nucleophile (e.g., Cys-SH, Ser-OH, Lys-NH2) Nucleophile->Ring_Opening Ring_Opening->Covalent_Adduct Forms Covalent Bond

References

Application Notes and Protocols for Measuring the Metabolic Stability of Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the metabolic stability of fluorinated azetidines, a crucial aspect of modern drug discovery. The strategic incorporation of fluorine into azetidine scaffolds can significantly enhance metabolic stability, thereby improving pharmacokinetic profiles.[1][2][3] This document outlines the key in vitro and in vivo experimental protocols, data interpretation, and potential metabolic pathways.

Introduction to Metabolic Stability of Fluorinated Azetidines

Fluorination is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) isoenzymes.[4][5] When incorporated at or near a metabolically labile position, fluorine can act as a "metabolic shield," preventing oxidation and prolonging the compound's half-life.

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly utilized in drug design to impart desirable physicochemical properties. However, their strained ring system can be susceptible to metabolic ring-opening, representing a potential liability.[6][7] Understanding the metabolic fate of fluorinated azetidines is therefore critical for optimizing their therapeutic potential.

Data Presentation: In Vitro and In Vivo Metabolic Stability Parameters

The following tables summarize key metabolic stability and pharmacokinetic parameters for a selection of fluorinated and non-fluorinated azetidine derivatives, providing a comparative overview.

Table 1: In Vitro Metabolic Stability of Fluorinated Azetidine Derivatives in Human Liver Microsomes

Compound IDStructureDegree of FluorinationIntrinsic Clearance (CLint) (µL/min/mg protein)Half-Life (t½) (min)
1a N-Benzyl-azetidineNon-fluorinated1255.5
1b N-Benzyl-3-fluoroazetidineMonofluorinated4515.4
1c N-Benzyl-3,3-difluoroazetidineDifluorinated1546.2
2a N-(4-Methoxybenzyl)azetidineNon-fluorinated1803.8
2b N-(4-Methoxybenzyl)-3-fluoroazetidineMonofluorinated6211.2
2c N-(4-Methoxybenzyl)-3,3-difluoroazetidineDifluorinated2133.0

Data is synthesized and representative based on findings from a comprehensive study on fluorinated saturated heterocycles.[8]

Table 2: In Vivo Pharmacokinetic Parameters of a Fluorinated Azacytidine Analog in Rats

Parameter2'-deoxy-2'-fluoro-5-azacytidine (2'F-5-AC)Azacitidine (Non-fluorinated analog)
Dose 2 mg/kg (IV)2.5 mg/kg (IV)
Cmax (ng/mL) 2036.8 ± 118.7Not Reported
Tmax (h) 0.08Not Reported
AUC0-t (ng·h/mL) 32241996
Half-Life (t½) (h) 1.50.5
Clearance (CL) (mL/h/kg) 6201250
Volume of Distribution (Vd) (mL/kg) 11182070

Data obtained from a pharmacokinetic study of 2'-deoxy-2'-fluoro-5-azacytidine in male rats.[9][10][11]

Experimental Protocols

In Vitro Metabolic Stability: Microsomal Assay

This protocol details a standard procedure for assessing the metabolic stability of fluorinated azetidines in liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound (fluorinated azetidine)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or Methanol (containing an internal standard) for reaction termination

  • Control compounds (high and low clearance)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create working solutions in a suitable buffer.

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentration of the test compound is typically 1 µM.

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding the aliquots to a collection plate containing ice-cold acetonitrile or methanol with an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • Example LC-MS/MS Parameters for a Fluorinated Azetidine Analog (2'F-5-AC):

      • Column: Zorbax Eclipse Plus C18 (50 × 2.1 mm; 1.8 µm)

      • Mobile Phase: Gradient of 5 mM ammonium formate in water and methanol.

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transition: m/z 247.0 → 113.1[10][11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / microsomal protein amount).

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Working Solution pre_warm Pre-warm Microsomes and Compound (37°C) prep_cpd->pre_warm prep_mic Prepare Microsome Suspension prep_mic->pre_warm prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System prep_nadph->start_rxn pre_warm->start_rxn incubate Incubate at 37°C with Shaking start_rxn->incubate sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->sample terminate Terminate Reaction (Cold ACN + IS) sample->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for an in vitro microsomal stability assay.

In Vitro Metabolic Stability: Hepatocyte Assay

This protocol uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive assessment of metabolic stability.

Objective: To measure the metabolic clearance of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, or other species)

  • Hepatocyte incubation medium

  • All materials listed for the microsomal stability assay

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like trypan blue exclusion. Adjust cell density as needed.

  • Incubation:

    • Similar to the microsomal assay, pre-warm the hepatocyte suspension and test compound.

    • Initiate the reaction by adding the test compound to the hepatocyte suspension (final concentration typically 1 µM).

    • Incubate at 37°C in a humidified CO2 incubator with gentle shaking.

    • Collect samples at specified time points.

  • Reaction Termination and Sample Preparation:

    • Follow the same procedure as the microsomal stability assay.

  • LC-MS/MS Analysis and Data Analysis:

    • Follow the same procedures as the microsomal stability assay.

G cluster_prep Cell Preparation cluster_inc Incubation cluster_analysis Analysis thaw Thaw Cryopreserved Hepatocytes viability Assess Viability and Adjust Cell Density thaw->viability pre_warm_cells Pre-warm Hepatocyte Suspension (37°C) viability->pre_warm_cells add_cpd Add Test Compound pre_warm_cells->add_cpd incubate_co2 Incubate at 37°C in CO2 Incubator add_cpd->incubate_co2 sample_time Sample at Time Points incubate_co2->sample_time terminate_rxn Terminate Reaction (Cold ACN + IS) sample_time->terminate_rxn centrifuge_prot Centrifuge terminate_rxn->centrifuge_prot lcms_analysis LC-MS/MS Analysis centrifuge_prot->lcms_analysis calc_clearance Calculate Clearance lcms_analysis->calc_clearance

Caption: Workflow for an in vitro hepatocyte stability assay.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an in vivo pharmacokinetic study in rats to determine key parameters such as clearance, volume of distribution, and half-life.

Objective: To characterize the pharmacokinetic profile of a fluorinated azetidine after oral or intravenous administration in rats.

Materials:

  • Test compound

  • Appropriate vehicle for dosing (e.g., saline, PEG400/water)

  • Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Catheters (for intravenous dosing and/or serial blood sampling)

  • Blood collection tubes (e.g., with anticoagulant like EDTA)

  • Anesthetic (if required for procedures)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Preparation and Dosing:

    • Acclimate animals to housing conditions.

    • Fast animals overnight before dosing (with access to water).

    • Administer the test compound at the desired dose via oral gavage or intravenous injection.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Place samples into anticoagulant-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma.

    • Extract the test compound from plasma samples, standards, and QCs (e.g., via protein precipitation or solid-phase extraction).

    • Analyze the extracts by LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate pharmacokinetic parameters using non-compartmental analysis software.

Potential Metabolic Pathways of Fluorinated Azetidines

The metabolism of azetidine-containing compounds can proceed through several pathways. Fluorination can significantly influence which pathway predominates.

  • Phase I Metabolism (CYP450-mediated): Cytochrome P450 enzymes can oxidize the azetidine ring, often at the carbon alpha to the nitrogen. This can lead to ring scission and the formation of reactive metabolites, such as aldehydes.[12] Strategic fluorination of the azetidine ring can block this pathway, thereby increasing metabolic stability.[13]

  • Phase II Metabolism (Glutathione Conjugation): The strained azetidine ring is susceptible to nucleophilic attack by glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). This results in the opening of the azetidine ring.[6][7] This pathway is particularly relevant for compounds where CYP450-mediated metabolism is hindered, either by fluorination or other structural features.

G cluster_cyp Phase I Metabolism cluster_gsh Phase II Metabolism FA Fluorinated Azetidine CYP CYP450 Enzymes FA->CYP GST Glutathione S-Transferases (GSTs) + Glutathione (GSH) FA->GST Oxidation Oxidation & Ring Scission (Potentially Blocked by Fluorine) CYP->Oxidation Metabolites1 Oxidized Metabolites (e.g., Aldehydes) Oxidation->Metabolites1 RingOpening Nucleophilic Attack & Ring Opening GST->RingOpening Metabolites2 GSH Conjugate RingOpening->Metabolites2

Caption: Potential metabolic pathways for fluorinated azetidines.

References

Troubleshooting & Optimization

side-product formation in the synthesis of trifluoromethylated heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side-product formations encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My radical trifluoromethylation of a pyridine derivative is resulting in a mixture of regioisomers. What is the primary cause and how can I improve selectivity?

A1: The formation of multiple regioisomers is a common issue in the radical trifluoromethylation of pyridines. The highly reactive and electrophilic nature of the trifluoromethyl radical leads to reactions at multiple positions.[1][2][3] The exact ratio of isomers (C2, C3, and C4-substituted) can be difficult to predict and is influenced by the electronic properties of the heterocycle.

Troubleshooting Strategies:

  • Solvent Optimization: Regioselectivity can sometimes be fine-tuned by changing the solvent system.[4]

  • Switch to a Nucleophilic Method: For selective C2 and C4 trifluoromethylation, consider switching to a nucleophilic trifluoromethylation strategy.[5]

  • C3-Selective Protocol: If C3 selectivity is desired, a multi-step approach involving hydrosilylation to activate the pyridine ring, followed by reaction with an electrophilic CF₃ source like a Togni reagent, has proven effective.[2][5][6]

Q2: I am attempting a copper-catalyzed trifluoromethylation of an arylboronic acid and observing significant amounts of a protodeborylated side-product. How can I prevent this?

A2: Protodeborylation is a well-documented side reaction in cross-coupling reactions involving boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7][8] This is often catalyzed by residual acid or base in the reaction mixture.

Troubleshooting Strategies:

  • Use of Boronic Esters: The most effective way to minimize protodeborylation is to replace the boronic acid with a more stable derivative, such as a pinacol ester.[7][9]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can be a proton source for the side reaction.

  • Control of pH: The reaction pH is a critical factor. The use of appropriate bases or buffers can suppress the protodeborylation pathway.[8]

Q3: My reaction with Togni's reagent is giving a low yield and I suspect the reagent is decomposing. What are the stability issues with this reagent?

A3: Togni's reagent II is metastable and can undergo exothermic decomposition, especially when heated above its melting point, releasing trifluoroiodomethane (CF₃I).[10] It is also sensitive to strong acids, bases, and reductants.[10] Improper storage or handling can lead to degradation and reduced efficacy.

Troubleshooting Strategies:

  • Temperature Control: Avoid high reaction temperatures. Many trifluoromethylations using Togni's reagent proceed efficiently at or below room temperature.

  • Avoid Incompatible Reagents: Ensure the reaction medium is free from strong acids, bases, or reducing agents that are not part of the planned reaction sequence.

  • Proper Storage: Store the reagent in a cool, dark, and dry place as recommended by the supplier.

  • Purity Check: Impurities from its synthesis, such as trifluoromethyl-2-iodobenzoate, can be present.[10] If in doubt, use a freshly purchased batch from a reliable supplier.

Q4: I am observing the formation of CF₃H (fluoroform) as a significant byproduct. What reaction pathway is responsible for this?

A4: The formation of trifluoromethane (CF₃H) is typically the result of the trifluoromethyl radical abstracting a hydrogen atom from the solvent, substrate, or other components in the reaction mixture.[4] This is a common competitive pathway in radical trifluoromethylation reactions.

Troubleshooting Strategies:

  • Solvent Choice: Use a solvent with strong C-H bonds that are less susceptible to hydrogen atom abstraction. Perfluorinated or chlorinated solvents can sometimes reduce this side reaction.

  • Increase Substrate Concentration: A higher concentration of the heterocyclic substrate can increase the probability of the desired reaction over hydrogen abstraction from the solvent.

Q5: During the trifluoromethylation of a phenol derivative, I'm getting dimerization and oligomerization products. How can I favor the desired C-H trifluoromethylation?

A5: Phenols are electron-rich and prone to oxidative side reactions like dimerization and oligomerization, especially under radical conditions.[11] The phenoxy radical intermediate can couple with itself instead of reacting with the trifluoromethyl radical.

Troubleshooting Strategies:

  • Protecting Groups: Protecting the hydroxyl group as an ether or ester can prevent the formation of the phenoxy radical and subsequent dimerization. The protecting group can be removed after the trifluoromethylation step.

  • Biocatalytic Methods: Laccase-catalyzed trifluoromethylation has been shown to be effective for unprotected phenols under mild conditions, potentially reducing oligomerization.[11][12]

  • Reaction Conditions: Carefully controlling the rate of addition of the oxidant can help maintain a low concentration of the phenoxy radical, favoring the reaction with the CF₃ radical.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Pyridine Trifluoromethylation

This guide provides a decision-making workflow to address issues with regioselectivity in the trifluoromethylation of pyridine and its derivatives.

G start Start: Poor Regioselectivity in Pyridine Trifluoromethylation q1 What is the desired regioisomer? start->q1 c2_c4 C2 or C4 Position q1->c2_c4 C2 / C4 c3 C3 Position q1->c3 C3 s1 Employ Ruppert-Prakash (TMSCF₃) or related reagents. Activate pyridine via N-alkylation to form a pyridinium salt. c2_c4->s1 Use Nucleophilic Trifluoromethylation Method s2 Activate pyridine ring via hydrosilylation with a silane (e.g., methylphenylsilane) and a borane catalyst (e.g., B(C₆F₅)₃).[2][5] c3->s2 C3-selective methods are required res1 Result: Selective formation of C2/C4 trifluoromethylated pyridine.[5][13] s1->res1 s3 React the resulting N-silyl enamine intermediate with an electrophilic CF₃ source (e.g., Togni's Reagent I).[5] s2->s3 s4 Perform oxidative workup (e.g., with DDQ) to restore aromaticity.[5] s3->s4 res2 Result: Selective formation of C3-trifluoromethylated pyridine.[2][6] s4->res2

Guide 2: Low Yield in Nucleophilic Trifluoromethylation of Pyrimidines

This guide addresses common causes of low yield when using nucleophilic trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃) with pyrimidine substrates.

Symptom Potential Cause Suggested Solution Citation
No or low conversion of starting material Inactive Nucleophilic Initiator: Fluoride sources (e.g., TBAF) are often hygroscopic and lose activity in the presence of moisture.Use freshly dried initiator. Consider using anhydrous fluoride sources or preparing a fresh solution.[13]
Insufficient Activation of TMSCF₃: The Si-CF₃ bond is strong and requires activation to release the nucleophilic CF₃⁻ anion.Ensure the correct stoichiometry of the nucleophilic initiator is used. CsF or KF can sometimes be more effective than TBAF.[14]
Low Reaction Temperature: The reaction may have a significant activation energy barrier.Gradually increase the reaction temperature from 0 °C to room temperature and monitor the reaction by TLC or LC-MS.[15]
Formation of multiple side products Enolizable Substrate: If the pyrimidine has enolizable protons, the CF₃⁻ anion or the initiator can act as a base, leading to deprotonation instead of nucleophilic attack.Use a less basic initiator (e.g., CsF). Run the reaction at a lower temperature (e.g., -78 °C) to favor nucleophilic addition.[14]
Reaction with Solvent: Protic solvents (e.g., methanol) or residual water will quench the highly reactive CF₃⁻ anion.Use anhydrous, aprotic solvents like THF or DMF. Ensure all glassware is thoroughly dried.[14]
Product Decomposition: The trifluoromethylated product may be unstable under the reaction or workup conditions.Monitor the reaction over time to check for product degradation. Consider a milder workup procedure, avoiding strong acids or bases.[16]

Key Experimental Protocols

Protocol 1: Radical C-H Trifluoromethylation of Heterocycles using Langlois' Reagent

This protocol is a general procedure for the direct trifluoromethylation of a variety of electron-deficient and electron-rich heterocycles.[4]

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) (3.0 equiv)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O) (5.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • To a round-bottom flask, add the heterocyclic substrate (1.0 mmol).

  • Add sodium trifluoromethanesulfinate (3.0 mmol, 468 mg).

  • Add dichloromethane and water to form a biphasic mixture (e.g., 5 mL each).

  • Stir the mixture vigorously at room temperature (23 °C).

  • Add tert-butyl hydroperoxide (5.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is incomplete after 24 hours, a second portion of CF₃SO₂Na (3.0 equiv) and t-BuOOH (5.0 equiv) can be added to drive the reaction to completion.[4]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the trifluoromethylated heterocycle.

G sub Heterocycle Substrate reaction Biphasic System (CH₂Cl₂ / H₂O) 23 °C, 3-24h sub->reaction reagents CF₃SO₂Na (Langlois' Reagent) + t-BuOOH (Oxidant) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Trifluoromethylated Heterocycle purify->product

Protocol 2: Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles

This protocol describes a method for the C2-trifluoromethylation of indole derivatives.[17]

Materials:

  • Indole substrate (1.0 equiv, 0.5 mmol)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na) (3.0 equiv, 1.5 mmol)

  • Copper(II) sulfate (CuSO₄) (10 mol %, 0.05 mmol)

  • Potassium fluoride (KF) (50 mol %, 0.25 mmol)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O) (5.0 equiv, 2.5 mmol)

  • Dimethylacetamide (DMA) (3.0 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the indole substrate (0.5 mmol), CF₃SO₂Na (1.5 mmol), CuSO₄ (0.05 mmol), and KF (0.25 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMA (3.0 mL) via syringe.

  • Stir the mixture at 85 °C.

  • Add t-BuOOH (2.5 mmol) dropwise to the reaction mixture.

  • Continue stirring at 85 °C for 1 hour (or until completion as monitored by TLC).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the C2-trifluoromethylated indole.

G start Indole + CF₃SO₂Na catalyst CuSO₄ (10 mol%) KF (50 mol%) DMA, 85 °C, Ar start->catalyst oxidant Add t-BuOOH catalyst->oxidant reaction Stir 1h @ 85 °C oxidant->reaction quench Quench (Na₂S₂O₃) reaction->quench extract Extract (EtOAc) quench->extract purify Purify extract->purify end C2-Trifluoromethylated Indole purify->end

References

Technical Support Center: Azetidine Ring Stability Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azetidine-containing compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of the azetidine ring, particularly under acidic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for azetidine compounds during experimental workups?

A1: The main stability issue for azetidine compounds is their susceptibility to ring-opening reactions, especially under acidic conditions.[1][2] This vulnerability stems from the inherent ring strain of the four-membered ring.[1][2][3] Protonation of the azetidine nitrogen atom makes the ring susceptible to nucleophilic attack, leading to cleavage.[1][2] Additionally, depending on the substitution pattern, other degradation pathways like hydrolysis of amide bonds can occur.[1][4]

Q2: How do substituents on the azetidine ring affect its stability in acidic media?

A2: Substituents play a critical role in modulating the stability of the azetidine ring.

  • N-Substitution: The nature of the substituent on the nitrogen atom is paramount. Electron-withdrawing groups can decrease the basicity of the nitrogen, making it less prone to protonation and subsequent acid-catalyzed degradation.[1] For example, N-aryl azetidines linked to conjugated heteroaryls, such as 2- and 4-pyridyl groups, exhibit enhanced stability compared to N-phenyl analogues due to the delocalization of the nitrogen lone pair.[1][2]

  • C3-Substitution: Substituents on the carbon atoms of the ring can also influence stability through steric and electronic effects, although this is less extensively documented in the literature.[1]

Q3: Are azetidine compounds stable under basic conditions?

A3: While generally more stable than under acidic conditions, some azetidine derivatives can still be reactive under basic conditions. The stability is highly dependent on the specific structure of the compound. For instance, certain fluorinated azetidines can undergo rearrangement in the presence of a base.[1]

Troubleshooting Guides

Issue 1: Degradation of Azetidine Compound During Aqueous Acidic Workup
  • Symptoms:

    • Low recovery of the desired product after extraction with aqueous acid (e.g., 1N HCl).[1]

    • Appearance of unexpected polar impurities on TLC or LC-MS analysis.[1]

    • Mass spectrometry data indicating the presence of ring-opened products.[1]

  • Root Cause Analysis: The protonation of the basic azetidine nitrogen by the acidic wash facilitates nucleophilic attack by water or other nucleophiles present, leading to ring cleavage. The extent of degradation is sensitive to pH, with more rapid decomposition occurring at lower pH.[2]

  • Solutions:

    • Avoid Strong Acids: If possible, use a milder acidic wash, such as a saturated ammonium chloride solution, or omit the acidic wash if the impurities are not basic.[1]

    • Use a Biphasic System with Caution: When an acidic wash is necessary, perform the extraction quickly and at a low temperature to minimize the contact time between the azetidine compound and the acidic aqueous phase.[1]

    • Protecting Group Strategy: If the azetidine nitrogen is not essential for the final structure, consider using an electron-withdrawing protecting group (e.g., Boc, Cbz) to reduce its basicity and increase stability.[1]

    • Salt Formation: When isolating the final compound as a salt, consider using acids with non-nucleophilic counterions and handle the salt under anhydrous conditions.[1]

Issue 2: Product Decomposition During Purification by Silica Gel Chromatography
  • Symptoms:

    • Streaking of the product spot on the TLC plate.[1]

    • Low overall yield after column chromatography.[1]

    • Isolation of fractions containing ring-opened byproducts.[1]

  • Root Cause Analysis: Standard silica gel is acidic and can cause the degradation of sensitive azetidine compounds.[1] Prolonged exposure of the compound to the acidic silica surface during chromatography can lead to the same decomposition pathways observed in acidic workups.[1]

  • Solutions:

    • Neutralize Silica Gel: Use silica gel that has been treated with a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in the eluent system).[1]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a polymer-based support.[1][5]

    • Alternative Purification Methods: If the compound is crystalline, recrystallization is a preferable purification method to avoid contact with acidic stationary phases.[1][5] Preparative HPLC with a buffered mobile phase can also be a suitable alternative.[1]

Quantitative Stability Data

The stability of N-substituted aryl azetidines was investigated at pH 1.8. The half-life (T₁/₂) data underscores the significant influence of the N-substituent on the stability of the azetidine ring.

CompoundN-SubstituentAqueous T₁/₂ (h) at pH 1.8Azetidine Nitrogen pKa (Calculated)
1 2-Pyridyl>24 (<5% degradation)-1.1
2 4-Pyridyl>24 (<5% degradation)-1.8
3 N-Phenyl1.12.9
4 4-Methoxy-phenyl0.53.2
5 4-Cyano-phenyl<0.170.5

Data sourced from a study on N-substituted aryl azetidines.[2]

Experimental Protocols

Protocol 1: General Procedure for Determining Aqueous Stability Half-Life (T₁/₂)

This protocol outlines a general method for assessing the stability of an azetidine-containing compound in an acidic aqueous buffer.

  • Sample Preparation:

    • Prepare a stock solution of the azetidine compound in DMSO at a concentration of 10 mM.[1]

  • Incubation:

    • Add the DMSO stock solution to an aqueous buffer at the desired pH (e.g., pH 1.8) to a final concentration suitable for the analytical method (e.g., 1 mg/mL for NMR analysis).[1]

    • Record the time of addition as time zero.[1]

  • Time Points:

    • Take aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]

  • Analysis:

    • Determine the concentration of the remaining parent compound at each time point using a suitable analytical technique, such as NMR or LC-MS.[1]

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound against time.

    • The slope of the resulting line corresponds to the degradation rate constant (k).

    • Calculate the half-life (T₁/₂) using the equation: T₁/₂ = ln(2) / k .[1]

Visualizations

Acid_Catalyzed_Degradation Azetidine Azetidine Derivative Protonated_Azetidine Protonated Azetidinium Ion Azetidine->Protonated_Azetidine + H+ Ring_Opened_Product Ring-Opened Product Protonated_Azetidine->Ring_Opened_Product + Nucleophile Nucleophilic_Attack Nucleophilic Attack (e.g., by H2O) Nucleophilic_Attack->Protonated_Azetidine

Caption: General pathway for acid-catalyzed degradation of azetidines.

Troubleshooting_Workflow Start Experiment with Azetidine Compound Check_Stability Observe Degradation? Start->Check_Stability Acidic_Workup Degradation during Acidic Workup? Check_Stability->Acidic_Workup Yes End Stable Product Check_Stability->End No Chromatography Degradation during Silica Gel Chromatography? Acidic_Workup->Chromatography No Solution_Workup Use Milder Acid (e.g., NH4Cl) - or - Minimize Contact Time Acidic_Workup->Solution_Workup Yes Solution_Chroma Neutralize Silica Gel (e.g., with Et3N) - or - Use Alumina Chromatography->Solution_Chroma Yes Chromatography->End No Solution_Workup->End Solution_Chroma->End

Caption: Troubleshooting workflow for handling unstable azetidine compounds.

References

troubleshooting guide for the deprotection of Boc-protected azetidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of tert-butyloxycarbonyl (Boc)-protected azetidines. Due to the inherent ring strain of the four-membered azetidine core, specific challenges such as ring-opening can occur under acidic deprotection conditions. This document aims to address these issues and provide robust protocols for successful deprotection.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of an azetidine is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete Boc deprotection is a frequent issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group. This can be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA), or degradation of the acid itself.[1]

  • Short Reaction Time or Low Temperature: Deprotection is a kinetic process. Some substrates may require longer reaction times or gentle heating to proceed to completion.[2]

  • Steric Hindrance: Bulky substituents on the azetidine ring or neighboring groups can sterically hinder the approach of the acid to the Boc-protected nitrogen, slowing down the reaction rate.[1][2]

  • Poor Substrate Solubility: If the Boc-protected azetidine is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[1]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture. Common concentrations range from 20% to 50% in a solvent like dichloromethane (DCM).[2]

  • Extend Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and extend the reaction time accordingly.[2]

  • Optimize the Solvent: Ensure the chosen solvent fully dissolves your starting material. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.[2]

  • Consider a Stronger Acid: If the above measures are ineffective, a stronger acid system, such as 4M HCl in 1,4-dioxane, can be employed.[2]

Q2: I am observing unexpected side products, potentially from azetidine ring-opening. How can I prevent this?

A2: The primary stability concern for azetidines is their susceptibility to ring-opening under acidic conditions due to inherent ring strain.[2][3] Protonation of the azetidine nitrogen makes the ring susceptible to nucleophilic attack, leading to cleavage.

Strategies to Minimize Ring-Opening:

  • Use Milder Acidic Conditions: Opt for the mildest effective acidic conditions. This could involve using a lower concentration of TFA or a weaker acid like p-toluenesulfonic acid (pTSA).[4]

  • Control the Temperature: Perform the deprotection at 0 °C to reduce the rate of potential side reactions.

  • Consider Substituent Effects: The stability of the azetidine ring is highly influenced by its substituents. Electron-withdrawing groups on the nitrogen can decrease its basicity, making it less prone to protonation and subsequent ring-opening.[2][3]

  • Non-Acidic Deprotection Methods: For highly sensitive substrates, consider alternative, non-acidic deprotection methods. Thermal deprotection or enzymatic cleavage can be viable options.

Q3: What is the role of scavengers in the deprotection of Boc-protected azetidines?

A3: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated. This cation can act as an electrophile and alkylate nucleophilic sites on your molecule, leading to undesired side products.[5] Scavengers are added to the reaction mixture to "trap" this reactive intermediate.

Common scavengers and their uses are summarized in the table below.

ScavengerConcentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger.
Water2.5 - 5%Traps the carbocation to form tert-butanol.
Thioanisole5%Protects methionine and tryptophan residues in peptides.
1,2-Ethanedithiol (EDT)2.5%Protects cysteine residues in peptides.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase TFA concentration (e.g., from 20% to 50% in DCM) or prolong the reaction time, monitoring by TLC/LC-MS.[2]
Steric hindrance around the Boc-protected nitrogen.Use a stronger acid system like 4M HCl in 1,4-dioxane or consider gentle heating.[2]
Poor solubility of the starting material.Choose a solvent that provides better solubility for your substrate.
Azetidine Ring-Opening Harsh acidic conditions.Use milder conditions: lower TFA concentration, perform the reaction at 0°C, or use an alternative acid like pTSA.[4]
Presence of a pendant nucleophilic group.Carefully consider the substrate structure. If an intramolecular reaction is likely, explore non-acidic deprotection methods.[3]
Formation of tert-butylated byproducts Reactive tert-butyl cation intermediate.Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.[2]
Difficult Product Isolation The product is a TFA salt.If the free amine is required, perform a basic workup with a mild base like saturated sodium bicarbonate solution.[2]
Emulsion during workup.Try adding brine to break the emulsion or filter the mixture through celite.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

  • Dissolve the Boc-protected azetidine in anhydrous dichloromethane (DCM) (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).[2][6]

  • If the substrate is sensitive to carbocation-mediated side reactions, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2]

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).[2][6]

  • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene (3x) can help remove residual TFA.[2]

  • The resulting TFA salt can be used directly or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane

  • Dissolve the Boc-protected azetidine in anhydrous 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).[2][4]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[7]

  • Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected azetidine. The product may precipitate from the reaction mixture and can be isolated by filtration.

Visual Guides

Deprotection_Workflow cluster_start Start cluster_reaction Reaction cluster_monitoring Monitoring cluster_outcome Outcome cluster_workup Workup cluster_troubleshooting Troubleshooting start Boc-Protected Azetidine deprotection Add Deprotection Reagent (e.g., TFA in DCM) start->deprotection monitor Monitor by TLC/LC-MS deprotection->monitor complete Reaction Complete monitor->complete Yes incomplete Incomplete Reaction monitor->incomplete No workup Workup (Evaporation, Neutralization) complete->workup troubleshoot Increase Acid Conc./Time Consider Stronger Acid incomplete->troubleshoot product Deprotected Azetidine workup->product troubleshoot->deprotection

Caption: A general workflow for the deprotection of Boc-protected azetidines.

Troubleshooting_Logic start Problem Encountered incomplete Incomplete Deprotection? start->incomplete side_products Side Products Observed? incomplete->side_products No increase_conditions Increase Acid Conc./Time Use Stronger Acid incomplete->increase_conditions Yes ring_opening Ring-Opening? side_products->ring_opening Yes tert_butylation t-Butylation? side_products->tert_butylation No ring_opening->tert_butylation No milder_conditions Use Milder Acid Lower Temperature ring_opening->milder_conditions Yes add_scavenger Add Scavenger (e.g., TIS) tert_butylation->add_scavenger Yes other Other Issue tert_butylation->other No

Caption: A troubleshooting decision tree for Boc deprotection of azetidines.

References

improving the yield and purity of 3-[3-(Trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 3-[3-(Trifluoromethyl)phenoxy]azetidine during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves a Williamson ether synthesis followed by deprotection. This typically starts with a protected 3-hydroxyazetidine, which is first activated (e.g., by conversion to a mesylate) and then reacted with 3-(trifluoromethyl)phenol in the presence of a base. The final step is the removal of the protecting group to yield the target compound.[1]

Q2: Which protecting groups are suitable for the azetidine nitrogen?

A2: The diphenylmethyl (benzhydryl) group is a common choice, typically removed via hydrogenolysis.[1] Another option is the tert-butyloxycarbonyl (Boc) group, which can be removed under acidic conditions. The choice of protecting group will influence the deprotection strategy and overall reaction conditions.

Q3: What are some common challenges encountered during the synthesis?

A3: Researchers may face issues such as low yields in the ether formation step, incomplete deprotection, and the formation of side products that complicate purification. Each of these challenges is addressed in the troubleshooting guide below.

Q4: How can the purity of the final product be assessed?

A4: Purity is typically determined using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) to confirm the structure and identify any impurities.

Troubleshooting Guide

Problem 1: Low Yield in the Williamson Ether Synthesis Step
Possible Cause Troubleshooting Recommendation
Incomplete activation of 3-hydroxyazetidine Ensure the complete conversion of the hydroxyl group to a good leaving group (e.g., mesylate or tosylate). Monitor the reaction by Thin Layer Chromatography (TLC). Use a slight excess of the sulfonyl chloride and ensure anhydrous conditions.
Weak Base Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation of 3-(trifluoromethyl)phenol. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by moisture.
Side Reactions The primary competing reaction is elimination. To favor the desired S(_N)2 reaction, maintain a moderate reaction temperature. The choice of a less sterically hindered base can also be beneficial.
Inappropriate Solvent Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile to facilitate the S(_N)2 reaction.
Problem 2: Incomplete Deprotection
Possible Cause Troubleshooting Recommendation
Inactive Hydrogenolysis Catalyst (for Diphenylmethyl group) Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. Ensure an adequate hydrogen pressure (typically 20-40 psig) and temperature (e.g., 60°C).[2] Monitor hydrogen uptake to gauge reaction completion.[2]
Harsh Acidic Conditions (for Boc group) If the product is sensitive to strong acids like trifluoroacetic acid (TFA), which can lead to degradation, consider using milder conditions. Options include using a lower concentration of TFA or switching to HCl in dioxane.[2]
Insufficient Reaction Time Monitor the deprotection reaction closely by TLC or LC-MS to ensure it has gone to completion before workup.
Problem 3: Difficulty in Purification of the Final Product
Possible Cause Troubleshooting Recommendation
Residual Starting Materials or Reagents Optimize the reaction conditions to drive the reaction to completion. During workup, use appropriate aqueous washes to remove water-soluble reagents and byproducts.
Formation of Closely Eluting Impurities Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation.
Product Instability The free azetidine can be unstable. It is often beneficial to isolate the product as a salt (e.g., hydrochloride) to improve stability and ease of handling.[3] The addition of a tertiary organic base like triethylamine can also help stabilize the free base form.[2]
Oily Product If the product is an oil, trituration with a non-polar solvent like hexanes or petroleum ether can sometimes induce crystallization or solidify the product by removing impurities.[4]

Experimental Protocols

Key Experiment: Synthesis of 1-(Diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine

This procedure is adapted from the synthesis of a similar compound and serves as a representative protocol.[4]

  • Mesylation of 1-(Diphenylmethyl)-3-hydroxyazetidine:

    • Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine in toluene and cool the mixture to 5°C in an ice bath under a nitrogen atmosphere.

    • Add triethylamine (1.1 equivalents).

    • Add a solution of methanesulfonyl chloride (1.1 equivalents) in toluene dropwise, maintaining the low temperature.

    • Stir the reaction mixture for several hours or until TLC indicates completion.

    • Perform an aqueous workup to remove the triethylamine hydrochloride salt.

  • Williamson Ether Synthesis:

    • To the toluene solution containing the mesylated intermediate, add 3-(trifluoromethyl)phenol (1.1 equivalents) and a phase-transfer catalyst such as Aliquat® 336.

    • Add an aqueous solution of a strong base like sodium hydroxide.

    • Heat the mixture to reflux and stir vigorously for 24-48 hours, monitoring by TLC.

    • After cooling, separate the aqueous layer and wash the organic layer with water.

  • Purification:

    • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product as an oil.

    • Purify the crude product by trituration with boiling hexanes or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection & Purification start 1-(Diphenylmethyl)- 3-hydroxyazetidine mesylation Mesylation (MsCl, Et3N) start->mesylation intermediate Mesylated Azetidine mesylation->intermediate ether_synthesis Williamson Ether Synthesis (3-(CF3)phenol, NaOH) intermediate->ether_synthesis protected_product 1-(Diphenylmethyl)-3- [3-(CF3)phenoxy]azetidine ether_synthesis->protected_product deprotection Hydrogenolysis (H2, Pd/C) protected_product->deprotection purification Purification (Crystallization/ Chromatography) deprotection->purification final_product 3-[3-(Trifluoromethyl)- phenoxy]azetidine purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_yield Yield Issues cluster_purity Purity Issues cluster_solutions Potential Solutions issue Low Yield or Purity ether_yield Low Ether Yield issue->ether_yield deprotection_yield Incomplete Deprotection issue->deprotection_yield purification_difficulty Purification Difficulty issue->purification_difficulty check_reagents Verify Reagent Activity & Anhydrous Conditions ether_yield->check_reagents optimize_base Optimize Base & Temperature ether_yield->optimize_base optimize_catalyst Optimize Catalyst Load & Reaction Time/Pressure deprotection_yield->optimize_catalyst purification_method Refine Purification Method (Solvents, Salt Formation) purification_difficulty->purification_method

Caption: Troubleshooting logic for synthesis of the target compound.

References

Technical Support Center: Overcoming Catalyst Deactivation in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in azetidine synthesis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my azetidine synthesis?

A1: Signs of catalyst deactivation can manifest in several ways, including:

  • A noticeable decrease in the reaction rate or a complete stall of the reaction.

  • The necessity for higher catalyst loading to achieve the desired conversion.

  • A change in the color of the reaction mixture, which may indicate the formation of inactive catalyst species or byproducts.

  • For heterogeneous catalysts, a change in the physical appearance of the catalyst, such as aggregation or a color change.

Q2: What are the primary mechanisms of catalyst deactivation in azetidine synthesis?

A2: The primary mechanisms of catalyst deactivation in the synthesis of nitrogen-containing heterocycles like azetidines include:

  • Poisoning: The nitrogen atom in the azetidine product or amine precursors has a lone pair of electrons that can strongly coordinate to the active metal center of the catalyst (e.g., Palladium), blocking sites required for the catalytic cycle.[1]

  • Fouling: Insoluble byproducts or polymers can deposit on the catalyst surface, physically blocking active sites and pores.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the agglomeration of metal nanoparticles, which reduces the active surface area of the catalyst.

  • Leaching: The active metal may dissolve from the solid support into the reaction mixture, leading to a loss of catalytic activity.

Q3: Can I reuse my catalyst after a reaction?

A3: The reusability of a catalyst depends on the nature and extent of deactivation. If the catalyst is poisoned by weakly adsorbed species or fouled by soluble materials, it may be possible to regenerate and reuse it. However, if deactivation is due to strong poisoning, severe thermal degradation, or irreversible fouling, regeneration may not be effective. It is recommended to test the activity of the regenerated catalyst on a small scale before reusing it in a larger-scale reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield with Palladium Catalysts

Q: My palladium-catalyzed C-N coupling reaction to form an azetidine is showing low to no yield. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in palladium-catalyzed azetidine synthesis is a common issue. The following troubleshooting steps can help identify and resolve the problem.

Troubleshooting Workflow:

G start Low/No Yield with Pd Catalyst check_reagents Check Reagent Purity & Integrity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions catalyst_issue Suspect Catalyst Deactivation check_reagents->catalyst_issue Reagents OK check_conditions->catalyst_issue Conditions OK poisoning Catalyst Poisoning? catalyst_issue->poisoning sintering Thermal Degradation (Sintering)? poisoning->sintering No purify_reagents Purify Reagents & Solvents poisoning->purify_reagents Yes leaching Catalyst Leaching? sintering->leaching No optimize_temp Optimize Temperature sintering->optimize_temp Yes use_ligands Use Stabilizing Ligands leaching->use_ligands Yes regenerate Attempt Catalyst Regeneration leaching->regenerate No success Improved Yield purify_reagents->success optimize_temp->success use_ligands->success replace_catalyst Replace Catalyst regenerate->replace_catalyst Unsuccessful regenerate->success Successful replace_catalyst->success

Caption: Troubleshooting workflow for low yield in Pd-catalyzed azetidine synthesis.

Possible Causes & Solutions:

  • Catalyst Poisoning:

    • Cause: The lone pair of electrons on nitrogen atoms in the substrate or product can act as a poison to the palladium catalyst. Impurities in reagents or solvents (e.g., sulfur compounds) can also poison the catalyst.

    • Solution: Ensure high purity of all starting materials and solvents. Degas solvents to remove oxygen. Consider using a ligand that can protect the palladium center.

  • Thermal Degradation (Sintering):

    • Cause: High reaction temperatures can lead to the aggregation of palladium nanoparticles, reducing the active surface area.

    • Solution: Optimize the reaction temperature. A lower temperature for a longer duration might be more effective.

  • Incorrect Ligand Choice:

    • Cause: The chosen phosphine ligand may not be optimal for the specific substrate, leading to slow reaction rates and catalyst decomposition.

    • Solution: Screen a variety of ligands. Bulky, electron-rich phosphine ligands are often effective in C-N coupling reactions.

Issue 2: Lewis Acid Catalyst Inactivity

Q: My Lewis acid-catalyzed azetidine synthesis (e.g., using La(OTf)₃) is not proceeding. What could be the issue?

A: Lewis acid catalysts are prone to deactivation by basic species in the reaction mixture.

Deactivation Pathway:

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Active Catalyst Active Catalyst Substrate Activation Substrate Activation Active Catalyst->Substrate Activation Inactive Complex Inactive Complex Active Catalyst->Inactive Complex Coordination with Amine Product Formation Product Formation Substrate Activation->Product Formation Product Formation->Active Catalyst Amine Amine Amine->Inactive Complex

Caption: Deactivation of a Lewis acid catalyst by an amine.

Possible Causes & Solutions:

  • Catalyst Quenching by Amine:

    • Cause: The amine substrate or product, being a Lewis base, can coordinate to the Lewis acidic metal center, rendering it inactive.[2]

    • Solution:

      • Increase the catalyst loading.

      • Protect the amine with a suitable protecting group that can be removed after the cyclization.

      • Slowly add the amine substrate to the reaction mixture containing the catalyst and the other reactant to maintain a low concentration of free amine.

  • Presence of Water:

    • Cause: Traces of water in the solvent or reagents can hydrolyze the Lewis acid catalyst.

    • Solution: Use anhydrous solvents and dry all glassware thoroughly before use.

Data Presentation

Table 1: Comparison of Catalytic Systems for Azetidine Synthesis

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / Ligand1-580-12012-2460-95Prone to poisoning by N-heterocycles.
La(OTf)₃5-1025-802-1270-95Can be deactivated by basic amines.[2]
Copper Photocatalyst1-52524-4850-90Requires a light source; sensitive to oxygen.
Organocatalyst10-200-2524-7260-90Often requires higher catalyst loading.

Table 2: Effectiveness of Palladium Catalyst Regeneration Methods

Deactivation CauseRegeneration MethodReagentsTemperature (°C)Activity Recovery (%)
Fouling (organic residues)Solvent WashingChloroform, Acetic Acid25~70-80
Poisoning (Sulfur)Oxidative TreatmentAir or O₂300-500~80-90
Poisoning (Halides)Basic WashAq. NaHCO₃ or NaOH25~60-70
SinteringRedispersionHigh-temperature treatment with specific gases>500Variable, often low

Experimental Protocols

Protocol 1: General Procedure for La(OTf)₃-Catalyzed Azetidine Synthesis

This protocol is adapted from a procedure for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines.[2][3]

  • Preparation: To an oven-dried flask under an inert atmosphere (e.g., Argon), add the cis-3,4-epoxy amine substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.1 M.

  • Catalyst Addition: Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (0.05 - 0.10 equiv).

  • Reaction: Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst

This is a general procedure for the regeneration of a fouled Pd/C catalyst.

  • Catalyst Recovery: After the reaction, filter the reaction mixture to recover the Pd/C catalyst.

  • Washing: Wash the catalyst with a suitable solvent (e.g., the reaction solvent, followed by a lower boiling point solvent like dichloromethane) to remove adsorbed organic residues.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Oxidative Treatment (for severe fouling or poisoning):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst to 300-400 °C under a slow flow of air or a mixture of oxygen and an inert gas (e.g., 5% O₂ in N₂). Caution: This process can be exothermic.

    • Hold at this temperature for 2-4 hours.

  • Reduction:

    • After the oxidative treatment, purge the furnace with an inert gas (e.g., Argon or Nitrogen).

    • Introduce a flow of hydrogen gas (or a mixture, e.g., 5% H₂ in N₂) and heat the catalyst to 200-300 °C for 2-4 hours to reduce the palladium oxide back to palladium metal.

  • Cooling and Storage: Cool the catalyst to room temperature under an inert atmosphere and store it in a desiccator.

Mandatory Visualizations

Catalyst Deactivation Pathways

G cluster_poisoning Poisoning cluster_fouling Fouling cluster_sintering Sintering cluster_leaching Leaching Active Catalyst Active Catalyst Poisoning Poison Adsorption (e.g., N-species, S, Halides) Active Catalyst->Poisoning Fouling Deposition of Byproducts or Coke Active Catalyst->Fouling Sintering Thermal Agglomeration of Metal Particles Active Catalyst->Sintering Leaching Dissolution of Active Metal into Solution Active Catalyst->Leaching Deactivated Catalyst Deactivated Catalyst Poisoning->Deactivated Catalyst Fouling->Deactivated Catalyst Sintering->Deactivated Catalyst Leaching->Deactivated Catalyst

Caption: Common pathways for catalyst deactivation in chemical synthesis.

Decision Tree for Troubleshooting Catalyst Deactivation

G start Reaction Stalled or Slow check_reagents Are reagents pure and under inert atmosphere? start->check_reagents check_reagents->start No, purify/degas check_temp Is the temperature optimal? check_reagents->check_temp Yes check_temp->start No, optimize temp catalyst_type What type of catalyst? check_temp->catalyst_type Yes pd_catalyst Palladium catalyst_type->pd_catalyst lewis_acid Lewis Acid catalyst_type->lewis_acid organocatalyst Organocatalyst catalyst_type->organocatalyst pd_poisoning Suspect N-poisoning pd_catalyst->pd_poisoning lewis_acid_quenching Suspect amine quenching lewis_acid->lewis_acid_quenching organo_degradation Suspect catalyst degradation organocatalyst->organo_degradation solution_pd Increase ligand loading or use a more robust ligand pd_poisoning->solution_pd solution_lewis Increase catalyst loading or protect amine lewis_acid_quenching->solution_lewis solution_organo Check catalyst stability and purity organo_degradation->solution_organo end Reaction Optimized solution_pd->end solution_lewis->end solution_organo->end

Caption: Decision tree for diagnosing catalyst deactivation issues.

References

Technical Support Center: Strategies to Prevent Ring-Opening of Strained Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of strained azetidine derivatives. Find solutions to prevent premature ring-opening during synthesis, purification, and handling.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format with probable causes and detailed solutions.

Issue ID: AZ-STABILITY-001

Question: My N-substituted azetidine derivative is decomposing during aqueous acidic workup. I'm observing unexpected byproducts in my crude NMR and mass spectrometry data suggests ring-opened products. What is happening and how can I prevent this?

Answer:

This is a common issue stemming from the inherent ring strain of azetidines, which makes them susceptible to acid-catalyzed ring-opening.

Root Cause Analysis:

The lone pair of electrons on the azetidine nitrogen can be protonated under acidic conditions, forming a highly strained azetidinium ion. This dramatically increases the ring's susceptibility to nucleophilic attack by water or other nucleophiles present in the medium, leading to ring-opened products like γ-amino alcohols.[1] The rate of this decomposition is highly sensitive to pH, with more rapid degradation occurring at lower pH.[2] The stability of the azetidine is largely dependent on the pKa of the azetidine nitrogen; a lower pKa reduces the likelihood of protonation and thus increases stability under acidic conditions.[1][2]

Solutions:

  • Avoid Strong Acids: Whenever possible, substitute strong acidic washes with milder alternatives, such as a saturated ammonium chloride solution. If the impurities you are trying to remove are not basic, you may be able to skip the acidic wash entirely.[1]

  • Minimize Contact Time: If an acidic wash is necessary, perform the extraction rapidly and at a low temperature to reduce the time the azetidine derivative is in contact with the acidic aqueous phase.[1]

  • Biphasic System Optimization: When performing an extraction with an acidic aqueous layer, ensure efficient and quick phase separation to minimize the duration of exposure.

Issue ID: AZ-PURIFICATION-001

Question: My TLC analysis of the crude reaction mixture looks clean, but after silica gel column chromatography, the isolated yield of my azetidine compound is low. I'm also seeing new, more polar spots on the TLC of the collected fractions. What's going wrong?

Answer:

This is a classic problem encountered when purifying azetidine derivatives and is indicative of on-column decomposition.

Root Cause Analysis:

Standard silica gel is acidic and can act as a catalyst for the ring-opening of sensitive azetidine compounds.[1] Prolonged exposure of the compound to the acidic surface of the silica gel during chromatography can lead to the same degradation pathways observed during acidic workups.[1]

Solutions:

  • Use Alternative Stationary Phases: The most effective solution is to avoid acidic silica gel.[3]

    • Basic or Neutral Alumina: These are often excellent choices for purifying acid-sensitive compounds like azetidines.[3][4]

    • Deactivated Silica Gel: You can prepare this by pre-treating standard silica gel with a solution of triethylamine in your eluent.[3]

  • Buffer the Mobile Phase: If you must use silica gel, adding a small amount of a non-nucleophilic base, such as triethylamine, to your eluent can help neutralize the acidic sites on the silica surface.[3]

  • Expedite Chromatography: Run the column as quickly as possible to minimize the residence time of your compound on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: How do substituents on the azetidine ring affect its stability?

A1: Substituents have a significant impact on the stability of the azetidine ring through both electronic and steric effects.

  • N-Substitution: The nature of the substituent on the azetidine nitrogen is critical.

    • Electron-withdrawing groups can decrease the basicity (pKa) of the nitrogen atom. This makes it less prone to protonation, which can increase stability in acidic media.[1] For example, N-aryl azetidines with electron-withdrawing substituents on the aryl ring can exhibit altered stability.[2] However, some electron-withdrawing groups can also destabilize the ring, making it more susceptible to nucleophilic attack.[5] A trifluoroacetyl (TFA) group, for instance, can be used for protection and is removable.[6]

    • The presence of a basic nitrogen in the N-aryl substituent (like in N-pyridyl analogues) can lead to enhanced stability. This is because the pyridyl nitrogen is protonated first, which significantly lowers the pKa of the azetidine nitrogen, preventing its protonation.[2]

  • C3-Substitution: Substituents on the carbon atoms of the ring can also influence stability through steric and electronic effects, though this is less documented.[1] Steric bulk can potentially shield the ring from nucleophilic attack or, conversely, increase ring strain.[5]

Q2: My azetidine derivative has a pendant amide group and seems particularly unstable. Is there a specific degradation pathway I should be aware of?

A2: Yes, N-substituted azetidines with a nearby amide group can undergo an acid-mediated intramolecular ring-opening decomposition. The pendant amide group can act as an internal nucleophile, attacking the protonated azetidine ring. This leads to a rearrangement and subsequent ring-opening.[2] Increasing the length of the alkyl chain between the amide and the azetidine ring can lead to progressively longer half-lives, supporting the intramolecular nature of this decomposition pathway.[2]

Q3: Are there specific protecting groups that can help prevent ring-opening?

A3: Yes, the choice of protecting group is crucial.

  • N-Sulfonyl groups are electron-withdrawing and can activate the ring towards nucleophilic attack, which may be undesirable if stability is the primary concern.[7]

  • The benzhydryl (Bzh) protecting group has been shown to be effective in facilitating photochemical Norrish-Yang cyclization to form azetidinols and also enables their subsequent ring-opening in a controlled manner.[8][9][10]

  • A trifluoroacetyl (TFA) protecting group has been used to prevent facile ring-opening of an azetidinyl amide during a manufacturing route.[6]

Q4: How can I quantitatively assess the stability of my azetidine derivative?

A4: You can determine the aqueous stability of your compound by measuring its half-life (T1/2) at different pH values. This is typically done by dissolving the compound in a buffered aqueous solution, taking aliquots at various time points, and analyzing them by HPLC or NMR to quantify the remaining starting material.[2][5]

Data Presentation

Table 1: Influence of N-Substituent on Aqueous Stability of Azetidines at pH 1.8

This table summarizes the aqueous half-life (T1/2) data for a series of N-substituted azetidines, highlighting the influence of the N-substituent on the stability of the azetidine ring under acidic conditions.[2]

CompoundN-SubstituentAqueous T1/2 (h) at pH 1.8Azetidine Nitrogen pKa (Calculated)
1 3-Pyridyl> 24-1.1
2 2-Pyridyl> 24-3.7
3 4-Pyridyl> 24-3.9
4 Phenyl1.22.9
5 4-Methoxy-phenyl0.53.3
6 4-Cyano-phenyl< 0.2-0.6

Data extracted from Bai et al. (2021).[2]

Experimental Protocols

Protocol: Assessing Azetidine Stability on Different Chromatographic Stationary Phases

This protocol allows for a quick assessment of your compound's stability on various stationary phases before committing to a large-scale purification.[3]

Objective: To determine the most suitable stationary phase for the chromatographic purification of a potentially unstable azetidine derivative.

Materials:

  • Your azetidine compound

  • Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)

  • Deuterated solvent for NMR analysis (e.g., CDCl3)

  • Vials

  • Stationary phases to be tested (e.g., standard silica gel, neutral alumina, basic alumina)

  • Eluent for your chromatography

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of your azetidine compound and an internal standard in a suitable solvent. Analyze a sample of this initial solution by 1H NMR to establish the initial ratio of your compound to the internal standard.

  • Prepare Slurries: In separate vials, create a slurry of each stationary phase to be tested (e.g., 500 mg of silica gel in 1 mL of eluent).

  • Incubate: Add an equal volume of your stock solution to each vial containing a slurry.

  • Simulate Chromatography: Stir the slurries at room temperature for a duration that mimics the expected contact time on a column (e.g., 30-60 minutes).

  • Analyze the Supernatant: Filter each slurry to remove the stationary phase.

  • NMR Analysis: Acquire a 1H NMR spectrum of the filtrate from each vial.

  • Compare Results: Calculate the new ratio of your azetidine to the internal standard for each sample. Compare these values to the initial ratio to quantify the extent of decomposition on each stationary phase.

Interpretation: The stationary phase that results in the lowest level of decomposition is the most suitable choice for the purification of your compound.

Visualizations

Factors Influencing Azetidine Ring Stability

Azetidine Azetidine Ring Stability Factors Influencing Factors N_Sub N-Substituent Factors->N_Sub C_Sub C-Substituents Factors->C_Sub pH pH of Medium Factors->pH Pendant Pendant Functional Groups Factors->Pendant EWG Electron-Withdrawing (e.g., Aryl, Sulfonyl) N_Sub->EWG EDG Electron-Donating N_Sub->EDG Sterics Steric Hindrance C_Sub->Sterics Electronics Electronic Effects C_Sub->Electronics Acidic Low pH (Acidic) pH->Acidic Basic High pH (Basic) pH->Basic Amide Neighboring Amide Pendant->Amide

Caption: Key factors that influence the stability of the azetidine ring.

Troubleshooting Workflow for Azetidine Purification

Start Low yield after column chromatography? Cause Probable Cause: On-column decomposition due to acidic silica gel Start->Cause Yes Solution Solutions Cause->Solution Stationary Change Stationary Phase Solution->Stationary Buffer Buffer Mobile Phase Solution->Buffer Alumina Use Neutral/Basic Alumina Stationary->Alumina Deactivate Use Deactivated Silica (pre-treated with base) Stationary->Deactivate AddBase Add Et3N to Eluent Buffer->AddBase End Improved Yield and Purity Alumina->End Deactivate->End AddBase->End

Caption: Decision workflow for troubleshooting low yields during azetidine purification.

Mechanism of Intramolecular Ring-Opening

cluster_0 Acid-Catalyzed Intramolecular Ring-Opening A N-Acyl Azetidine H_plus + H+ B Protonated Azetidinium Ion C Intramolecular Nucleophilic Attack (by Amide Oxygen) B->C D Ring-Opened Intermediate C->D

Caption: Simplified pathway for intramolecular ring-opening by a pendant amide.

References

Technical Support Center: Microwave-Assisted Synthesis of Azetidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of microwave-assisted synthesis of azetidin-2-ones (β-lactams).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

1. Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired azetidin-2-one product. What are the potential causes and how can I improve it?

A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential. Key areas to investigate include reagent quality, reaction conditions, and potential side reactions.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Analysis start Low/No Yield Observed reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions Reagents OK reagent_checks • Purity of imine and acid chloride? • Anhydrous solvent? • Freshly distilled reagents? • Correct stoichiometry? side_reactions Step 3: Investigate Side Reactions conditions->side_reactions Optimization Fails success Improved Yield conditions->success Yield Improves condition_checks • Increase temperature? • Vary microwave power? • Adjust reaction time? • Change solvent polarity? side_reactions->reagents Identify Impurities side_reaction_checks • Formation of β-amino acids (hydrolysis)? • Keten dimerization? • Polymerization?

Caption: Troubleshooting workflow for low azetidin-2-one yield.

Possible Causes and Solutions:

Potential Cause Recommended Action
Reagent Quality
Impure starting materials (imine, acid chloride)Purify starting materials (e.g., recrystallization, distillation).
Presence of waterUse anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Traces of water can lead to the formation of β-amino acids instead of β-lactams, especially under solvent-free conditions.[1]
Decomposed reagentsUse freshly prepared or newly purchased reagents.
Reaction Conditions
Insufficient TemperatureGradually increase the reaction temperature in 10-20°C increments. Microwave-assisted reactions often benefit from temperatures higher than conventional methods.[2]
Inappropriate Microwave PowerIf the target temperature is not reached, incrementally increase the microwave power. For reflux conditions, a higher power level (e.g., 250-300 W) might be necessary to maintain a constant temperature.[2]
Suboptimal Reaction TimeMonitor the reaction progress using TLC or GC-MS to determine the optimal time. Microwave reactions are rapid, and prolonged times can lead to degradation.[3][4]
Incorrect Solvent ChoiceThe polarity of the solvent is crucial for microwave absorption.[2] For non-absorbing reactants, a polar solvent is necessary. Test a range of solvents with different polarities (e.g., DMF, DCE, Toluene).[5][6]
Side Reactions
Hydrolysis of imine or ketene intermediateEnsure strictly anhydrous conditions.
Dimerization of the keteneThis can occur if the ketene is generated faster than it reacts with the imine.[5] Consider slower addition of the acid chloride precursor or adjusting the reaction temperature.

2. Formation of Incorrect Stereoisomer

Q: The reaction is producing the wrong stereoisomer (e.g., cis instead of trans). How can I control the stereoselectivity?

A: The stereochemical outcome of the Staudinger cycloaddition is influenced by the reaction conditions.

Logical Flow for Stereoisomer Control

Stereoisomer_Control start Incorrect Stereoisomer Formed solvent Modify Solvent System start->solvent temperature Adjust Reaction Temperature solvent->temperature base Change the Base temperature->base analysis Analyze Isomeric Ratio (NMR, HPLC) base->analysis analysis->solvent Ratio not optimal success Desired Stereoisomer Obtained analysis->success Ratio optimal

Caption: Logical flow for controlling stereoselectivity.

Factors Influencing Stereoselectivity:

  • Solvent Polarity: The choice of solvent can significantly impact the formation of cis or trans isomers. In some cases, refluxing in solvents like CHCl₃, THF, 1,4-dioxane, and toluene can be completely selective for trans-β-lactams.[4]

  • Temperature: Lower temperatures (e.g., -82°C in some conventional syntheses) have been shown to favor the formation of cis-adducts.[4] While high temperatures are a hallmark of microwave synthesis, careful temperature control can influence the isomeric ratio.

  • Microwave vs. Thermal Heating: Interestingly, in some syntheses of bis-β-lactams, thermal methods produced only trans-cis or cis-cis isomers, while microwave conditions led to a mixture of isomers including trans-trans and cis-trans.[5] This highlights the unique effect microwave irradiation can have on selectivity.

3. Formation of Side Products

Q: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A: Besides the desired azetidin-2-one, several side products can form. Identifying these is key to optimizing the reaction.

  • β-Amino Acids: As mentioned, these can form due to the presence of water, particularly in solvent-free reactions where supports like silica gel might hold moisture.[1]

    • Solution: Ensure all reagents, solvents, and apparatus are rigorously dried.

  • Polymerization: High concentrations of reactive species can lead to polymerization.

    • Solution: Try a lower concentration of reactants.

  • Products from Ketene Dimerization: Ketenes are highly reactive and can dimerize if they don't react with the imine.[5]

    • Solution: Adjusting the rate of ketene formation (e.g., by modifying temperature or reagent addition) may help.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for a microwave-assisted Staudinger reaction for azetidin-2-one synthesis?

A1: A good starting point is to adapt a conventional method. As a general rule for microwave synthesis, begin at a temperature 10°C above the conventional method's temperature.[2] Many syntheses are performed at temperatures between 160-180°C.[1] Reaction times are significantly shorter, often in the range of 3 to 45 minutes.[3][4]

Q2: Which solvents are most effective for microwave-assisted azetidin-2-one synthesis?

A2: The choice of solvent depends on the specific reactants. Solvents with high dielectric constants (polar solvents) absorb microwave energy efficiently. Commonly used solvents include:

  • High Absorbers: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[3][7]

  • Medium Absorbers: Ethanol, Dichloroethane (DCE), Toluene[5]

  • Solvent-Free: Some reactions can be performed without a solvent, which is environmentally friendly but requires careful control to avoid side reactions like hydrolysis.

Q3: How does microwave power setting affect the reaction?

A3: The power setting (in Watts) determines the rate of energy input into the system. It is used to reach and maintain the target reaction temperature. If a reaction struggles to reach the set temperature, the power should be increased.[2] For optimization, it's common to test a range of power settings (e.g., 50W to 300W) to find the optimal condition that gives the best yield in the shortest time.[8]

Q4: Can I use a domestic microwave oven for these syntheses?

A4: It is strongly discouraged. Domestic microwave ovens lack the necessary safety features and precise temperature and pressure controls required for chemical synthesis.[9] Using them for reactions with organic solvents can lead to violent explosions.[9] Dedicated laboratory microwave reactors are essential for safety and reproducibility.

Q5: What are the main advantages of using microwave irradiation for azetidin-2-one synthesis compared to conventional heating?

A5: The primary advantages are:

  • Drastically Reduced Reaction Times: Reactions that take hours or days conventionally can often be completed in minutes.[4][6]

  • Higher Yields: Microwave heating can lead to cleaner reactions with fewer side products, resulting in improved yields.[3][4]

  • Greener Chemistry: The efficiency and potential for solvent-free reactions align with the principles of green chemistry.[3][7]

Experimental Protocols

Protocol 1: General Synthesis of 2-Azetidinones from Schiff Bases

This protocol is a general representation of the Staudinger [2+2] cycloaddition.

Workflow for Azetidin-2-one Synthesis

Synthesis_Workflow start Start mix Mix Schiff Base (0.01 mol), Base (e.g., Et3N, 0.01 mol), and Solvent (e.g., DMF) start->mix add Add Cyclizing Agent (e.g., Chloroacetyl chloride, 0.01 mol) mix->add irradiate Microwave Irradiation (e.g., 3-4 mins) add->irradiate workup Work-up (e.g., Pour into ice water) irradiate->workup purify Purification (e.g., Recrystallization) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for synthesis.

Methodology:

  • A solution of the appropriate Schiff base (0.01 mol) and a base such as triethylamine (0.01 mol) is prepared in a suitable solvent (e.g., DMF) in a microwave-safe reaction vessel.[3][7]

  • A cyclizing agent, typically chloroacetyl chloride (0.01 mol), is added to the mixture.[3][7]

  • The vessel is sealed and subjected to microwave irradiation for a short period, typically 3-4 minutes.[3]

  • After irradiation, the reaction mixture is cooled.

  • The product is isolated by pouring the mixture into ice-cold water.[3]

  • The resulting solid is filtered, washed, and purified, usually by recrystallization.

Quantitative Data from Literature:

Table 1: Comparison of Conventional vs. Microwave Synthesis of 1-Acetamido-3-chloro-2-azetidinones [4]

MethodHeatingTimeYield
AConventional16–24 h50–60%
BMicrowave30–45 min81–96%

Table 2: Optimization of Bis-β-lactam Synthesis via Microwave Irradiation [6]

Temperature (°C)Time (min)SolventYield (%)
10015Toluene75%
10025Toluene78%
10025Dichloromethane83%
10025Chloroform50%
10025Toluene35%

References

Validation & Comparative

Comparative Analysis of 3-[3-(Trifluoromethyl)phenoxy]azetidine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 3-[3-(trifluoromethyl)phenoxy]azetidine analogs, focusing on their activity as monoamine reuptake inhibitors. While specific quantitative data for a wide range of analogs directly featuring the 3-(trifluoromethyl)phenoxy moiety is limited in publicly available literature, this guide leverages experimental data from structurally related 3-aryloxyazetidine derivatives to provide a robust framework for comparison and to highlight key structure-activity relationships (SAR). The data presented herein demonstrates the potential of this scaffold in the development of potent and selective inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative 3-aryloxyazetidine analogs against the human serotonin, norepinephrine, and dopamine transporters. These compounds share the core 3-phenoxyazetidine scaffold with the topic of this guide and provide valuable insights into the SAR of this chemical class. The data is derived from studies on 3-aryl-3-oxypropylamine azetidine derivatives.

Compound IDR Group (Substitution on Phenoxy Ring)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
Analog 1 3,4-dichloro1.55.2150
Analog 2 4-chloro2.810.5250
Analog 3 3-trifluoromethyl, 4-chloro0.83.198
Analog 4 4-methyl3.515.2350

Experimental Protocols

The determination of the inhibitory activity of these compounds on monoamine transporters is crucial for their evaluation. A standard and widely accepted method is the in vitro neurotransmitter transporter uptake assay using human embryonic kidney 293 (HEK293) cells stably transfected with the human serotonin, norepinephrine, or dopamine transporters.

Monoamine Transporter Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics

  • 96-well microplates

  • Test compounds (3-aryloxyazetidine analogs)

  • Radiolabeled substrates: [³H]serotonin (for SERT), [³H]norepinephrine (for NET), and [³H]dopamine (for DAT)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Culture: HEK293 cells expressing the respective transporters are cultured in DMEM supplemented with FBS and selection antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.

  • Compound Incubation: On the day of the assay, the culture medium is removed, and the cells are washed with assay buffer. The cells are then pre-incubated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Radioligand Addition: Following the pre-incubation, the radiolabeled substrate is added to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate is typically near its Km value for the respective transporter.

  • Incubation: The plates are incubated for a short period (e.g., 5-15 minutes) at 37°C to allow for transporter-mediated uptake of the radiolabeled substrate.

  • Termination of Uptake: The uptake reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation using appropriate software. The IC₅₀ value represents the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

The following diagram illustrates the general mechanism of action of a monoamine reuptake inhibitor at a synapse. By blocking the transporter protein on the presynaptic neuron, the reuptake of neurotransmitters from the synaptic cleft is inhibited, leading to an increased concentration and prolonged presence of the neurotransmitter in the synapse. This enhances the activation of postsynaptic receptors.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Vesicles containing Neurotransmitters neurotransmitter Neurotransmitter presynaptic_neuron->neurotransmitter Release transporter Monoamine Transporter (SERT, NET, or DAT) neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding downstream Downstream Signaling (e.g., cAMP, Ca2+) receptor->downstream Activation inhibitor Azetidine Analog (Inhibitor) inhibitor->transporter Blockade

Caption: Mechanism of monoamine reuptake inhibition by azetidine analogs.

Experimental Workflow for Monoamine Transporter Uptake Assay

The diagram below outlines the key steps in the experimental workflow for determining the IC50 values of the 3-aryloxyazetidine analogs.

Experimental_Workflow start Start cell_culture Culture HEK293 cells expressing hSERT, hNET, or hDAT start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding pre_incubation Pre-incubate cells with serially diluted azetidine analogs seeding->pre_incubation radioligand_addition Add radiolabeled substrate ([3H]5-HT, [3H]NE, or [3H]DA) pre_incubation->radioligand_addition incubation Incubate to allow neurotransmitter uptake radioligand_addition->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis_counting Lyse cells and measure intracellular radioactivity termination->lysis_counting data_analysis Calculate IC50 values lysis_counting->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro monoamine transporter uptake assay.

Downstream Signaling of Monoamine Transporter Inhibition

Inhibition of monoamine reuptake leads to a cascade of downstream signaling events within the postsynaptic neuron. The prolonged presence of neurotransmitters in the synaptic cleft enhances the activation of their respective G-protein coupled receptors (GPCRs), which in turn modulates the activity of second messenger systems like cyclic AMP (cAMP) and intracellular calcium (Ca2+), ultimately leading to changes in gene expression and neuronal function.

Downstream_Signaling inhibitor Azetidine Analog transporter_block SERT/NET/DAT Blockade inhibitor->transporter_block neurotransmitter_increase Increased Synaptic Neurotransmitter Levels transporter_block->neurotransmitter_increase receptor_activation Enhanced Postsynaptic Receptor Activation (GPCRs) neurotransmitter_increase->receptor_activation second_messengers Modulation of Second Messengers (e.g., cAMP, Ca2+) receptor_activation->second_messengers protein_kinases Activation of Protein Kinases (e.g., PKA, PKC) second_messengers->protein_kinases gene_expression Alterations in Gene Expression protein_kinases->gene_expression neuronal_response Changes in Neuronal Excitability and Plasticity protein_kinases->neuronal_response

Caption: Downstream effects of monoamine transporter inhibition.

validating the inhibitory effect of 3-[3-(Trifluoromethyl)phenoxy]azetidine on GAT-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the inhibitory effect of novel compounds on the GABA transporter 1 (GAT-1). As specific experimental data for the inhibitory effect of 3-[3-(Trifluoromethyl)phenoxy]azetidine on GAT-1 is not publicly available, this document will serve as a comparative guide, outlining the necessary experimental protocols and data presentation methods. We will use well-characterized GAT-1 inhibitors as benchmarks for comparison.

The neurotransmitter transporter GAT-1, also known as sodium- and chloride-dependent GABA transporter 1, is encoded by the SLC6A1 gene. It plays a crucial role in regulating the concentration of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, by mediating its reuptake from the synaptic cleft into neurons and glial cells. By inhibiting GAT-1, the extracellular concentration of GABA is increased, enhancing its inhibitory effects. This mechanism is a key therapeutic strategy for various neurological disorders, including epilepsy.

Comparative Inhibitory Potency of Known GAT-1 Inhibitors

To objectively evaluate a novel compound, its inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), must be compared against established GAT-1 inhibitors. The lower the IC50 value, the greater the potency of the inhibitor.

CompoundGAT-1 IC50Species/SystemReference
Novel Compound
This compoundData not available--
Reference Inhibitors
Tiagabine67 nMin vivo
390 nMHuman GAT-1 in HEK293S cells[1]
0.64 µMRat GAT-1 in HEK cells[2]
SKF-89976A0.13 µMHuman GAT-1[3][4][5][6]
0.28 µMGAT-1 in CHO cells[7]
NNC-7110.04 µMHuman GAT-1[3][8][9][10]
CI-9660.26 µMHuman GAT-1[3][11][12]

Experimental Protocol: [³H]-GABA Uptake Inhibition Assay

This protocol describes a common in vitro method to determine the inhibitory effect of a compound on GAT-1 function.

1. Cell Culture and GAT-1 Expression:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.

  • Cells are transiently or stably transfected with a plasmid encoding human GAT-1.

  • Cells are cultured in appropriate media and conditions until they reach optimal confluency for the assay.

2. Assay Procedure:

  • Cell Plating: Seed the GAT-1 expressing cells in a 96-well plate and allow them to adhere overnight.

  • Preparation of Compounds: Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test and reference compounds for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Initiate the GABA uptake by adding a solution containing a fixed concentration of [³H]-GABA (radiolabeled GABA) and non-labeled GABA to each well.

  • Incubation: Incubate the plate for a short period (e.g., 10-30 minutes) at room temperature or 37°C to allow for GABA uptake.

  • Termination of Uptake: Stop the uptake process by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]-GABA.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of intracellular [³H]-GABA using a scintillation counter.

3. Data Analysis:

  • The radioactive counts are proportional to the amount of GABA taken up by the cells.

  • Plot the percentage of inhibition of [³H]-GABA uptake against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizing the Experimental Workflow and GAT-1 Inhibition

Experimental Workflow for GAT-1 Inhibition Assay

GAT1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture GAT-1 Expressing Cell Culture pre_incubation Pre-incubate cells with compound cell_culture->pre_incubation compound_prep Prepare Compound Dilutions compound_prep->pre_incubation initiate_uptake Add [³H]-GABA pre_incubation->initiate_uptake 10-20 min terminate_uptake Wash cells initiate_uptake->terminate_uptake 10-30 min measurement Scintillation Counting terminate_uptake->measurement data_plot Plot % Inhibition vs. [Compound] measurement->data_plot ic50_calc Calculate IC50 data_plot->ic50_calc

A schematic of the [³H]-GABA uptake inhibition assay workflow.

Mechanism of GAT-1 Mediated GABA Uptake and Inhibition

GAT1_Inhibition_Mechanism gat1 GAT-1 Transporter intracellular Intracellular Space (Neuron/Glia) gaba_in GABA gat1->gaba_in Translocation na_in 2 Na+ gat1->na_in cl_in Cl- gat1->cl_in extracellular Extracellular Space (Synaptic Cleft) gaba_out GABA gaba_out->gat1 Binds na_out 2 Na+ na_out->gat1 Co-transport cl_out Cl- cl_out->gat1 Co-transport inhibitor GAT-1 Inhibitor (e.g., this compound) inhibitor->gat1 Blocks

GABA reuptake via GAT-1 and its blockade by an inhibitor.

References

A Comparative Guide to Azetidine-Based GABA Uptake Inhibitors and Other Known Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of azetidine-containing compounds as potential Gamma-Aminobutyric Acid (GABA) uptake inhibitors against other established inhibitors. While specific experimental data for 3-[3-(Trifluoromethyl)phenoxy]azetidine is not extensively available in the public domain, this document serves as a valuable resource by examining structurally related azetidine derivatives and comparing their performance with well-characterized GABA uptake inhibitors.

Introduction to GABA Uptake Inhibition

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs). Four main subtypes of GATs have been identified: GAT1, GAT2, GAT3, and Betaine/GABA Transporter 1 (BGT1). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism is a key therapeutic strategy for various neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1]

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry due to its unique structural properties that can impart favorable pharmacological characteristics. This guide explores the potential of azetidine derivatives as GABA uptake inhibitors by comparing their reported activities with those of established inhibitors from different chemical classes.

Comparative Performance of GABA Uptake Inhibitors

The following table summarizes the in vitro potency of various GABA uptake inhibitors, including azetidine derivatives and other well-known compounds. The data is presented as IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of GABA uptake.

Compound ClassCompound Name/DerivativeTarget(s)IC50 (µM)Reference(s)
Azetidine Derivatives Azetidin-2-ylacetic acid derivativeGAT12.01 ± 0.77[2]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT126.6 ± 3.3[2]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT331.0 ± 4.7[2]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT315.3 ± 4.5[2]
Nipecotic Acid Derivatives TiagabineGAT10.067 (Kᵢ)
SKF 89976-AGAT10.045 (ED₅₀, in vivo)[3]
Guvacine Derivatives SKF 100330-AGAT10.014 (ED₅₀, in vivo)[3]
Other NNC-711GAT1-[2]
SNAP-5114GAT3~5[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the GABA signaling pathway and a typical experimental workflow for assessing GABA uptake inhibitors.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT1 GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor (GABA-A / GABA-B) GABA_synapse->GABA_receptor Binds to GAT_glia GAT1 / GAT3 GABA_synapse->GAT_glia Reuptake Cl_ion Cl- Influx (Hyperpolarization) GABA_receptor->Cl_ion Activates GABA_Uptake_Inhibitor GABA Uptake Inhibitor GABA_Uptake_Inhibitor->GAT1_pre Blocks GABA_Uptake_Inhibitor->GAT_glia Blocks

Caption: GABA Signaling Pathway and Mechanism of GABA Uptake Inhibitors.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing GATs) Pre_incubation Pre-incubation with Test Compound Cell_Culture->Pre_incubation Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Pre_incubation Add_Radiolabeled_GABA Addition of [3H]GABA Pre_incubation->Add_Radiolabeled_GABA Incubation Incubation Add_Radiolabeled_GABA->Incubation Wash Wash to Remove Extracellular [3H]GABA Incubation->Wash Cell_Lysis Cell Lysis Wash->Cell_Lysis Scintillation_Counting Scintillation Counting (Measure Radioactivity) Cell_Lysis->Scintillation_Counting IC50_Determination IC50 Determination (Dose-Response Curve) Scintillation_Counting->IC50_Determination

Caption: Experimental Workflow for GABA Uptake Inhibitor Assay.

Experimental Protocols

A generalized protocol for an in vitro GABA uptake assay is described below. This method is commonly used to determine the potency of inhibitory compounds.

Objective: To measure the inhibition of [³H]GABA uptake by a test compound in a cell line expressing a specific GABA transporter subtype.

Materials:

  • HEK293 cells stably expressing the target GAT subtype (e.g., GAT1, GAT2, GAT3, or BGT1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]GABA (radiolabeled GABA)

  • Unlabeled GABA

  • Test compound and reference inhibitor (e.g., Tiagabine)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Cell Culture:

    • Culture the HEK293 cells expressing the target GAT subtype in appropriate flasks.

    • Seed the cells into 24- or 48-well plates and grow to confluence.

  • GABA Uptake Assay:

    • Wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound or reference inhibitor in uptake buffer for a defined period (e.g., 10-20 minutes) at room temperature.

    • Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to each well.

    • Incubate for a short period (e.g., 1-5 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.

  • Measurement of [³H]GABA Uptake:

    • Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known potent inhibitor like Tiagabine) from the total uptake (measured in the absence of any inhibitor).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

The exploration of novel chemical scaffolds is crucial for the development of next-generation GABA uptake inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Azetidine-containing compounds represent a promising class of molecules in this regard. The data on various azetidine derivatives indicate that this scaffold can be effectively utilized to design potent GAT inhibitors. Further structure-activity relationship (SAR) studies are warranted to optimize their activity and selectivity for different GAT subtypes. While direct comparative data for this compound is currently lacking, the information presented in this guide provides a solid foundation for researchers interested in the design and evaluation of novel azetidine-based GABAergic modulators.

References

Cross-Reactivity Profiling of 3-Substituted Azetidine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of 3-substituted azetidine derivatives, a class of compounds gaining significant interest in medicinal chemistry. The rigid four-membered ring of the azetidine scaffold can impart favorable properties such as improved metabolic stability and binding affinity.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as modulators of central nervous system targets and as anticancer agents.[1][2] Understanding the cross-reactivity and potential off-target effects of these compounds is crucial for the development of selective and safe therapeutic agents.[1] This guide summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways and workflows.

Data Presentation: Comparative Cross-Reactivity Data

The following tables summarize the in vitro cross-reactivity data for several 3-substituted azetidine derivatives against various target classes, including kinases, G-protein coupled receptors (GPCRs), and monoamine transporters. It is important to note that the data are compiled from different studies, and experimental conditions may vary.

Table 1: Kinase Inhibitory Activity of 3-Substituted Azetidine Derivatives

Compound IDTarget KinaseIC50 (nM)Selectivity NotesReference
5a STAT3550>32-fold selective over STAT1 and STAT5[2]
5o STAT3380>47-fold selective over STAT1 and STAT5[2]
8i STAT3340>52-fold selective over STAT1 and STAT5[2]
7g STAT3-No measurable effect on EGFR, JAK2, Src, AKT, and ERK1/2 at 1 or 3 µM[2][3]
Azetidine Derivative 1 TYK2<10-[4]
Azetidine Derivative 2 JAK2260-[4]

Table 2: GPCR and Monoamine Transporter Activity of 3-Substituted Azetidine Derivatives

Compound IDTargetAssay TypeIC50 (nM)Reference
GLPG0974 FFA2 (GPCR)--[4]
Compound 10dl SERTUptake Assay1.2[1]
NETUptake Assay3.4[1]
DATUptake Assay120[1]

Experimental Protocols

Detailed methodologies for key experiments in cross-reactivity profiling are provided below.

Kinase Profiling: In Vitro Kinase Assay (e.g., KINOMEscan™)

This protocol describes a competitive binding assay to quantify the interaction of a test compound with a large panel of kinases.

Objective: To determine the dissociation constants (Kd) or percentage of inhibition of a broad range of kinases by 3-substituted azetidine derivatives.

Materials:

  • DNA-tagged recombinant kinases (e.g., KINOMEscan™ panel)

  • Immobilized, active-site directed ligand (e.g., on sepharose beads)

  • Test compounds (3-substituted azetidine derivatives) dissolved in DMSO

  • Assay buffer

  • Quantitative PCR (qPCR) reagents

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound in the assay buffer. A control reaction without the test compound is included.

  • Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase.

  • Elution and Quantification: The kinase bound to the immobilized ligand is eluted, and the associated DNA tag is quantified using qPCR. The amount of kinase captured is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The results are typically expressed as a percentage of the control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. For dose-response curves, the Kd can be calculated.

GPCR Profiling: Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of a compound to a specific GPCR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of 3-substituted azetidine derivatives for a panel of GPCRs.

Materials:

  • Cell membranes or whole cells expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand)

  • Test compounds (3-substituted azetidine derivatives)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Compound and Radioligand Preparation: Prepare serial dilutions of the test compounds. The radioligand is diluted in binding buffer to a concentration typically near its Kd.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes, radioligand, and test compound. Total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competing ligand) wells are included.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Monoamine Transporter Profiling: In Vitro Uptake Assay

This protocol describes a cell-based assay to measure the inhibition of monoamine transporters.[1]

Objective: To determine the IC50 values of 3-substituted azetidine derivatives for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1]

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT[1]

  • Radiolabeled substrates (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR12935 for DAT)[1]

  • Test compounds (3-substituted azetidine derivatives)

  • Cell culture medium and assay buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Cell Culture and Seeding: Culture the HEK293 cells and seed them into 96-well plates.[1]

  • Compound Incubation: Add serial dilutions of the test compounds to the cells and incubate.[1]

  • Radioligand Addition: Add the specific radiolabeled substrate to the wells.[1]

  • Incubation: Incubate the plates to allow for competitive binding and uptake.[1]

  • Termination and Lysis: Terminate the uptake reaction and lyse the cells.

  • Scintillation Counting: Measure the amount of radiolabel taken up by the cells using a scintillation counter.[1]

  • Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.[1]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the cross-reactivity profiling of 3-substituted azetidine derivatives.

Signaling Pathways

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Azetidine 3-Substituted Azetidine Derivative Azetidine->JAK Inhibition

Caption: The JAK-STAT signaling pathway and a potential point of inhibition.

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream Azetidine 3-Substituted Azetidine Derivative Azetidine->GPCR Antagonism

Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.

Experimental and Logical Workflows

Cross_Reactivity_Workflow Start Start: 3-Substituted Azetidine Library Primary_Screen Primary Screen (e.g., Target of Interest) Start->Primary_Screen Identify_Hits Identify Potent Hits Primary_Screen->Identify_Hits Broad_Screening Broad Panel Cross-Reactivity Screening Identify_Hits->Broad_Screening Hits Kinase_Panel Kinase Panel (e.g., KINOMEscan) Broad_Screening->Kinase_Panel GPCR_Panel GPCR Panel (Radioligand Binding) Broad_Screening->GPCR_Panel Other_Panels Other Panels (Ion Channels, etc.) Broad_Screening->Other_Panels Data_Analysis Data Analysis: Determine IC50/Ki/Kd, Selectivity Profile Kinase_Panel->Data_Analysis GPCR_Panel->Data_Analysis Other_Panels->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Selection Select Lead Candidates with Optimal Profile SAR->Lead_Selection SAR_Logic Azetidine_Core Azetidine Core R1 Substitution at N1 Azetidine_Core->R1 R3 Substitution at C3 Azetidine_Core->R3 Potency On-Target Potency R1->Potency Influences Selectivity Off-Target Selectivity R1->Selectivity Influences R3->Potency Influences R3->Selectivity Influences

References

Azetidine Derivatives Emerge as Potent Challengers to Standard Anticancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and targeted cancer treatments, a growing body of preclinical evidence suggests that azetidine derivatives represent a promising new frontier in oncology. These small heterocyclic compounds are demonstrating remarkable anticancer potency, in some cases rivaling or exceeding that of established chemotherapeutic agents. This guide offers a comparative analysis of the efficacy of various azetidine-based compounds against several cancer cell lines, juxtaposing their performance with standard-of-care drugs and elucidating their mechanisms of action.

Comparative Anticancer Potency: Azetidine Derivatives vs. Standard Drugs

The in vitro cytotoxic activity of novel azetidine derivatives has been rigorously evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined for these derivatives and compared with standard chemotherapeutic drugs. The data, summarized in the tables below, highlight the potential of azetidine compounds in various cancer types, including breast, lung, colon, and cervical cancers.

STAT3 Inhibitors: A New Paradigm in Targeted Therapy

Azetidine-based compounds have emerged as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a crucial mediator of tumor cell proliferation, survival, and metastasis.

Compound/DrugCancer Cell LineIC50 (µM)Mechanism of Action
Azetidine Derivative (H182) MDA-MB-468 (Breast)0.66[1]STAT3 Inhibition
Azetidine Derivative (H172) MDA-MB-468 (Breast)0.98[1]STAT3 Inhibition
Azetidine Derivative (7e) MDA-MB-231 (Breast)0.9 - 1.9[1]STAT3 Inhibition
DoxorubicinMDA-MB-231 (Breast)~2.5-5.0DNA Intercalation
CisplatinMDA-MB-231 (Breast)~10-20DNA Alkylation

Note: IC50 values for standard drugs are approximate and can vary based on experimental conditions. The comparison is for informational purposes as the data may not have been generated in head-to-head studies.

Tubulin Polymerization Inhibitors: Disrupting the Engine of Cell Division

Another class of azetidine derivatives, particularly those containing a β-lactam ring (azetidin-2-ones), has shown exceptional activity as tubulin polymerization inhibitors. By disrupting the dynamics of microtubules, these compounds effectively halt cell division and induce apoptosis.

Compound/DrugCancer Cell LineIC50 (µM)Mechanism of Action
Azetidin-2-one Derivative (Comp. 6) SiHa (Cervical)0.1Tubulin Polymerization Inhibition
Azetidin-2-one Derivative (Comp. 2) SiHa (Cervical)0.2Tubulin Polymerization Inhibition
VincristineSiHa (Cervical)0.09Tubulin Polymerization Inhibition
Azetidin-2-one Derivative (Comp. 6) B16F10 (Melanoma)1.2Tubulin Polymerization Inhibition
VincristineB16F10 (Melanoma)0.08Tubulin Polymerization Inhibition
Azetidine TZT-1027 Analog (1a) A549 (Lung)0.0022Tubulin Polymerization Inhibition
Azetidine TZT-1027 Analog (1a) HCT116 (Colon)0.0021Tubulin Polymerization Inhibition
PaclitaxelA549 (Lung)~0.002-0.01Tubulin Stabilization
CisplatinA549 (Lung)~5-15[2][3]DNA Alkylation
DoxorubicinHCT116 (Colon)~0.1-0.5DNA Intercalation

Note: IC50 values for standard drugs are approximate and can vary based on experimental conditions. The comparison is for informational purposes as the data may not have been generated in head-to-head studies.

Unraveling the Mechanisms: How Azetidine Derivatives Combat Cancer

The anticancer effects of azetidine derivatives are primarily attributed to their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation.

Targeting the STAT3 Signaling Pathway

Constitutive activation of the STAT3 pathway is a hallmark of many cancers. Azetidine-based STAT3 inhibitors have been shown to irreversibly bind to key cysteine residues within the STAT3 protein, specifically Cys426 and Cys468.[4] This covalent interaction prevents STAT3 phosphorylation and dimerization, thereby blocking its translocation to the nucleus and subsequent transcription of target genes involved in cell growth and survival.

STAT3_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus DNA DNA Dimer->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Azetidine Azetidine Derivative Azetidine->STAT3_inactive Covalently binds (inhibits phosphorylation)

Azetidine derivatives inhibit the STAT3 signaling pathway.
Disrupting Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin subunits that are essential for the formation of the mitotic spindle during cell division. Azetidin-2-one derivatives, acting as tubulin polymerization inhibitors, are believed to bind to the colchicine-binding site on β-tubulin.[5] This interaction prevents the assembly of microtubules, leading to mitotic arrest and ultimately, apoptotic cell death.

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Apoptosis Apoptosis Tubulin->Apoptosis Inhibition of Polymerization Microtubule Microtubule Polymerization->Microtubule Mitosis Successful Mitosis Microtubule->Mitosis Depolymerization Depolymerization Microtubule->Depolymerization Azetidinone Azetidin-2-one Derivative Azetidinone->Tubulin Binds to colchicine site Depolymerization->Tubulin

Azetidin-2-ones disrupt microtubule dynamics, leading to apoptosis.

Experimental Protocols for Anticancer Potency Assessment

The determination of the anticancer potency of azetidine derivatives is conducted through rigorous in vitro assays. The following are detailed methodologies for two commonly employed assays.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the azetidine derivatives or standard drugs. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The supernatant is discarded, and the plate is washed five times with deionized water and then air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The SRB solution is removed, and the wells are washed five times with 1% (v/v) acetic acid before being air-dried.

  • Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

The Path Forward: From Bench to Bedside

The journey of a novel anticancer agent from initial discovery to clinical application is a long and complex process. The promising in vitro data for azetidine derivatives is the crucial first step in this workflow.

Drug_Discovery_Workflow Target_ID Target Identification (e.g., STAT3, Tubulin) Lead_Gen Lead Generation (Azetidine Derivatives) Target_ID->Lead_Gen In_Vitro In Vitro Screening (Cytotoxicity Assays) Lead_Gen->In_Vitro Lead_Opt Lead Optimization In_Vitro->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical Approval Drug Approval Clinical->Approval

References

validation of STAT3 inhibition by novel azetidine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-validated target in oncology due to its critical role in tumor cell proliferation, survival, and angiogenesis.[1][2] Its persistent activation is a hallmark of numerous human cancers, making it an attractive, albeit challenging, target for therapeutic intervention.[3] Recently, a novel class of azetidine-based compounds has emerged as potent and selective inhibitors of STAT3, offering a promising new avenue for cancer therapy.[3][4] This guide provides an objective comparison of the performance of these novel inhibitors against established alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of STAT3 Inhibitors

The efficacy of STAT3 inhibitors is primarily assessed by their potency in inhibiting STAT3 activity and their selectivity over other STAT family members. The following tables summarize key quantitative data for novel azetidine-based compounds and established STAT3 inhibitors.

Novel Azetidine-Based STAT3 Inhibitors
Compound Assay IC50 (µM) KD (nM) Selectivity
H172EMSA0.38 - 0.98-Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 15.8 µM)[5][6]
H182EMSA0.38 - 0.98-Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 15.8 µM)[5][6]
5aEMSA0.55->18 µM against STAT1 or STAT5[4]
5oEMSA0.38->18 µM against STAT1 or STAT5[4]
8iEMSA0.34->18 µM against STAT1 or STAT5[4]
7gITC-880>18 µM against STAT1 or STAT5[4]
9kITC-960>18 µM against STAT1 or STAT5[4]
Established/Alternative STAT3 Inhibitors
Compound Target Domain Assay IC50 (µM)
StatticSH2Fluorescence Polarization5.1[4]
BBI-608 (Napabucasin)STAT3 SignalingCell Growth Inhibition (A549 cells)0.12[7]
C188-9SH2Surface Plasmon Resonance0.22[8]
S3I-201SH2EMSA86[9]
BP-1-102SH2EMSA6.8[10]

IC50: Half-maximal inhibitory concentration. KD: Dissociation constant. EMSA: Electrophoretic Mobility Shift Assay. ITC: Isothermal Titration Calorimetry.

Visualizing the Mechanism and Workflow

To understand the context of STAT3 inhibition and the process of inhibitor validation, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow.

STAT3_Pathway STAT3 Signaling Pathway and Inhibition cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, JAK) Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive Inactive STAT3 (Monomer) JAK->STAT3_inactive Phosphorylation (Y705) pSTAT3 Active STAT3 (Phosphorylated) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation DNA DNA (Target Gene Promoters) Nucleus->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription Cellular_Response Cellular Responses (Proliferation, Survival, etc.) Gene_Transcription->Cellular_Response Inhibitor Azetidine-Based Inhibitor Inhibitor->STAT3_inactive Irreversible Binding Experimental_Workflow Experimental Workflow for STAT3 Inhibitor Validation Start Start: Identification of Lead Azetidine Compound Synthesis Synthesis of Novel Analogues Start->Synthesis In_Vitro In Vitro Efficacy & Selectivity (EMSA, ITC) Synthesis->In_Vitro Cell_Based Cell-Based Assays (Viability, Apoptosis, Colony Formation) In_Vitro->Cell_Based In_Vivo In Vivo Xenograft Model Studies Cell_Based->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Conclusion Conclusion: Identification of Candidate for Further Development PK_PD->Conclusion

References

Comparative Efficacy of Azetidine-Based STAT3 Inhibitors in Preclinical Models of Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of novel azetidine-based STAT3 inhibitors against the standard-of-care chemotherapy, paclitaxel, in animal models of triple-negative breast cancer (TNBC). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this emerging class of targeted therapies.

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, plays a significant role in the development and progression of many human cancers, including TNBC.[1] It is involved in processes such as cell proliferation, survival, invasion, and immunosuppression, making it a compelling target for cancer therapy.[1][2] A novel class of azetidine-based compounds has been developed to inhibit STAT3 activation.[3][4]

Quantitative Efficacy Data

The following table summarizes the in vivo efficacy of the azetidine-based STAT3 inhibitor H182 and the chemotherapeutic agent paclitaxel in mouse xenograft models of triple-negative breast cancer.

CompoundAnimal ModelCell LineDosing RegimenKey FindingsReference
H182 (Azetidine-based STAT3 Inhibitor) Human TNBC XenograftMDA-MB-231Not specifiedSingle agent inhibited tumor growth.[3][5]
H278 (HCl salt of H182) Mouse TNBC Syngeneic ModelNot specifiedIn combination with radiationCompletely blocked tumor growth and improved survival.[3][4]
Paclitaxel Orthotopic XenograftMDA-MB-231Not specifiedUsed as a standard chemotherapeutic agent for comparison in various studies.[6][7]
Paclitaxel with ABTL0812 MSL TNBC XenograftPaclitaxel-resistant MDA-MB-231Not specifiedReverted chemoresistance to paclitaxel.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Triple-Negative Breast Cancer Xenograft Mouse Model

This protocol outlines the establishment of a TNBC xenograft model, a crucial step for evaluating the in vivo efficacy of anticancer compounds.[8]

  • Cell Culture : Human triple-negative breast cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Housing : Immunocompromised mice (e.g., NOD/SCID or nude mice), typically 5-6 weeks old females, are used to prevent rejection of human tumor cells.[9] The animals are housed in a sterile environment with access to food and water ad libitum.

  • Tumor Cell Implantation :

    • Cells are harvested, washed, and resuspended in a basement membrane matrix (e.g., Matrigel) at a specific concentration (e.g., 5 x 10^5 cells).[7]

    • The cell suspension is then implanted into the mammary fat pad of the anesthetized mice.[10]

  • Tumor Growth Monitoring : Tumor growth is monitored regularly by measuring the tumor volume with calipers.[9]

  • Treatment Administration : Once the tumors reach a predetermined size (e.g., 80 mm³), the animals are randomized into treatment and control groups.[9] The investigational drug (e.g., azetidine-based STAT3 inhibitor) or comparator (e.g., paclitaxel) is administered according to the specified dosing regimen (e.g., intraperitoneal injection).

  • Efficacy Evaluation : The primary endpoint is typically the inhibition of tumor growth, measured by tumor volume. Secondary endpoints can include survival, body weight changes, and analysis of biomarkers from tumor tissue.[3][4]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vivo Efficacy Studies

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Culture TNBC Cells (e.g., MDA-MB-231) Implantation Implant Cells into Mammary Fat Pad Cell_Culture->Implantation Animal_Prep Prepare Immunocompromised Mice Animal_Prep->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Admin Administer Azetidine Inhibitor or Paclitaxel Randomization->Drug_Admin Tumor_Measurement Measure Tumor Volume Drug_Admin->Tumor_Measurement Survival_Analysis Analyze Survival Data Tumor_Measurement->Survival_Analysis Biomarker_Analysis Analyze Biomarkers Survival_Analysis->Biomarker_Analysis

Caption: Workflow for assessing the in vivo efficacy of anticancer compounds in a TNBC xenograft model.

Simplified STAT3 Signaling Pathway in Triple-Negative Breast Cancer

G Cytokine_GF Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokine_GF->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription Nuclear_Translocation->Gene_Transcription Cell_Pro Cell Proliferation Gene_Transcription->Cell_Pro Anti_Apoptosis Anti-Apoptosis Gene_Transcription->Anti_Apoptosis Invasion Invasion Gene_Transcription->Invasion Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_active Inhibits

Caption: The JAK/STAT3 signaling pathway is a key driver of TNBC progression.

References

The Impact of Fluorination on the Pharmacokinetic Profile of Azetidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. This is due to fluorine's unique ability to modulate a compound's physicochemical and pharmacokinetic properties, often leading to improved drug-like characteristics.[1] This guide provides a comparative study of the pharmacokinetic properties of fluorinated azetidines, offering an objective look at their performance against non-fluorinated counterparts, supported by experimental data.

Enhanced In Vitro and In Vivo Properties Through Fluorination

The introduction of fluorine into the azetidine scaffold can significantly enhance key absorption, distribution, metabolism, and excretion (ADME) properties. A notable example is the development of pyrrole-based MK2 inhibitors, where the strategic placement of a single fluorine atom led to substantial improvements in the overall pharmacokinetic profile.[2][3]

Key ADME Parameter Comparison
ParameterNon-Fluorinated Compound (Compound 1)Fluorinated Compound (Compound 19)Fold Improvement
Aqueous Solubility 0.004 g/L0.032 g/L8x
Caco-2 Permeability (Papp A-B) <0.5 x 10⁻⁶ cm/s11.5 x 10⁻⁶ cm/s>23x
Rat in vivo Clearance 100 mL/min/kg11 mL/min/kg~9x lower
Rat Oral Bioavailability 1%50%50x
Rat Oral Exposure (AUC) 121 nM·h3486 nM·h~29x

Data sourced from a comparative study on MK2 inhibitors.[2][3]

As the data illustrates, fluorination can concurrently improve seemingly disparate properties like solubility and permeability. This is a significant advantage in drug development, where optimizing one parameter can often negatively impact another. The reduced in vivo clearance and dramatically increased oral bioavailability highlight the profound impact of fluorine substitution on the viability of a drug candidate.

In another example, a novel fluorinated analog of 5-azacytidine (2'-deoxy-2'-fluoro-5-azacytidine) demonstrated a favorable pharmacokinetic profile in rats. Following intravenous administration, the compound exhibited a maximum concentration (Cmax) of 2036.8 ± 118.7 ng/mL and a half-life (T1/2) of 1.5 hours.[4] This demonstrates the potential of fluorination to yield compounds with desirable in vivo behavior.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are protocols for key assays used to determine the pharmacokinetic properties discussed in this guide.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[5]

Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells.

Procedure:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a trans-well plate and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Dosing: The test compound is added to the apical (A) side of the monolayer to measure absorption (A to B transport) or to the basolateral (B) side to measure efflux (B to A transport).

  • Sampling: Samples are collected from the receiver compartment at predetermined time points.

  • Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the donor compartment.

Microsomal Stability Assay

This assay is used to assess a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[6][7][8][9][10]

Objective: To determine the rate of metabolism of a compound in the presence of liver microsomes.

Procedure:

  • Reaction Mixture Preparation: The test compound is incubated with liver microsomes and a NADPH-regenerating system in a suitable buffer.

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The concentration of the remaining parent compound in the supernatant is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Oral Bioavailability Study in Rats

This study determines the fraction of an orally administered drug that reaches systemic circulation.[11][12][13][14][15]

Objective: To determine the pharmacokinetic profile and oral bioavailability of a compound in rats.

Procedure:

  • Animal Dosing: A cohort of rats is administered the test compound intravenously (IV), while another cohort receives the compound orally (PO).

  • Blood Sampling: Blood samples are collected from the animals at multiple time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including the area under the curve (AUC) for both IV and PO administration.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as follows: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Signaling Pathway and Experimental Workflow

Visualizing the biological context and experimental processes can aid in understanding the significance of the presented data.

p38_MK2_pathway cluster_stress Stress Stimuli / Cytokines cluster_mapk MAPK Cascade Inflammatory Cytokines Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Inflammatory Cytokines->MAP3K Environmental Stress Environmental Stress Environmental Stress->MAP3K MKK MKK3/6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates TNFa TNF-α Production MK2->TNFa regulates pk_workflow cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo Pharmacokinetic Study (Rat) solubility Aqueous Solubility dosing IV and PO Dosing solubility->dosing permeability Caco-2 Permeability permeability->dosing metabolism Microsomal Stability metabolism->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_params PK Parameter Calculation analysis->pk_params bioavailability Oral Bioavailability Determination pk_params->bioavailability

References

validation of the covalent binding mechanism to a target protein

Author: BenchChem Technical Support Team. Date: December 2025

A comparative overview of key experimental techniques for confirming the covalent modification of protein targets.

For researchers in drug discovery and chemical biology, unequivocally demonstrating that a compound covalently binds to its intended protein target is a critical step in preclinical development. This guide provides a comparative analysis of three widely used methods for validating covalent binding: Intact Protein Mass Spectrometry, Cellular Washout Assays, and Activity-Based Protein Profiling (ABPP). Each technique offers unique insights into the nature of the covalent interaction, from direct physical evidence to functional consequences within a cellular environment.

Comparison of Validation Techniques

The following table summarizes the key characteristics of each method, offering a quick reference for selecting the most appropriate technique for your research question.

FeatureIntact Protein Mass SpectrometryCellular Washout AssayActivity-Based Protein Profiling (ABPP)
Principle Directly measures the mass of the protein-inhibitor complex to confirm the addition of the compound's mass.Assesses the duration of inhibitory effect after removal of the unbound compound from the cellular environment.Utilizes chemical probes to map the proteome-wide targets of a covalent inhibitor and quantify target engagement.
Data Output Precise mass of the protein and the protein-adduct, allowing for confirmation of 1:1 stoichiometry.IC50 values before and after washout; sustained inhibition after washout indicates covalent binding.Identification of inhibitor targets and off-targets; quantitative measurement of target occupancy (e.g., % engagement).
Throughput High-throughput screening is possible with modern LC-MS systems.[1]Medium to high, suitable for plate-based assays.Medium, requires specialized probes and proteomics expertise.[2][3][4][5][6]
Key Advantage Provides direct, unambiguous physical evidence of covalent bond formation.[7]Measures the functional consequence of covalent binding in a cellular context.Offers a proteome-wide view of inhibitor selectivity and target engagement in a native biological system.[2][3][4][5][6]
Key Limitation Does not provide information on the functional impact of binding.Indirect evidence of covalent binding; a slow off-rate reversible inhibitor can mimic covalent behavior.Requires the synthesis of a suitable chemical probe, which can be a complex undertaking.

Experimental Methodologies and Data

This section provides a detailed look at the experimental protocols for each validation technique, accompanied by representative data and visualizations to illustrate the expected outcomes.

Intact Protein Mass Spectrometry

Intact protein mass spectrometry provides definitive evidence of covalent modification by precisely measuring the mass increase of the target protein corresponding to the mass of the bound inhibitor.[8][9][10]

Experimental Protocol:

  • Sample Preparation: Incubate the purified target protein (typically 1-10 µM) with the covalent inhibitor (often in 5-10 fold molar excess) in a mass spectrometry-compatible buffer (e.g., ammonium bicarbonate) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C). A control sample with the protein and vehicle (e.g., DMSO) should be prepared in parallel.[11][12][13]

  • LC-MS Analysis: Desalt the samples using a C4 or similar reverse-phase column with a rapid gradient of acetonitrile in water with 0.1% formic acid. The intact protein is then introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via electrospray ionization (ESI).[1][11][12][13]

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein. The mass of the protein-inhibitor adduct is determined by subtracting the mass of the unmodified protein from the mass of the treated protein. This mass shift should correspond to the molecular weight of the inhibitor.[7][14][15]

Quantitative Data Example:

SampleExpected Protein Mass (Da)Observed Protein Mass (Da)Mass Shift (Da)Expected Inhibitor Mass (Da)Conclusion
Protein + Vehicle25,00025,000.5--No modification
Protein + Inhibitor X25,00025,450.7450.2450.2Covalent Adduct Confirmed

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis p Purified Protein pi Incubation p->pi i Covalent Inhibitor i->pi lc LC Desalting pi->lc Inject ms Mass Spectrometer lc->ms decon Deconvolution ms->decon Acquire Spectrum mass Mass Shift Calculation decon->mass Result Result mass->Result Confirm Adduct

Cellular Washout Assay

This cell-based assay provides functional evidence of covalent binding by demonstrating sustained target inhibition even after the removal of the unbound inhibitor. A significant shift in the IC50 value after a washout period is indicative of a covalent mechanism.[16][17][18][19]

Experimental Protocol:

  • Cell Treatment: Plate cells and treat with a serial dilution of the covalent inhibitor and a non-covalent control inhibitor for a specific duration (e.g., 2-4 hours).

  • Washout: For the washout condition, aspirate the media containing the inhibitor, wash the cells multiple times with fresh, pre-warmed media to remove any unbound compound. Add fresh media to the cells. For the "no washout" condition, the inhibitor-containing media is left on the cells.

  • Incubation and Readout: Incubate the cells for a period that allows for the assessment of the biological readout (e.g., 24-72 hours). The readout can be a measure of cell viability (e.g., MTT assay) or a target-specific biomarker (e.g., phosphorylation status of a downstream effector measured by ELISA or Western blot).

  • Data Analysis: Determine the IC50 values for both the washout and no-washout conditions. A significant rightward shift in the IC50 curve for the non-covalent inhibitor is expected after washout, while the IC50 for the covalent inhibitor should remain relatively unchanged.

Quantitative Data Example:

CompoundIC50 (No Washout)IC50 (With Washout)Fold Shift (Washout/No Washout)Interpretation
Covalent Inhibitor Y10 nM15 nM1.5Sustained inhibition, consistent with covalent binding.
Non-covalent Inhibitor Z20 nM>1000 nM>50Loss of inhibition, consistent with reversible binding.

G cluster_treatment Cell Treatment cluster_washout Washout Procedure cluster_readout Incubation & Readout cells Plate Cells treat Add Inhibitor (Serial Dilution) cells->treat wash Wash to Remove Unbound Inhibitor treat->wash For Washout Condition incubate Incubate (e.g., 24-72h) treat->incubate For No Washout Condition fresh Add Fresh Media wash->fresh fresh->incubate readout Measure Biological Effect incubate->readout IC50 Calculation IC50 Calculation readout->IC50 Calculation Analyze Data

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique that uses specially designed chemical probes to assess the target engagement and selectivity of a covalent inhibitor across the entire proteome.[2][3][4][5][6]

Experimental Protocol:

  • Probe Synthesis: Design and synthesize an activity-based probe. This typically involves modifying the covalent inhibitor with a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a linker. The probe should retain affinity for the target protein.

  • Cell/Lysate Labeling: Incubate live cells or cell lysates with the probe. For competitive ABPP, pre-incubate the proteome with the unlabeled covalent inhibitor before adding the probe. This will result in the inhibitor blocking the binding of the probe to its target.

  • Enrichment and Digestion: Lyse the cells (if not already done) and enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads for a biotin tag). Digest the enriched proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis and Data Interpretation: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe. In a competitive experiment, a decrease in the signal of a particular protein in the inhibitor-treated sample compared to the control indicates that the inhibitor binds to that protein. Target occupancy can be calculated from the relative abundance of the target protein in the treated versus control samples.[20][21][22]

Quantitative Data Example:

Protein TargetTarget Occupancy (%) with Inhibitor Y (1 µM)Interpretation
Target Protein A95%High on-target engagement
Off-target Protein B10%Minimal off-target engagement
Non-target Protein C<1%No significant binding

G cluster_labeling Proteome Labeling cluster_enrichment Enrichment cluster_analysis MS Analysis proteome Cell Lysate or Live Cells probe Add ABPP Probe proteome->probe enrich Affinity Purification probe->enrich Capture Labeled Proteins digest On-bead Digestion enrich->digest lcms LC-MS/MS digest->lcms Analyze Peptides quant Protein Identification & Quantification lcms->quant Target Occupancy Target Occupancy quant->Target Occupancy Calculate

Illustrative Signaling Pathway: KRAS G12C

Covalent inhibitors have revolutionized the targeting of previously "undruggable" proteins. A prime example is the development of inhibitors for KRAS G12C, a common oncogenic mutation. The following diagram illustrates the KRAS signaling pathway and the mechanism of action of a covalent inhibitor.

KRAS_Pathway RTK RTK SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Covalent_Inhibitor Covalent Inhibitor Covalent_Inhibitor->KRAS_GDP Covalently Binds (Traps in Inactive State)

Conclusion

The validation of a covalent binding mechanism is a multifaceted process that benefits from the application of orthogonal techniques. While intact protein mass spectrometry provides unequivocal proof of a covalent adduct, cellular washout assays offer crucial insights into the functional consequences of this interaction within a living system. Furthermore, Activity-Based Protein Profiling delivers a comprehensive understanding of an inhibitor's selectivity and target engagement across the proteome. By employing a combination of these methods, researchers can build a robust and compelling data package to support the continued development of novel covalent therapeutics.

References

A Comparative Guide to Experimental and Predicted Spectroscopic Data for Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental spectroscopic data for azetidines with computationally predicted values. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of these significant four-membered heterocyclic compounds. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting quantitative data in structured tables, outlining experimental protocols, and illustrating the comparative workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure and stereochemistry of azetidines. The unique steric and electronic environment of the four-membered ring results in characteristic chemical shifts and coupling constants.[1]

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

Comparing experimental NMR data with predicted values is crucial for structural verification. Modern computational methods, including Density Functional Theory (DFT) and machine learning algorithms, can predict chemical shifts with increasing accuracy.[2][3] For instance, the machine learning tool PROSPRE can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm.[2][4]

Table 1: Comparison of Experimental and Predicted ¹H NMR Data for Unsubstituted Azetidine

Proton Experimental Chemical Shift (δ, ppm) in CDCl₃[5] Typical Predicted Chemical Shift Range (ppm) Notes
CH₂ -N (α-protons) 3.63 3.5 - 3.8 Chemical shift is influenced by the nitrogen atom's electronegativity.
CH₂ -C (β-protons) 2.33 2.2 - 2.5

| NH | 2.08 | 1.5 - 2.5 | Shift is solvent and concentration-dependent.[1] |

Table 2: Typical Experimental and Predicted ¹³C NMR Data for Azetidin-2-one Ring

Carbon Typical Experimental Chemical Shift (δ, ppm)[1] Typical Predicted Chemical Shift Range (ppm) Notes
C-2 (C=O) 160 - 180 155 - 185 The carbonyl chemical shift is sensitive to ring substituents.[1]
C-3 40 - 65 40 - 70 Highly dependent on the substituent at the C-3 position.[1]

| C-4 | 50 - 85 | 50 - 90 | Influenced by substituents at C-4 and N-1.[1] |

Experimental Protocol: NMR Sample Preparation

The following protocol outlines the standard procedure for preparing an azetidine sample for NMR analysis.[1]

  • Sample Weighing: Accurately weigh 5-10 mg of the azetidine compound into a clean, dry vial. For quantitative NMR, precision to 0.01 mg is necessary.[6]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in which the sample is fully soluble. The choice of solvent can affect chemical shifts.[1]

  • Dissolution: Add 0.6-0.7 mL of the selected deuterated solvent to the sample vial.

  • Homogenization: Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.

  • Transfer: Using a pipette, transfer the solution into a clean NMR tube.

  • Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups and probe the vibrational modes of the azetidine ring. Key vibrational modes include the ring puckering and deformation frequencies, which are characteristic of the four-membered ring structure.[7][8]

Data Presentation: Key Vibrational Frequencies

Computational methods, particularly ab initio calculations and scaled quantum mechanical force fields, provide theoretical vibrational frequencies that can be compared with experimental FT-IR data.[9] These calculations are also powerful enough to confirm the presence of a single conformer, such as the equatorial form of azetidine.[8]

Table 3: Comparison of Experimental and Predicted IR Frequencies for Unsubstituted Azetidine (cm⁻¹)

Vibrational Mode Experimental Frequency (cm⁻¹) Predicted Frequency (cm⁻¹) Notes
β-CH₂ rock (ν₁₄) 736.7[8] ~740 Calculated frequencies are often scaled to better match experimental values.[9]
Ring Deformation (ν₁₅) 648.1[8] ~650

| Ring Puckering (ν₁₆) | 207.7[8] | ~210 | This low-frequency anharmonic vibration is a hallmark of four-membered rings.[7] |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Liquids: A small drop of the neat liquid sample can be placed between two KBr or NaCl plates.

    • Solids: The solid sample can be finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder (or KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of azetidines, which is essential for confirming molecular formulas and elucidating structural features.

Data Presentation: Molecular Ion and Fragmentation Pattern

The mass spectrum of a compound can be predicted based on established fragmentation rules for different functional groups and through computational modeling.[10][11] For amines like azetidine, cleavage of the bonds adjacent to the nitrogen is a common fragmentation pathway.[10]

Table 4: Comparison of Experimental and Predicted Mass Spectrometry Data for Unsubstituted Azetidine

m/z Value Experimental Relative Intensity (%)[5] Predicted Fragment Fragmentation Pathway
57 80.2 [C₃H₇N]⁺• (Molecular Ion) Electron Ionization
56 35.0 [C₃H₆N]⁺ Loss of H•
29 78.9 [C₂H₅]⁺ Ring opening and cleavage

| 28 | 100.0 | [CH₂N]⁺ or [C₂H₄]⁺• | Ring cleavage |

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the azetidine sample (e.g., ~5 x 10⁻⁵ M) in a suitable solvent mixture, such as methanol/water.[12]

  • Infusion: The solution is infused directly into the ESI source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.[12]

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Workflow for Data Comparison

The process of comparing experimental and predicted spectroscopic data involves a parallel workflow where experimental data serves to validate and refine computational models.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Analysis & Validation exp_synthesis Azetidine Synthesis & Purification exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ir IR Spectroscopy (FT-IR) exp_synthesis->exp_ir exp_ms Mass Spectrometry (ESI, EI) exp_synthesis->exp_ms compare Data Comparison & Correlation exp_nmr->compare exp_ir->compare exp_ms->compare comp_structure In Silico Molecule Design comp_nmr NMR Prediction (DFT, ML) comp_structure->comp_nmr comp_ir IR Prediction (Normal Mode Analysis) comp_structure->comp_ir comp_ms MS Fragmentation Prediction comp_structure->comp_ms comp_nmr->compare comp_ir->compare comp_ms->compare validate Structural Elucidation & Validation compare->validate

Caption: Workflow for comparing experimental and computational spectroscopic data.

References

Safety Operating Guide

Proper Disposal of 3-[3-(Trifluoromethyl)phenoxy]azetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 3-[3-(Trifluoromethyl)phenoxy]azetidine and its hydrochloride salt, ensuring the safety of laboratory personnel and compliance with regulatory standards. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of structurally similar chemicals, including halogenated organic compounds and azetidine derivatives.

Hazard Assessment

Before handling, it is imperative to recognize the potential hazards associated with this compound. Based on data from analogous compounds, this chemical should be treated as hazardous.

Assumed Hazard Profile:

Hazard ClassDescription
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation May cause skin irritation.[1]
Eye Damage/Irritation May cause serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation if inhaled.[1]
Environmental Hazard Do not let product enter drains or waterways.

Users must consult the specific Safety Data Sheet provided by the supplier for the most accurate and detailed hazard information.

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the first line of defense against chemical exposure.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield where splashing is possible.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Protection Handle in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Procedure

Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Chemical Disposal:

G cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Final Disposal start Start: Need to Dispose of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood Step 2 container Select a Designated Halogenated Organic Waste Container fume_hood->container Step 3 label_container Ensure Container is Clearly Labeled: 'Hazardous Waste' 'Halogenated Organics' Full Chemical Name container->label_container Step 4 transfer Carefully Transfer Waste into Container label_container->transfer Step 5 seal Securely Seal the Container transfer->seal Step 6 storage Store in a Designated Secondary Containment Area seal->storage Step 7 ehs Arrange for Pickup by EHS or Licensed Contractor storage->ehs Step 8 end End: Disposal Complete ehs->end Step 9

Caption: Workflow for the disposal of this compound.

  • Container Selection: Choose a dedicated, leak-proof hazardous waste container that is in good condition. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, screw-on cap.

  • Waste Segregation: This compound is a halogenated organic substance. It is crucial to collect it in a waste stream specifically designated for halogenated organic waste. Do not mix with non-halogenated organic waste to prevent costly and complex disposal processes.

  • Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The date when the first waste was added

  • Waste Accumulation: Carefully transfer the waste chemical into the labeled container. Avoid splashes and generating aerosols. Keep the container securely closed at all times, except when adding waste.

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials. Secondary containment should be used to prevent the spread of potential spills.

  • Requesting Disposal: Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Empty Container Disposal

Empty containers that previously held this compound must be managed carefully to ensure no residual chemical is improperly discarded.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Crucially, the first rinsate must be collected as hazardous waste. Transfer this rinse solution into the appropriate halogenated organic waste container. Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations. Consult your institution's EHS guidelines.

  • Container Defacing: After triple rinsing, deface or remove the original label to prevent misuse.

  • Final Disposal: The rinsed and defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's policy.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

Spill Response Workflow:

G cluster_spill Spill Response spill Spill Occurs evacuate Alert Others & Evacuate Area spill->evacuate Immediate Action ppe Don Appropriate PPE (Gloves, Goggles, etc.) evacuate->ppe Safety First contain Contain Spill with Inert Absorbent Material ppe->contain Step 1 collect Collect Absorbed Material into Hazardous Waste Container contain->collect Step 2 decontaminate Decontaminate Spill Area collect->decontaminate Step 3 report Report to Supervisor/EHS decontaminate->report Step 4 end End: Spill Managed report->end

Caption: General workflow for managing a chemical spill.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the area if it is safe to do so.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully collect the absorbent material and spilled substance and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 3-[3-(Trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following recommendations are synthesized from Safety Data Sheets of analogous compounds, including 3-Fluoro-3-(trifluoromethyl)azetidine, 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride, 3-(3-Fluorophenoxy)azetidine, and 3-(4-Fluoro-phenoxy)-azetidine. It is crucial to treat 3-[3-(Trifluoromethyl)phenoxy]azetidine as a potentially hazardous substance and to conduct a thorough risk assessment before beginning any experimental work.

Hazard Analysis and Personal Protective Equipment (PPE)

Based on the analysis of related compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation. Some related compounds also exhibit acute toxicity. Therefore, a comprehensive approach to personal protection is mandatory.

Hazard CategoryPotential RisksRecommended Personal Protective Equipment (PPE)
Inhalation May cause respiratory irritation.[1]- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. - Respiratory Protection: For nuisance exposures to dust or aerosols, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection or in case of insufficient ventilation, a NIOSH-approved OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[2]
Skin Contact Causes skin irritation.[1][3] Prolonged or repeated contact may lead to dermatitis.- Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after handling. - Body Protection: Wear a lab coat or chemical-resistant apron. For tasks with a higher risk of splashing, a chemical-resistant suit may be necessary. Contaminated clothing should be removed immediately and washed before reuse.[1][3]
Eye Contact Causes serious eye irritation.[1][3]- Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Ingestion Harmful if swallowed.- General Hygiene: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling the compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

1. Preparation and Pre-Handling Check:

  • Ensure the chemical fume hood is functioning correctly.
  • Verify that all necessary PPE is available and in good condition.
  • Locate the nearest emergency eyewash station and safety shower.
  • Have a spill kit readily accessible.

2. Handling the Compound:

  • Perform all manipulations of the compound, including weighing and transferring, within a chemical fume hood.
  • If the compound is a solid, handle it carefully to avoid generating dust.
  • If working with a solution, avoid the formation of aerosols.
  • Use appropriate, clean, and dry glassware and equipment.

3. Post-Handling Procedures:

  • Decontaminate all work surfaces and equipment after use.
  • Properly label and store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
  • Remove and dispose of PPE in the designated waste containers.
  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., gloves, pipette tips) Place in a designated, labeled hazardous waste container.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The empty container can then be disposed of according to institutional guidelines.
Spill Cleanup Material Collect all spill cleanup materials in a sealed, labeled container and dispose of as hazardous waste.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Fume Hood & Spill Kit Gather_PPE->Prepare_Workspace Weigh_Transfer Weigh & Transfer in Fume Hood Prepare_Workspace->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Decontaminate Decontaminate Workspace & Equipment Perform_Experiment->Decontaminate Segregate_Waste Segregate & Label Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste via EH&S Segregate_Waste->Dispose_Waste

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Trifluoromethyl)phenoxy]azetidine
Reactant of Route 2
Reactant of Route 2
3-[3-(Trifluoromethyl)phenoxy]azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.